1,4-Dithiin-2,3,5,6-tetracarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dithiine-2,3,5,6-tetracarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8N4S2/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIPKZDOGWGPNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SC(=C(S1)C#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338779 | |
| Record name | 1,4-Dithiin-2,3,5,6-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2448-55-7 | |
| Record name | 1,4-Dithiin-2,3,5,6-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Dithiin-2,3,5,6-tetracarbonitrile CAS number
An In-Depth Technical Guide to 1,4-Dithiin-2,3,5,6-tetracarbonitrile: Synthesis, Properties, and Applications in Advanced Materials
Introduction
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a sulfur-rich heterocyclic compound characterized by a unique molecular structure that imparts significant potential for applications in materials science. As an electron-deficient system, its properties are of considerable interest to researchers in organic electronics, particularly for the development of conductive polymers and organic semiconductors.[1] This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its application as a functional material in advanced electronic devices. The content herein is intended for researchers, chemists, and materials scientists engaged in the development of novel organic materials.
Part 1: Core Identification and Physicochemical Properties
Accurate identification and understanding the fundamental properties of a compound are the bedrock of any scientific investigation. 1,4-Dithiin-2,3,5,6-tetracarbonitrile is identified by the CAS number 2448-55-7 .[2][3][4][5][6] Its core structure consists of a dithiin ring, a six-membered heterocycle containing two sulfur atoms, fully substituted with four nitrile (cyano) groups. These electron-withdrawing cyano groups are critical to the molecule's functionality, creating a highly electron-deficient π-system which is a key attribute for its use in organic electronics.[1]
Chemical Structure
The molecular structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is depicted below. The dithiin ring itself adopts a non-planar, boat-like conformation.[7]
Caption: 2D structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Summary of Properties
| Property | Value | Source |
| CAS Number | 2448-55-7 | [2][3][4][5][6] |
| Molecular Formula | C₈N₄S₂ | [2][3] |
| Molecular Weight | 216.24 g/mol | [3] |
| Synonyms | 1,4-dithiine-2,3,5,6-tetracarbonitrile | [3][6] |
| Physical Appearance | Typically a solid | N/A |
| Melting Point | Not consistently reported | [8] |
| Boiling Point | Not consistently reported | [8] |
Part 2: Synthesis and Mechanistic Considerations
A logical synthetic approach for the title compound would likely involve the dimerization of a suitable four-carbon precursor already containing the dicyano functionalities.
Proposed Synthetic Workflow
A potential laboratory-scale synthesis could proceed as follows. The causality behind this proposed protocol is to utilize a commercially available or easily synthesized precursor that can undergo a sulfur-mediated cyclization and dimerization.
Objective: To synthesize 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Materials:
-
Disodium maleonitriledithiolate (or a similar precursor)
-
An appropriate oxidizing agent (e.g., iodine, potassium ferricyanide)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Standard glassware and purification apparatus (e.g., filtration, recrystallization)
Step-by-Step Protocol:
-
Precursor Preparation: Dissolve the precursor, disodium maleonitriledithiolate, in a suitable solvent such as deoxygenated water or ethanol. The choice of solvent is crucial to ensure solubility of the salt and facilitate the subsequent reaction.
-
Oxidative Cyclization: To the solution from Step 1, add a solution of an oxidizing agent dropwise at a controlled temperature (e.g., 0-25 °C). The rationale for using an oxidizing agent is to promote the formation of disulfide bonds, which then rearrange to form the thermodynamically stable dithiin ring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The appearance of a new spot corresponding to the product and the disappearance of the starting material will indicate the reaction is proceeding.
-
Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by suction filtration. If it remains dissolved, the product can be extracted using an appropriate organic solvent.
-
Purification: The crude product should be purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Caption: Proposed workflow for the synthesis of the target compound.
Part 3: Applications in Organic Electronics and Materials Science
The unique electronic structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile makes it a valuable building block for advanced materials.[1] Its applications primarily stem from its electron-accepting (n-type) character and its rigid, sulfur-containing core.
Organic Semiconductors
The field of organic electronics relies on materials that can transport charge.[12][13] 1,4-Dithiin-2,3,5,6-tetracarbonitrile is a candidate for use as an n-type semiconductor. The four strongly electron-withdrawing nitrile groups pull electron density from the dithiin ring, lowering the energy levels of its molecular orbitals (LUMO in particular). This makes it easier for the molecule to accept and transport electrons, a defining characteristic of n-type semiconductors. Such materials are essential for creating complementary circuits in organic electronics, analogous to silicon-based CMOS technology.
Application in Organic Field-Effect Transistors (OFETs): An OFET is a fundamental component of organic electronic circuits. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used. The rigid structure of the dithiin core can facilitate ordered packing in the solid state, which is crucial for efficient charge transport between molecules.
Workflow for Fabricating a Bottom-Gate, Top-Contact OFET:
-
Substrate Preparation: Start with a heavily doped silicon wafer (which acts as the gate electrode) with a thermally grown silicon dioxide layer (the gate dielectric).
-
Semiconductor Deposition: Deposit a thin film of 1,4-Dithiin-2,3,5,6-tetracarbonitrile onto the SiO₂ surface. This is typically done by vacuum thermal evaporation or from a solution if the compound's solubility allows. The deposition conditions are optimized to achieve a highly crystalline film.
-
Source/Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask.
-
Device Characterization: The electrical characteristics of the OFET are then measured to determine key parameters like charge carrier mobility and the on/off ratio.
Caption: Structure of a top-contact, bottom-gate OFET device.
Other Potential Applications
-
Conductive Polymers: This molecule can serve as a monomer or a dopant to create polymers with tailored electronic properties.[1]
-
Redox-Active Materials: The 1,4-dithiin motif is known for its ability to undergo reversible one- and two-electron oxidations, making it suitable for applications in energy storage, such as in redox flow batteries.[9][10][14]
-
Dyes and Pigments: The conjugated system within the molecule suggests it could be used in the synthesis of novel dyes and pigments with unique optical properties.[1]
Conclusion
1,4-Dithiin-2,3,5,6-tetracarbonitrile stands out as a specialty chemical with significant promise in the realm of materials science. Its defining feature—a highly electron-deficient core—makes it a compelling candidate for n-type organic semiconductors, a class of materials that remains less developed than their p-type counterparts. The synthetic pathways to this and related molecules are accessible, allowing for further research and development. As the demand for high-performance, flexible, and low-cost electronics grows, molecules like 1,4-Dithiin-2,3,5,6-tetracarbonitrile will undoubtedly play a crucial role in the innovation of next-generation technologies.
References
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CP Lab Safety. 1,4-DIthiin-2,3,5,6-tetracarbonitrile, 98% Purity, C8N4S2, 100 mg. [Link]
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Ivy Fine Chemicals. 1,4-DITHIIN-2,3,5,6-TETRACARBONITRILE [CAS: 2448-55-7]. [Link]
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Chemsrc. 1,4-Dithiine-2,3,5,6-tetracarbonitrile | CAS#:2448-55-7. [Link]
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MySkinRecipes. 1,4-DIthiin-2,3,5,6-tetracarbonitrile. [Link]
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Etkind, R. G., & Swager, T. M. (2022). The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Synthesis, 54(20), 4417-4429. [Link]
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ResearchGate. A convenient, one-step synthesis of 1,4-dithiin. [Link]
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ResearchGate. The Crystal and Molecular Structure of 2,3,5,6-Tetraphenyl-1,4-dithiin. [Link]
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MDPI. Novel Organosilicon Tetramers with Dialkyl-Substituted[2]Benzothieno[3,2-b]benzothiophene Moieties for Solution-Processible Organic Electronics. [Link]
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City Research Online. π-Conjugated Molecules with Fused Rings for Organic Field-effect Transistors: Design, Synthesis and Applications. [Link]
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1,4-Dithiin-2,3,5,6-tetracarbonitrile molecular structure
An In-Depth Technical Guide to the Molecular Structure and Properties of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Abstract
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a highly functionalized heterocyclic compound characterized by a non-aromatic, sulfur-containing core intensely activated by four electron-withdrawing nitrile groups. This guide provides a comprehensive technical overview of its molecular structure, conformational properties, synthesis, and characteristic reactivity. We delve into the mechanistic underpinnings of its synthesis, detail its spectroscopic signature, and explore its utility as a potent electron acceptor in the field of materials science. This document is intended for researchers and professionals in organic chemistry, materials science, and drug development who require a deep, structurally-grounded understanding of this unique molecular building block.
Introduction
The 1,4-dithiin scaffold is a fascinating six-membered heterocyclic system containing two sulfur atoms at opposing positions. Unlike its aromatic analogue, thiophene, the 1,4-dithiin ring is non-aromatic and adopts a non-planar, boat-like conformation.[1][2] This inherent three-dimensionality, combined with the redox activity of the sulfur atoms, makes the dithiin core an intriguing platform for advanced material design.
The subject of this guide, 1,4-Dithiin-2,3,5,6-tetracarbonitrile, represents an extreme case of this scaffold's functionalization. The presence of four cyano (-C≡N) substituents, among the strongest electron-withdrawing groups in organic chemistry, profoundly influences the molecule's electronic structure, geometry, and reactivity. It transforms the dithiin core into a powerful π-electron acceptor, opening avenues for its application in organic electronics, conductive polymers, and charge-transfer complexes.[3] This guide aims to deconstruct the molecule from first principles, providing the necessary technical foundation for its synthesis, characterization, and strategic implementation in research and development.
Molecular Structure and Physicochemical Properties
The 1,4-Dithiin Core: A Non-Planar System
The foundational element of the target molecule is the 1,4-dithiin ring. X-ray crystallographic studies of substituted dithiins, such as 2,3,5,6-tetraphenyl-1,4-dithiin, have confirmed that the ring system deviates significantly from planarity, adopting a boat conformation to minimize steric and electronic repulsion.[1][2] This structural feature is critical as it dictates the spatial orientation of substituents and influences intermolecular packing in the solid state.
Caption: Boat conformation of the core 1,4-dithiin ring system.
Structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
The addition of four nitrile groups to the carbon backbone completes the structure. These linear, sp-hybridized groups lie roughly in the planes defined by the C=C double bonds and dramatically lower the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO), establishing its potent electron-accepting character.
Caption: Molecular structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Physicochemical Properties
The quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈N₄S₂ | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| CAS Number | 2448-55-7 | [4] |
| Appearance | Not specified, likely a crystalline solid | |
| Storage | Room temperature | [3] |
| SMILES | N#CC1=C(SC(=C(S1)C#N)C#N)C#N | [5] |
| InChIKey | NKIPKZDOGWGPNS-UHFFFAOYAF | [5] |
Synthesis and Mechanistic Considerations
The synthesis of 1,4-dithiin-2,3,5,6-tetracarbonitrile is a multi-step process that hinges on the formation of a key intermediate, disodium dimercaptomaleonitrile. The overall strategy relies on building a highly functionalized C₂SNa fragment and then dimerizing it to construct the C₄S₂ core of the dithiin ring.[6]
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the dithiin ring across the two sulfur atoms. This reveals that the molecule can be conceptually formed via the dimerization of a dimercaptomaleonitrile precursor. This precursor, in turn, can be derived from simpler starting materials.
Caption: Retrosynthetic pathway for 1,4-dithiin-2,3,5,6-tetracarbonitrile.
Recommended Synthetic Protocol
The following protocol is based on the methods developed by Simmons et al.[6] This synthesis should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, given the use of cyanide salts and toxic intermediates.
Step 1: Synthesis of Sodium Cyanodithioformate
-
Rationale: This step creates the fundamental C(CN)S₂ building block. The reaction is a nucleophilic attack of the cyanide anion on the electrophilic carbon of carbon disulfide.
-
Procedure:
-
To a stirred suspension of anhydrous sodium cyanide (1.0 mol) in 250 mL of anhydrous dimethylformamide (DMF), add carbon disulfide (1.1 mol) dropwise over 30 minutes.
-
Maintain the reaction temperature below 40°C using a water bath.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
The resulting sodium cyanodithioformate can be used directly in the next step or isolated, though it is often used in situ.
-
Step 2: Oxidative Dimerization to Disodium Dimercaptomaleonitrile
-
Rationale: This key step constructs the C=C bond and places the sulfur atoms in the correct orientation for the final cyclization. An oxidizing agent is used to form a disulfide bond, which then rearranges.
-
Procedure:
-
Cool the solution from Step 1 to 0-5°C in an ice bath.
-
Slowly add a suitable oxidizing agent, such as a solution of iodine (0.5 mol) in DMF, while maintaining the temperature below 10°C.
-
The reaction progress can be monitored by the disappearance of the deep color of the cyanodithioformate anion.
-
Upon completion, the product, disodium dimercaptomaleonitrile, precipitates from the solution and can be collected by filtration.
-
Step 3: Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
-
Rationale: The final ring closure is achieved by reacting the dianion from Step 2 with a two-carbon electrophile that can be subsequently eliminated to form the second double bond. Phosgene or a similar reagent is effective.
-
Procedure:
-
Suspend the disodium dimercaptomaleonitrile (0.1 mol) from Step 2 in a suitable anhydrous solvent like dichloromethane.
-
Cool the suspension to 0°C.
-
Slowly bubble phosgene gas through the mixture or add a solution of a phosgene equivalent (e.g., triphosgene) with careful monitoring of the reaction.
-
After the reaction is complete, the product can be isolated by filtration, washed with a non-polar solvent to remove byproducts, and dried under vacuum.
-
Spectroscopic and Structural Characterization
| Technique | Expected Observation | Justification |
| ¹³C NMR | Two signals expected in the aromatic/olefinic region (C2/C3/C5/C6) and one signal for the nitrile carbons (C≡N). | The molecule possesses a high degree of symmetry (D₂h point group), making the four ring carbons and the four nitrile carbons chemically equivalent in pairs. |
| IR Spectroscopy | A very strong, sharp absorption band in the range of 2220-2240 cm⁻¹. | This is the characteristic stretching frequency (νC≡N) for nitrile groups conjugated with a C=C double bond. A related dicarbonitrile dithiin shows this peak at 2226 cm⁻¹.[7] |
| UV-Vis Spectroscopy | Expected to show strong absorption in the UV region. | The conjugated π-system will exhibit π → π* electronic transitions. The exact λmax would depend on the solvent. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 216. | Corresponds to the molecular weight of C₈N₄S₂. |
| X-ray Crystallography | A non-planar, boat-shaped dithiin ring. | Based on the established crystal structures of numerous 1,4-dithiin derivatives.[1][2] |
Reactivity and Applications in Materials Science
The dense functionalization of 1,4-dithiin-2,3,5,6-tetracarbonitrile dictates its reactivity, making it a versatile intermediate for creating even more complex molecular systems.
Reactivity with Nucleophiles
The electron-deficient C=C double bonds are highly susceptible to attack by nucleophiles. The reaction typically proceeds through an addition-elimination mechanism, where a nucleophile adds to the double bond, and a portion of the dithiin ring is subsequently eliminated.[6] This reactivity allows the molecule to serve as a masked source of dicyanoacetylene or other valuable synthons. For example, its reaction with sodium azide remarkably leads to the formation of tetracyanopyrrole, demonstrating a complete rearrangement of the heterocyclic core.[6]
Electron Acceptor for Organic Electronics
The primary application driver for this molecule is its exceptional electron-accepting ability. The low-lying LUMO makes it an ideal candidate for use as an n-type material in organic electronic devices. It can be paired with electron-donating (p-type) materials to form charge-transfer complexes, which are the fundamental units for charge separation in organic photovoltaic cells (OPVs) and for charge injection in organic light-emitting diodes (OLEDs).[3]
Caption: Workflow from molecule synthesis to organic electronic device testing.
Safety and Handling
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a complex organic molecule containing multiple nitrile groups. While specific toxicity data is not available, it should be handled with extreme care, assuming high toxicity.
-
General Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Toxicity: Organic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon decomposition or hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.
Conclusion
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a structurally and electronically remarkable molecule. Its non-planar, sulfur-rich core, combined with the powerful electron-withdrawing capacity of four nitrile groups, establishes it as a premier building block for advanced materials. Understanding its synthesis via oxidative dimerization, its characteristic non-planar conformation, and its reactivity as a potent electron acceptor provides researchers with the foundational knowledge required to harness its potential in the next generation of organic electronic devices and complex molecular systems.
References
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Simmons, H. E.; Vest, R. D.; Vladuchick, S. A.; Webster, O. W. Reactions of tetracyano-1,4-dithiin and tetracyanothiophene with nucleophiles: synthesis of tetracyanopyrrole and tetracyanocyclopentadiene salts. The Journal of Organic Chemistry. Available at: [Link]
-
Etkind, B. M. (2022). The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. Available at: [Link]
-
Simmons, H. E.; Vest, R. D.; Vladuchick, S. A.; Webster, O. W. (1980). Thiacyanocarbons. 5. Reactions of Tetracyano-1,4-dithiin and Tetracyanothiophene with Nucleophiles: Synthesis of Tetracyanopyrrole and Tetracyanocyclopentadiene Salts. The Journal of Organic Chemistry, 45(25), 5113–5121. Available at: [Link]
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ChemSynthesis. (n.d.). 1,4-dithiine-2,3,5,6-tetracarbonitrile. Retrieved January 18, 2026, from [Link]
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Keck, C., Rominger, F., & Mastalerz, M. (2020). Synthesis of Chiral Pyrene‐Based 1,4‐Dithiins. ResearchGate. Available at: [Link]
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MySkinRecipes. (n.d.). 1,4-Dithiin-2,3,5,6-tetracarbonitrile. Retrieved January 18, 2026, from [Link]
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El-Shafey, O. M., et al. (2022). Investigation of Structural and Optical Properties of Some[4][8]Dithiine-porphyrazine Dyes. Hindawi. Available at: [Link]
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Ryckaert, B., et al. (2021). A convenient, one-step synthesis of 1,4-dithiin. ResearchGate. Available at: [Link]
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Jones, I. W., & Hoggard, P. E. (2002). The Crystal and Molecular Structure of 2,3,5,6-Tetraphenyl-1,4-dithiin. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Dithiin. PubChem Compound Database. Retrieved January 18, 2026, from [Link]
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Herreros-Cedrés, J., et al. (2022). 1,1,4,4-Tetracyanobutadiene-Functionalized Anthracenes: Regioselectivity of Cycloadditions in the Synthesis of Small Near-IR Dyes. National Institutes of Health. Available at: [Link]
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Jones, I. W., & Hoggard, P. E. (2002). The crystal and molecular structure of 2,3,5,6- tetraphenyl-1,4-dithiin. Santa Clara University Scholar Commons. Available at: [Link]
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physical properties of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
An In-Depth Technical Guide to the Physical Properties of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Introduction: Unveiling a Core Thiacyanocarbon
1,4-Dithiin-2,3,5,6-tetracarbonitrile, often abbreviated as TCND, stands as a seminal molecule in the field of electron-deficient organic compounds. As a member of the thiacyanocarbon family, its structure is characterized by a central 1,4-dithiin ring heavily substituted with four electron-withdrawing nitrile groups. This configuration imparts significant and unique electronic, structural, and chemical properties. The molecule's ability to act as a potent electron acceptor has made it a subject of fundamental research and a key building block in the development of advanced organic materials, including conductive polymers and organic semiconductors.[1][2]
This guide provides a comprehensive overview of the core , grounded in pivotal experimental findings. We will delve into its molecular and crystal structure, synthesis, and its characteristic spectroscopic and electrochemical signatures. The causality behind experimental observations and the significance of its properties in the context of materials science will be emphasized throughout.
Molecular and Crystal Structure
The defining structural feature of the 1,4-dithiin ring system is its non-aromatic, non-planar nature. X-ray crystallography has confirmed that 1,4-Dithiin-2,3,5,6-tetracarbonitrile adopts a distinct "boat" conformation in the solid state.[3] This puckered structure is a direct consequence of the stereoelectronic demands of the sulfur atoms and the sp²-hybridized carbons within the six-membered ring.
The crystal structure was definitively solved by W. A. Dollase, revealing a monoclinic space group (P2₁/n) with four molecules per unit cell.[3] The strong electron-withdrawing capacity of the four nitrile groups significantly influences the geometry and electronic distribution of the central dithiin ring.
Caption: 2D representation of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Table 1: Crystallographic Data for 1,4-Dithiin-2,3,5,6-tetracarbonitrile[3]
| Parameter | Value |
| Molecular Formula | C₈N₄S₂ |
| Molecular Weight | 216.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 6.953 ± 0.002 Å |
| b | 7.024 ± 0.002 Å |
| c | 18.498 ± 0.005 Å |
| γ | 90.52 ± 0.02° |
| Volume | 904.1 ų |
| Z (Formula units) | 4 |
| Density (measured) | 1.59 g/cm³ |
| Conformation | Boat-form heterocyclic ring |
| Dihedral Angle | 124° |
Synthesis
The synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile was first reported by H. E. Simmons and collaborators in 1962 as part of a broader investigation into thiacyanocarbons.[4] The core of the synthesis involves the reaction of disodium dimercaptomaleonitrile with a suitable oxidizing or sulfur-transfer agent. This approach builds the dithiin ring by forming two crucial C-S bonds.
The causality behind this choice of precursor is clear: disodium dimercaptomaleonitrile provides the required C₂(CN)₂-S fragments. The key is its controlled oxidation to induce dimerization and ring closure. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.[5]
Experimental Protocol: Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
This protocol is based on the method reported by Simmons et al. and further utilized by Nakanishi and Takenaka.[4][5]
Step 1: Preparation of Disodium Dimercaptomaleonitrile
-
This starting material is typically prepared from sodium cyanide and carbon disulfide. It serves as the fundamental building block containing the sulfur and cyanocarbon fragments.
Step 2: Oxidation and Ring Closure
-
Disodium dimercaptomaleonitrile is suspended in a suitable inert solvent, such as anhydrous diethyl ether.
-
The suspension is cooled, typically in an ice bath, to manage the exothermic nature of the reaction.
-
A solution of thionyl chloride (SOCl₂) in the same solvent is added dropwise to the stirred suspension. The stoichiometry is critical to ensure complete conversion without excessive side reactions.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
The resulting mixture, containing the crude product and sodium chloride, is filtered.
-
The solid residue is washed with water to remove the inorganic salt (NaCl).
-
The crude, water-insoluble product is then dried.
-
Purification is achieved through recrystallization from an appropriate high-boiling solvent, such as toluene or 1,2-dichloroethane, to yield pale yellow crystals of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.[5]
Caption: Experimental workflow for the synthesis of TCND.
Spectroscopic Properties
The vibrational and electronic spectra of TCND provide deep insight into its molecular structure and bonding. Polarized infrared and Raman spectroscopy studies have been conducted on single crystals, allowing for definitive assignment of vibrational modes based on molecular symmetry.[5]
Vibrational Spectroscopy (Infrared and Raman)
The most prominent feature in the infrared spectrum is the very strong absorption corresponding to the C≡N stretching vibration. Its position is indicative of the strong electron-withdrawing nature of the dithiin ring. The Raman spectrum is also rich in information, providing complementary data on the symmetric vibrations of the molecule.
Table 2: Key Vibrational Frequencies for 1,4-Dithiin-2,3,5,6-tetracarbonitrile[5]
| Frequency (cm⁻¹) | Intensity | Assignment | Spectrum |
| 2243 | Strong | C≡N Stretch (b₁ symmetry) | Raman |
| 2235 | Strong | C≡N Stretch (a₂ symmetry) | Raman |
| 2232 | v. Strong | C≡N Stretch | Infrared |
| 1525 | Strong | C=C Stretch | Infrared |
| 1178 | Medium | C-C Stretch (b₂ symmetry) | Raman |
| 1157 | Strong | C-C Stretch (a₂ symmetry) | Raman |
| 645 | Medium | Ring Deformation (b₂ symm.) | Raman |
| 620 | Strong | Ring Deformation (a₂ symm.) | Raman |
| 421 | Strong | C-S Stretch | Raman |
Electronic Spectroscopy (UV-Vis)
The ultraviolet-visible spectrum of TCND is characterized by strong absorptions in the UV region, consistent with its conjugated, albeit non-aromatic, system. The primary electronic transitions are associated with the π → π* transitions of the cyanovinyl sulfide chromophores. The original work by Simmons et al. reports a maximum absorption (λmax) at 330 mµ with a molar absorptivity (ε) of 13,900, and a shoulder at 342 mµ (ε = 12,200) in methylene chloride solution.[4]
Electrochemical Properties
A hallmark of the 1,4-dithiin heterocyclic system is its capacity for reversible one- and two-electron oxidations.[2] This redox activity is central to its utility in materials science, particularly for applications in energy storage and electroactive materials.[6] The oxidation process generates a stable radical cation and subsequently a dication.
While specific, detailed electrochemical studies for 1,4-Dithiin-2,3,5,6-tetracarbonitrile are not extensively reported in the foundational literature, its behavior can be confidently predicted based on the known properties of the 1,4-dithiin core. The four strongly electron-withdrawing nitrile groups are expected to make the oxidation process more difficult (occur at a higher potential) compared to the unsubstituted 1,4-dithiin parent molecule.
Cyclic Voltammetry Workflow
Cyclic voltammetry (CV) is the standard technique used to probe these redox properties. The experiment measures the current response of a system to a linearly cycled potential sweep. For a reversible system like a 1,4-dithiin, this would reveal two distinct oxidation peaks and their corresponding reduction peaks on the reverse scan.
Caption: General workflow for a cyclic voltammetry experiment.
Thermal and Chemical Stability
1,4-Dithiin-2,3,5,6-tetracarbonitrile exhibits notable thermal stability. This is evidenced by its synthesis protocol, which involves purification by recrystallization from high-boiling solvents like toluene (boiling point: 111 °C).[5] Furthermore, analogous structures such as 1,4-dithiin-2,3,5,6-tetracarboxylic acid diimide show exceptional stability, with a melting point above 300 °C (with decomposition).[7] This suggests that the core 1,4-dithiin ring is a robust scaffold capable of withstanding significant thermal energy. The compound is a stable, pale yellow crystalline solid that can be stored at room temperature in a dry environment.[8]
Conclusion
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a molecule of significant academic and practical interest. Its well-defined, non-planar boat structure, coupled with the powerful electron-withdrawing nature of its four nitrile substituents, establishes a unique set of physical properties. The synthetic accessibility and the characteristic spectroscopic and electrochemical signatures make it a valuable tool for researchers in materials science. The insights provided in this guide, from its fundamental crystal structure to its redox potential, underscore the importance of TCND as a foundational component for the design and synthesis of next-generation organic electronic materials.
References
- Dollase, W. A. (1965). The Crystal Structure of Tetracyano-1,4-dithiin. Journal of the American Chemical Society, 87(5), 979-982.
-
Dollase, W. A. (1965). The Crystal Structure of Tetracyano-1,4-dithiin. Journal of the American Chemical Society. Available from: [Link]
-
abcr GmbH. 1,4-Dithiin-2,3,5,6-tetracarbonitrile. Available from: [Link]
-
ChemSynthesis. 1,4-dithiine-2,3,5,6-tetracarbonitrile. Available from: [Link]
-
Simmons, H. E., Vest, R. D., Blomstrom, D. C., Roland, J. R., & Cairns, T. L. (1962). Thiacyanocarbons. I. Tetracyano-1,4-dithiin, Tetracyanothiophene and Tricyano-1,4-dithiino [c]isothiazole. Journal of the American Chemical Society, 84(24), 4746-4756. Available from: [Link]
- Google Patents. US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation.
-
MySkinRecipes. 1,4-DIthiin-2,3,5,6-tetracarbonitrile. Available from: [Link]
-
Etkind, B., & Swager, T. M. (2022). The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. Available from: [Link]
- Etkind, B., & Swager, T. M. (2022). The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Synthesis, 54(13), 2927-2940.
-
Nakanishi, J., & Takenaka, T. (1978). Vibrational Spectra of Tetracyano-1, 4-dithiin. Bulletin of the Institute for Chemical Research, Kyoto University, 56(4), 192-203. Available from: [Link]
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Introduction: The Significance of a Potent Electron Acceptor
An In-Depth Technical Guide to the Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a sulfur- and nitrogen-rich heterocyclic compound characterized by a planar 1,4-dithiin ring symmetrically substituted with four cyano groups. Its molecular formula is C₈N₄S₂ and it has a molecular weight of approximately 216.24 g/mol [1][2]. The powerful electron-withdrawing nature of the four nitrile groups renders the dithiin core highly electron-deficient. This property makes it a valuable building block and a key intermediate in the field of materials science and organic electronics.[1][3]
Primarily utilized in advanced organic synthesis, this compound serves as a precursor for conductive polymers and organic semiconductors.[1] Its inherent electron-deficient system is critical for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.[1] Furthermore, its stable, conjugated structure lends itself to the synthesis of novel dyes and pigments with unique optical properties.[1] This guide provides a detailed examination of its synthesis, focusing on the chemical rationale behind the chosen methodologies and offering a reproducible, self-validating protocol for researchers.
Core Synthetic Rationale: Oxidative Dimerization
The most effective and commonly cited pathway to 1,4-Dithiin-2,3,5,6-tetracarbonitrile is through the oxidative dimerization of a suitable precursor. The cornerstone of this strategy is the synthesis of the disodium salt of 1,2-dicyano-1,2-dimercaptoethene, also known as disodium dithiomaleonitrile. This salt serves as a nucleophilic dithiolate, which, upon reaction with an appropriate oxidizing or coupling agent, undergoes cyclization to form the stable six-membered dithiin ring.
This two-part process—first synthesizing the precursor salt and then executing the final cyclization—allows for high purity and good yields. We will explore each stage in detail.
Part 1: Synthesis of the Key Precursor: Disodium 1,2-dicyano-1,2-dimercaptoethene
The synthesis of the alkali metal salt of 1,2-dicyano-1,2-dimercaptoethene is a critical first step. A robust method involves the reaction of sodium cyanide with carbon disulfide in an anhydrous polar aprotic solvent like dimethylformamide (DMF).[4]
Experimental Workflow: Precursor Synthesis
Caption: Workflow for the synthesis of the disodium dithiolate precursor.
Detailed Protocol: Disodium 1,2-dicyano-1,2-dimercaptoethene
Materials:
-
Sodium Cyanide (NaCN)
-
Carbon Disulfide (CS₂)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Three-neck round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool under a stream of dry nitrogen.
-
Reaction Initiation: In the reaction flask, add sodium cyanide to anhydrous DMF (e.g., 0.2 mol NaCN in 150 mL DMF). Stir the suspension under a positive pressure of nitrogen.
-
Reagent Addition: Cool the stirred suspension in an ice bath. Add carbon disulfide (0.1 mol) dropwise via the dropping funnel over 30-45 minutes. The reaction is exothermic; maintain the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. The solution will typically darken to a deep red or brown.
-
Isolation: Cool the reaction mixture to room temperature. The product salt is precipitated by the addition of a large volume of anhydrous diethyl ether.
-
Purification: The resulting solid is collected by filtration in an inert atmosphere, washed thoroughly with anhydrous diethyl ether to remove residual DMF and unreacted starting materials, and dried under high vacuum.
Causality and Scientific Integrity:
-
Choice of Solvent: DMF is an ideal solvent as it is polar aprotic, effectively dissolving the sodium cyanide and stabilizing the resulting dithiolate salt. Its high boiling point is also suitable for the reflux conditions required to drive the reaction to completion.
-
Inert Atmosphere: The dithiolate salt is susceptible to oxidation. Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent the formation of disulfide side products and ensure a high yield of the desired precursor.
-
Stoichiometry: A 2:1 molar ratio of sodium cyanide to carbon disulfide is used. Mechanistically, two equivalents of cyanide anion attack the electrophilic carbon of CS₂, leading to the formation of the dicyano dithiolate dianion.
Part 2: Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
With the precursor salt in hand, the final step is a cyclization-dimerization reaction. This is achieved by reacting the disodium salt with a suitable coupling agent. Thionyl chloride (SOCl₂) is an effective choice, as it facilitates the oxidative coupling of the two dithiolate molecules.
Reaction Mechanism: Oxidative Dimerization
Caption: Proposed mechanism for the thionyl chloride-mediated synthesis.
Detailed Protocol: 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Materials:
-
Disodium 1,2-dicyano-1,2-dimercaptoethene
-
Thionyl Chloride (SOCl₂), freshly distilled
-
Anhydrous Acetonitrile or DMF
-
Inert atmosphere reaction setup
Procedure:
-
Setup: Use a flame-dried, three-neck flask under a positive pressure of dry nitrogen.
-
Reagent Suspension: Suspend the finely ground disodium salt in anhydrous acetonitrile (e.g., 0.05 mol in 100 mL). The salt is sparingly soluble.
-
Coupling Agent Addition: Cool the suspension to 0°C. Add a solution of freshly distilled thionyl chloride (0.05 mol) in anhydrous acetonitrile (20 mL) dropwise with vigorous stirring. Gas evolution (SO₂) may be observed.
-
Reaction: After addition, allow the mixture to stir at 0°C for one hour, then warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by TLC if a suitable system is developed.
-
Workup: Quench the reaction by carefully pouring the mixture into ice-water.
-
Isolation and Purification: The crude product precipitates as a solid. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., nitrobenzene or by sublimation). The resulting product is often obtained as dark-colored crystals.[5]
Causality and Scientific Integrity:
-
Role of Thionyl Chloride: SOCl₂ acts as a dehydrating agent and an electrophile that activates the thiolate anions, facilitating the formation of a sulfur-sulfur bond in the dimerized intermediate. Subsequent elimination steps lead to the stable aromatic dithiin ring.
-
Solvent Choice: Anhydrous acetonitrile is a good choice as it is polar enough to allow the reaction to proceed but is less reactive towards thionyl chloride than DMF.
-
Temperature Control: The initial addition is performed at 0°C to control the exothermic reaction between the salt and thionyl chloride, minimizing the formation of polymeric or decomposition side products.
Data Summary and Characterization
The synthesized compound should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₈N₄S₂ | [1][2] |
| Molecular Weight | 216.24 g/mol | [1] |
| CAS Number | 2448-55-7 | [6] |
| Appearance | Dark olive-green to black crystals | [5] |
| Solubility | Insoluble in water, ethanol, ether | [5] |
| Storage | Room temperature | [1] |
Expected Spectroscopic Data:
-
Infrared (IR) Spectroscopy: A very strong and sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration.
-
¹³C NMR Spectroscopy: Two distinct signals are expected in the aromatic/olefinic region for the dithiin ring carbons and a signal in the nitrile region (~110-120 ppm).
-
Elemental Analysis: The calculated elemental composition (C, 44.43%; N, 25.91%; S, 29.66%) should closely match the experimental values for a pure sample.
Applications in Research and Development
The unique electronic properties of 1,4-Dithiin-2,3,5,6-tetracarbonitrile make it a target for several areas of research:
-
Organic Electronics: Its strong electron-accepting nature makes it an excellent candidate for n-type organic semiconductors in organic field-effect transistors (OFETs) and as an acceptor material in organic photovoltaic (OPV) cells.[1]
-
Coordination Chemistry: The nitrogen atoms of the cyano groups and the sulfur atoms of the dithiin ring can act as ligands, allowing for the synthesis of complex metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic or conductive properties.
-
Supramolecular Chemistry: The planar, electron-deficient core can participate in π-π stacking interactions with electron-rich aromatic systems, enabling the construction of self-assembled supramolecular structures.[3]
Safety Considerations
-
Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. All manipulations must be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit available and be trained in its use.
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a low autoignition temperature. Work in a fume hood away from any potential ignition sources.
-
Thionyl Chloride (SOCl₂): Corrosive and a lachrymator. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care in a fume hood.
References
- Shell Oil Co. (1968). 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation. U.S. Patent 3,364,229.
-
MySkinRecipes. 1,4-Dithiin-2,3,5,6-tetracarbonitrile. Product Page. Available at: [Link]
-
Winne, J. M., et al. (2023). A convenient, one-step synthesis of 1,4-dithiin. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Swager, T. M., et al. (Thesis). The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. MIT DSpace. Available at: [Link]
-
ChemSynthesis. 1,4-dithiine-2,3,5,6-tetracarbonitrile. Database Entry. Available at: [Link]
-
Al-Sabti, O. A., et al. (2022). Investigation of Structural and Optical Properties of Some[5][7]Dithiine-porphyrazine Dyes. Journal of Dyes and Pigments. Available at: [Link]
- Kyong, J. B., et al. (2001). Process for preparing high purity 2,3-dicyano-1,4-dithia anthraquinone. KR Patent 100209582B1.
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- 7. CN110590601B - Synthesis method of malononitrile - Google Patents [patents.google.com]
An In-Depth Technical Guide to 1,4-Dithiin-2,3,5,6-tetracarbonitrile (C₈N₄S₂)
Abstract
This technical guide provides a comprehensive overview of 1,4-Dithiin-2,3,5,6-tetracarbonitrile, a sulfur-rich heterocyclic compound characterized by its unique electronic and structural properties. The presence of a non-aromatic, non-planar dithiin ring functionalized with four powerful electron-withdrawing nitrile groups renders it a highly electron-deficient system.[1] These characteristics are the primary drivers for its application in advanced materials science, particularly in the development of organic semiconductors, conductive polymers, and redox-active materials for energy storage.[1][2][3] This document will delve into the physicochemical properties, synthetic considerations, key applications, and safe handling protocols for this versatile molecule, aimed at researchers and professionals in materials science and drug development.
Core Concepts: The 1,4-Dithiin Scaffold
The 1,4-dithiin ring is a six-membered heterocycle containing two sulfur atoms at opposing positions. Unlike its aromatic analog thiophene, the 1,4-dithiin core is non-aromatic and adopts a non-planar, boat-like conformation.[2][3] This structural feature is fundamental to its properties. A defining characteristic of the 1,4-dithiin scaffold is its ability to undergo reversible one- and two-electron oxidations to form stable radical cations and dications, respectively.[2][3] This redox activity is central to its utility in electronic and energy storage applications. The strategic placement of substituents on the dithiin ring allows for the fine-tuning of these electronic properties. In the case of 1,4-Dithiin-2,3,5,6-tetracarbonitrile, the four cyano groups dramatically influence the molecule's electron affinity and electrochemical behavior.
Physicochemical Profile of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Chemical Identity and Structural Attributes
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a highly functionalized organic compound with the molecular formula C₈N₄S₂.[1][4][5] The molecule's structure is defined by the central 1,4-dithiin ring, with each of the four carbon atoms bonded to a nitrile (-C≡N) group. These nitrile groups are potent electron-withdrawing agents, which polarize the C-C double bonds and create a molecule with a very low-lying Lowest Unoccupied Molecular Orbital (LUMO). This low LUMO energy is the primary reason for its utility as an n-type (electron-transporting) material in organic electronics.
Caption: Chemical structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Tabulated Physicochemical Data
The following table summarizes key quantitative data for 1,4-Dithiin-2,3,5,6-tetracarbonitrile. It is important to note that while some properties are well-documented, others like melting and boiling points are not consistently reported in publicly available literature, which is common for specialized research chemicals that may decompose before melting or boiling.
| Property | Value | Source(s) |
| Molecular Formula | C₈N₄S₂ | [1][4][5] |
| Molecular Weight | ~216.24 g/mol | [1][5] |
| CAS Number | 2448-55-7 | [4][6][7][8] |
| Appearance | Typically a solid powder | N/A |
| Melting Point | Not consistently reported | [5] |
| Boiling Point | Not consistently reported | [5] |
| Purity | Commercially available up to 98% | [9] |
Synthesis and Mechanistic Considerations
General Synthetic Pathways to 1,4-Dithiins
The synthesis of the 1,4-dithiin ring system can be approached through several routes. A common and effective method involves the dehydration of 1,4-dithiane-2,5-diol, which serves as a precursor to the unsaturated dithiin core.[10] Another established strategy involves the reaction of α-halocarbonyl compounds with sulfur-donating reagents. For instance, a patented process for related dithiin-diimides involves reacting a dichloromaleic acid imide with a sulfur-releasing agent like thiourea or hydrogen sulfide.[11] This approach highlights the principle of constructing the dithiin ring by forming C-S bonds from appropriately functionalized four-carbon precursors.
Proposed Synthetic Workflow for 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Caption: Proposed workflow for the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Protocol Validation: Purification and Characterization
To ensure the integrity of the synthesized product, a rigorous purification and characterization process is mandatory.
-
Purification: The crude product would likely be purified via recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel. The choice of method depends on the impurity profile.
-
Characterization: The identity and purity of the final compound must be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR would be crucial to identify the four distinct carbon environments (two olefinic carbons and two nitrile carbons).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2200-2250 cm⁻¹ would confirm the presence of the nitrile (-C≡N) functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition (C₈N₄S₂).
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, serving as a final validation of the empirical formula.
-
Key Applications in Research and Development
The unique electronic structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile makes it a valuable compound in several areas of materials science.[1]
Organic Electronics and Semiconductors
This compound is primarily used as an intermediate in the synthesis of advanced materials for organic electronics.[1] Its tetracyano structure creates a powerful electron-deficient system, making it an excellent building block for n-type organic semiconductors.[1] These materials are essential for the fabrication of:
-
Organic Light-Emitting Diodes (OLEDs): Used in the electron transport layers to facilitate efficient charge injection and transport.
-
Organic Photovoltaic Cells (OPVs): Acts as an electron acceptor material, facilitating charge separation at the donor-acceptor interface.
-
Conductive Polymers: Can be incorporated into polymer backbones to create materials with tailored electronic and optical properties.[1]
Redox-Active Systems and Energy Storage
The inherent reversible redox behavior of the 1,4-dithiin core is a key feature for its use in energy storage.[2][3][12] The electron-withdrawing nitrile groups significantly raise the redox potential compared to the unsubstituted dithiin ring, making it a stable high-potential material. This property is being explored for use in redox flow batteries, where the molecule can act as an electroactive species (anolyte or catholyte) to store and release electrical energy.
Caption: Reversible oxidation states of the 1,4-dithiin core.
Precursor in Advanced Synthesis
Beyond materials science, it serves as a versatile intermediate in organic synthesis. Its reactivity makes it suitable for constructing complex molecules for potential pharmaceutical and agrochemical research through cross-coupling reactions.[1] The nitrile groups can also be chemically transformed into other functional groups, further expanding its synthetic utility.
Experimental Protocols and Safe Handling
Mandatory Safety Precautions
As with any specialized research chemical, proper safety protocols must be strictly followed. The toxicological properties of this specific compound have not been fully investigated.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[13]
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[13]
-
Handling: Avoid contact with skin and eyes. Minimize dust generation and accumulation. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Sample Protocol: Preparation of a Stock Solution for Electrochemical Analysis
This protocol provides a self-validating method for preparing a solution suitable for techniques like cyclic voltammetry.
-
Environment Preparation: Ensure the analytical balance and workspace are clean. Use an inert atmosphere (e.g., a glovebox) if the experiment is sensitive to air or moisture.
-
Weighing: Accurately weigh approximately 2.2 mg of 1,4-Dithiin-2,3,5,6-tetracarbonitrile using an analytical balance. The precision of this step is critical for accurate concentration determination.
-
Solvent Selection: Choose a high-purity, electrochemistry-grade solvent in which the compound is soluble (e.g., Dichloromethane, Acetonitrile).
-
Dissolution: Quantitatively transfer the weighed solid to a 10 mL volumetric flask. Add a portion of the chosen solvent and gently swirl to dissolve the compound completely.
-
Dilution to Volume: Once fully dissolved, carefully add the solvent up to the 10 mL calibration mark. Cap the flask and invert it several times to ensure a homogeneous solution. This creates a 1.0 mM stock solution.
-
Supporting Electrolyte: For electrochemical measurements, an aliquot of this stock solution will be added to a larger volume of solvent containing a supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
Conclusion and Future Outlook
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a specialized but highly valuable molecule at the forefront of materials science research. Its defining characteristic—a highly electron-deficient π-system on a redox-active scaffold—provides a powerful platform for developing next-generation organic electronic devices and energy storage systems. Future research will likely focus on incorporating this moiety into novel conjugated polymers and macrocycles to further explore and enhance its unique properties for targeted applications.[12] The continued investigation into its synthesis and reactivity will undoubtedly unlock new opportunities in both materials and medicinal chemistry.
References
- 1,4-Dithiin-2,3,5,6-tetracarbonitrile - Safety Data Sheet - ChemicalBook. (2025-07-05).
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An In-depth Technical Guide to 1,4-Dithiin-2,3,5,6-tetracarbonitrile: From Discovery to Application
This guide provides a comprehensive technical overview of 1,4-Dithiin-2,3,5,6-tetracarbonitrile, a fascinating and highly functionalized heterocyclic compound. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the historical context of its discovery, its synthesis, key chemical properties, and its applications, particularly in the realm of organic electronics and charge-transfer complexes.
Foreword: The Allure of a Unique Heterocycle
1,4-Dithiin-2,3,5,6-tetracarbonitrile stands as a testament to the rich possibilities within cyanocarbon chemistry. Its electron-deficient nature, conferred by the four nitrile groups, combined with the sulfur-containing heterocyclic core, gives rise to a unique set of electronic and chemical properties. This guide aims to provide a thorough understanding of this molecule, grounded in established scientific literature, to empower researchers in their exploration of its potential.
Part 1: Discovery and Historical Context
Part 2: Synthesis and Mechanistic Insights
The primary and most cited route to 1,4-Dithiin-2,3,5,6-tetracarbonitrile involves the reaction of disodium dimercaptomaleonitrile with a suitable electrophile that can bridge the two sulfur atoms.
Key Synthetic Pathway: A Step-by-Step Protocol
The synthesis hinges on the nucleophilicity of the thiolate anions of disodium dimercaptomaleonitrile and their reaction with a two-carbon electrophile.
Step 1: Preparation of Disodium Dimercaptomaleonitrile
This starting material is typically prepared from sodium cyanide and carbon disulfide. The reaction proceeds through a complex series of steps to yield the stable disodium salt of dimercaptomaleonitrile.
Step 2: Cyclization to form the 1,4-Dithiin Ring
The crucial cyclization step involves the reaction of disodium dimercaptomaleonitrile with a reagent that can provide a two-carbon bridge. While various reagents can be envisaged, the reaction with a reagent like phosgene or thiophosgene followed by rearrangement is a plausible pathway. A more direct approach involves the reaction with a 1,2-dihaloethane derivative, though this can be complicated by side reactions.
A proposed synthetic scheme is as follows:
A Technical Guide to the Spectroscopic Characterization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Abstract: This guide provides an in-depth technical overview of the spectroscopic characterization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile (CAS No. 2448-55-7).[1][2][3] While this compound is a significant building block in materials science, particularly for conductive polymers and organic semiconductors due to its electron-deficient nature, a comprehensive, publicly available dataset of its spectroscopic properties is notably sparse.[4] This document bridges that gap by combining a theoretical analysis of its expected spectroscopic signatures with detailed, field-proven protocols for data acquisition. We will explore the predicted features in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing researchers with the foundational knowledge and practical methodologies required to characterize this and similar electron-deficient heterocyclic compounds.[5][6]
Introduction: The Scientific Context of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a heterocyclic compound featuring a central dithiin ring symmetrically substituted with four nitrile groups. This molecular architecture imparts significant properties, most notably a strong electron-deficient character. The electron-withdrawing nature of the four cyano groups polarizes the π-system of the dithiin ring, making this molecule a valuable precursor in the synthesis of advanced materials.[4][7] Its applications lie in creating electron-deficient systems for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.[4]
A thorough characterization of its molecular structure and electronic properties is paramount for its effective utilization. Spectroscopic techniques are the primary tools for this purpose, offering a non-destructive window into the molecule's identity, purity, and electronic environment. This guide is structured to provide both predictive insights and practical workflows for researchers engaging with this compound.
Molecular Structure and Spectroscopic Workflow
The symmetric nature of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is the key to predicting its spectroscopic output. The molecule possesses a high degree of symmetry, which will simplify its NMR spectra while giving rise to very distinct IR and MS signatures.
Caption: Molecular Structure and a Generalized Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei, such as ¹³C. For 1,4-Dithiin-2,3,5,6-tetracarbonitrile, ¹³C NMR is the most informative, as the molecule contains no protons.
Predicted ¹³C NMR Spectrum
Due to the molecule's high symmetry (D₂h point group), all four olefinic carbons are chemically equivalent, as are all four nitrile carbons. Therefore, the proton-decoupled ¹³C NMR spectrum is predicted to show only two distinct signals.
-
Olefinic Carbons (C=C): These carbons are part of a π-system and are adjacent to sulfur atoms. Their chemical shift is expected in the alkene region, likely between 100-150 ppm .[8]
-
Nitrile Carbons (-C≡N): Nitrile carbons typically resonate in a characteristic window between 115-125 ppm .[9] The signal is often of lower intensity due to the lack of an attached proton, resulting in a less efficient nuclear Overhauser effect (nOe) and longer relaxation times.[8][10]
Table 1: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
|---|---|---|---|
| Olefinic (C2, C3, C5, C6) | 100 - 150 | Singlet | Equivalent sp² carbons in a heterocyclic ring. |
| Nitrile (-CN) | 115 - 125 | Singlet | Equivalent sp carbons of the nitrile functional groups. |
Experimental Protocol: ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a proton-decoupled ¹³C NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the compound is fully dissolved.[11]
-
If solubility is low, gentle warming or sonication may be required.
-
-
Instrument Setup (Bruker Spectrometer Example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the chosen solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.
-
Tune and match the ¹³C probe to the correct frequency to ensure efficient power transfer.[12]
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-220 ppm).[13]
-
Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Set a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary nitrile carbon.
-
Employ a relaxation delay (d1) of 2-5 seconds to allow for the slower relaxation of the quaternary carbons.[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to create a flat baseline.
-
Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm).[12]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is expected to be dominated by the stretching vibration of the nitrile groups.
-
Nitrile Stretch (C≡N): This will be the most prominent and diagnostic peak. It is expected to be a strong, sharp absorption in the range of 2200-2260 cm⁻¹ .[14] The presence of four such groups will make this band particularly intense.
-
Alkene Stretch (C=C): The carbon-carbon double bond stretch within the dithiin ring is also expected. This absorption is typically of medium intensity and appears in the 1550-1650 cm⁻¹ region.[15]
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain complex vibrations, including C-S and C-C single bond stretches and various bending modes, which together form a unique "fingerprint" for the molecule.[15]
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode |
|---|---|---|---|
| Nitrile (C≡N) | 2200 - 2260 | Strong, Sharp | Stretching |
| Alkene (C=C) | 1550 - 1650 | Medium | Stretching |
| C-S / C-C | < 1500 | Medium to Weak | Stretching / Bending |
Experimental Protocol: Fourier-Transform IR (FTIR) Spectroscopy
The KBr pellet method is a standard technique for analyzing solid samples.
-
Sample Preparation (KBr Pellet Method):
-
Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven to remove all moisture. Water shows strong IR absorptions that can obscure the sample spectrum.[16]
-
In an agate mortar and pestle, grind 1-2 mg of the sample into a very fine powder.[17]
-
Add approximately 200 mg of the dry KBr powder to the mortar (a sample-to-matrix ratio of about 1:100).[17]
-
Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogeneous mixture. Avoid over-grinding, which can increase moisture absorption.[16]
-
-
Pellet Formation:
-
Transfer the mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure, typically 8-10 tons, for 1-2 minutes.[18] If the die has a vacuum port, apply a vacuum to remove trapped air.[19]
-
The resulting pellet should be a thin, transparent, or translucent disc. An opaque or cloudy pellet will scatter the IR beam and produce a poor-quality spectrum.[17]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using an empty sample holder or a pure KBr pellet. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor, as well as the KBr matrix itself.[20]
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a common technique for volatile, stable organic compounds. It is a "hard" ionization method that often leads to fragmentation.[21]
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈N₄S₂), which is approximately 216.24 g/mol .[4] Given the stable heterocyclic ring system, this peak is expected to be reasonably intense.
-
Fragmentation Patterns: Due to the high energy of EI (typically 70 eV), fragmentation is likely.[22] Potential fragmentation pathways for sulfur-containing heterocycles could involve:
-
Loss of a cyano radical (•CN), leading to a fragment at m/z ≈ 190.
-
Loss of dicyanoacetylene (C₄N₂) from the ring, though this would be a more complex rearrangement.
-
Cleavage of the dithiin ring. The fragmentation of sulfur heterocycles can be complex but often involves the elimination of sulfur-containing species.[23]
-
Table 3: Predicted Key Mass Spectrometry Peaks (EI)
| m/z (approx.) | Ion | Rationale |
|---|---|---|
| 216 | [C₈N₄S₂]⁺• | Molecular Ion (M⁺•) |
| 190 | [C₇N₃S₂]⁺ | Loss of a cyano radical (•CN) |
| 164 | [C₆N₂S₂]⁺ | Loss of two cyano radicals |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.
-
The sample is volatilized by heating under high vacuum within the ion source.[24]
-
-
Ionization:
-
Mass Analysis and Detection:
-
The newly formed ions (both the molecular ion and any fragments) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions strike a detector, which generates a signal proportional to the ion abundance. The resulting plot of abundance vs. m/z is the mass spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.
Predicted UV-Vis Spectrum
As a conjugated system containing multiple π bonds and heteroatoms, 1,4-Dithiin-2,3,5,6-tetracarbonitrile is expected to absorb in the UV region.
-
Electronic Transitions: The absorption will be due to π → π* transitions within the conjugated dithiin ring system. The presence of four strongly electron-withdrawing nitrile groups will significantly influence the energy levels of the molecular orbitals.
-
Absorption Maxima (λ_max): Similar tetracyano compounds, like tetracyanoethylene (TCNE), are known to form charge-transfer complexes that absorb in the visible region.[26][27] While the pure compound itself might not be colored, its electronic structure suggests it will have strong absorptions in the UV region, potentially extending towards the visible spectrum (>300 nm). The exact λ_max would depend on the solvent used due to solvatochromic effects.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or cyclohexane).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.1 and 1.5, which is the optimal range for reliable measurements according to Beer's Law.[28]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.
-
Select a wavelength range for scanning, for example, from 200 nm to 800 nm, to capture all potential electronic transitions.[28]
-
-
Data Acquisition:
-
Fill a clean quartz cuvette with the pure solvent to be used as the reference (blank).
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[29]
-
Replace the blank cuvette with a cuvette containing the sample solution.
-
Run the scan to obtain the absorption spectrum of the sample. The instrument plots absorbance as a function of wavelength.[30]
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If quantitative analysis is required, measure the absorbance at λ_max for a series of standard solutions of known concentration to create a calibration curve.[31]
-
Conclusion
The spectroscopic characterization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile can be effectively achieved through a combination of ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy. While experimental data is not widely published, a theoretical analysis based on its highly symmetric and electron-deficient structure allows for robust predictions. The ¹³C NMR should display two distinct signals, the IR spectrum will be dominated by a strong nitrile stretch around 2200-2260 cm⁻¹, and the mass spectrum should show a clear molecular ion peak at m/z ≈ 216. By following the detailed protocols provided in this guide, researchers can confidently acquire and interpret the necessary data to verify the identity, purity, and electronic properties of this important building block for advanced materials.
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An In-depth Technical Guide to the Electronic Properties of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Foreword: Unveiling a Unique Electron Acceptor
To the researchers, scientists, and drug development professionals delving into the intricate world of molecular electronics and advanced material design, this guide offers a comprehensive exploration of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This molecule, a fascinating heterocyclic compound, stands at the intersection of unique structural features and potent electronic characteristics. Its tetracyano-substituted dithiin core imparts a strong electron-accepting nature, making it a compelling candidate for a variety of applications, from organic semiconductors to charge-transfer complexes.[1] This document moves beyond a superficial overview, providing a deep dive into the synthesis, structural nuances, and, most critically, the electronic properties that define this compound. We will dissect the theoretical underpinnings of its behavior and provide practical, field-proven experimental methodologies for its characterization.
Molecular Architecture and Synthesis: Building the Core
The foundational understanding of any molecule's electronic properties begins with its synthesis and three-dimensional structure. 1,4-Dithiin-2,3,5,6-tetracarbonitrile, with the molecular formula C₈N₄S₂, presents a unique structural motif.[2] The central 1,4-dithiin ring is a six-membered heterocycle containing two sulfur atoms at opposing positions. A key feature of the 1,4-dithiin system is its non-aromatic and non-planar nature, typically adopting a boat or shallow boat conformation. This structural puckering is a direct consequence of the electronic interactions within the 8π-electron ring, which avoids anti-aromatic destabilization.
Strategic Synthesis
While multiple synthetic routes to 1,4-dithiin derivatives exist, a prevalent strategy for constructing the 1,4-Dithiin-2,3,5,6-tetracarbonitrile core involves the reaction of a suitable precursor with a sulfur-releasing agent. A highly plausible and efficient method is the dimerization of a dicyano-dithiolate salt, such as disodium dimercaptomaleonitrile, in the presence of an oxidizing agent or a suitable dienophile.
An analogous and well-documented approach has been successfully employed for the synthesis of 1,4-dithiin-2,3,5,6-tetracarboximides.[3] This involves the reaction of a dihalomaleimide with a sulfur source like hydrogen sulfide in the presence of an acid scavenger.[3] This parallel synthesis strongly suggests a viable pathway for the tetracarbonitrile derivative, likely starting from dichloromaleonitrile or a similar precursor.
Conceptual Synthesis Workflow:
Caption: A conceptual workflow for the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
The Electronic Landscape: A Tale of Electron Deficiency
The defining characteristic of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is its pronounced electron-deficient nature. This property is a direct consequence of the four strongly electron-withdrawing nitrile (-C≡N) groups attached to the dithiin ring. This feature makes the molecule an excellent electron acceptor and a prime candidate for applications in organic electronics, where it can be used to create electron-deficient systems for devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.[1]
Frontier Molecular Orbitals: The Heart of Reactivity
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic transitions, chemical reactivity, and stability.
Anticipated Molecular Orbital Characteristics:
| Molecular Orbital | Expected Characteristics | Implication for Electronic Properties |
| HOMO | Primarily localized on the sulfur atoms and the dithiin ring π-system. | Determines the ionization potential and electron-donating ability. |
| LUMO | Significantly delocalized over the entire molecule, with substantial contribution from the nitrile groups. | Dictates the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | Expected to be relatively small. | Facilitates electronic transitions and charge transport. |
Redox Behavior: A Reversible Electron Sponge
A key feature of the 1,4-dithiin ring system is its ability to undergo reversible one- and two-electron oxidations to form stable radical cations and dications. This redox activity is a cornerstone of its potential applications in energy storage and molecular switches. For 1,4-Dithiin-2,3,5,6-tetracarbonitrile, the strong electron-withdrawing nature of the nitrile groups will make oxidation more difficult (occur at a higher potential) but will facilitate reduction. It is anticipated that this molecule will exhibit reversible reduction waves in cyclic voltammetry experiments, corresponding to the formation of a radical anion and a dianion.
Visualizing the Redox Process:
Sources
An In-depth Technical Guide to the Crystal Structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Unique Heterocycle
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a fascinating heterocyclic compound that has garnered significant interest in the fields of materials science and organic electronics.[1] Its unique molecular structure, characterized by a sulfur-containing six-membered ring and four electron-withdrawing nitrile groups, imparts remarkable electronic and physical properties. This guide provides a comprehensive technical overview of the crystal structure of 1,4-dithiin-2,3,5,6-tetracarbonitrile, delving into its molecular geometry, crystalline architecture, experimental determination, and the implications of its solid-state packing on its material properties. Understanding the precise arrangement of atoms in the crystalline state is paramount for predicting and tuning its performance in advanced applications such as organic semiconductors, charge-transfer complexes, and functional polymers.[1]
Molecular Structure and Bonding: A Non-Planar Conformation
The molecular structure of 1,4-dithiin-2,3,5,6-tetracarbonitrile is intrinsically linked to its chemical reactivity and bulk properties. The central 1,4-dithiin ring is not aromatic and, contrary to what might be expected for a six-membered ring with double bonds, it is not planar. Instead, it adopts a distinct boat-shaped conformation.[2] This non-planarity is a critical feature, influencing how the molecules pack in the solid state and interact with neighboring molecules.
The four nitrile (-C≡N) substituents are powerful electron-withdrawing groups. This electronic feature makes the 1,4-dithiin ring electron-deficient and a good electron acceptor, a key characteristic for its use in charge-transfer complexes and organic electronics.[1]
Crystalline Architecture: A Detailed Look into the Solid State
The arrangement of 1,4-dithiin-2,3,5,6-tetracarbonitrile molecules in the solid state has been elucidated through single-crystal X-ray diffraction.[2] The compound crystallizes in the monoclinic space group P2₁/n.[2] The non-planar, boat-like conformation of the individual molecules plays a crucial role in dictating the packing efficiency and the nature of intermolecular interactions within the crystal lattice.
The key crystallographic parameters are summarized in the table below. This data is fundamental for computational modeling and for understanding the anisotropic properties of the crystal.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 6.953(2) Å |
| b | 7.024(2) Å |
| c | 18.498(5) Å |
| α | 90° |
| β | 90.52(2)° |
| γ | 90° |
| Volume | 904.1 ų |
| Z | 4 |
| Dihedral Angle of Dithiin Ring | 124° |
Data sourced from Dollase, W. A. (1963).[2]
The packing of the molecules in the unit cell is influenced by a network of intermolecular interactions, which will be discussed in a later section.
Experimental Determination of the Crystal Structure
The determination of the crystal structure of 1,4-dithiin-2,3,5,6-tetracarbonitrile involves two critical experimental stages: the synthesis of high-purity single crystals and their analysis using X-ray diffraction.
Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The foundational work by Simmons et al. provides a robust pathway.[3]
Step-by-Step Methodology:
-
Formation of Sodium Cyanodithioformate: The synthesis begins with the reaction of sodium cyanide with carbon disulfide. This step forms the key intermediate, sodium cyanodithioformate. The causality behind this choice of reagents lies in their ability to readily form the necessary C-S and C-N bonds.
-
Oxidative Dimerization: The sodium cyanodithioformate is then subjected to oxidative dimerization. This is a critical step where two molecules of the intermediate are coupled to form the disodium salt of dimercaptomaleonitrile.
-
Cyclization to form the Dithiin Ring: The final step involves the cyclization of the dimercaptomaleonitrile derivative. This is typically achieved through a reaction that forms the two C-S bonds of the dithiin ring, leading to the formation of 1,4-dithiin-2,3,5,6-tetracarbonitrile.
-
Purification and Crystal Growth: The crude product is purified, often by recrystallization from a suitable solvent. The choice of solvent is critical for obtaining high-quality single crystals. Slow evaporation of the solvent is a common technique to promote the growth of crystals suitable for X-ray diffraction analysis.
Physical and Chemical Properties of the Crystalline Material
The unique crystal structure of 1,4-dithiin-2,3,5,6-tetracarbonitrile gives rise to a set of distinct physical and chemical properties.
| Property | Description |
| Appearance | Pale yellow crystals. [2] |
| Solubility | Soluble in various organic solvents. |
| Thermal Stability | Exhibits good thermal stability, which is advantageous for applications in electronic devices. |
| Electron Affinity | The presence of four cyano groups results in a high electron affinity, making it an excellent n-type semiconductor material. [1] |
| Reactivity | The electron-deficient double bonds are susceptible to nucleophilic attack, leading to a rich reaction chemistry. [3] |
Applications in Research and Development
The well-defined crystal structure and favorable electronic properties of 1,4-dithiin-2,3,5,6-tetracarbonitrile make it a valuable building block in several areas of research and development:
-
Organic Field-Effect Transistors (OFETs): Its n-type semiconductor behavior makes it a promising candidate for the active layer in OFETs. [1]* Charge-Transfer Complexes: Its strong electron-accepting nature allows it to form highly colored charge-transfer complexes with electron-donating molecules.
-
Functional Polymers: It can be incorporated as a monomer into polymers to create materials with tailored electronic and optical properties. [1]* Precursor for Novel Heterocycles: The reactivity of the dithiin ring can be exploited to synthesize other complex heterocyclic systems. [3]
Conclusion
The crystal structure of 1,4-dithiin-2,3,5,6-tetracarbonitrile reveals a fascinating interplay between molecular conformation and solid-state packing. The non-planar, boat-shaped dithiin ring, coupled with the strong electron-withdrawing nitrile groups, dictates a unique crystalline architecture stabilized by a network of intermolecular interactions. A thorough understanding of this structure, achieved through meticulous synthesis and single-crystal X-ray diffraction, is the cornerstone for harnessing the full potential of this remarkable molecule in the design and fabrication of next-generation organic electronic materials. The detailed insights provided in this guide serve as a valuable resource for researchers and professionals working at the forefront of materials science and drug development.
References
-
MySkinRecipes. (n.d.). 1,4-Dithiin-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
- Dollase, W. A. (1963). The Crystal Structure of Tetracyano-1,4-dithiin. Journal of the American Chemical Society, 85(7), 979-980.
-
Etkind, B., & Swager, T. M. (2020). The Synthesis and Application of 1,4-Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. Retrieved from [Link]
- Simmons, H. E., Vest, R. D., Blomstrom, D. C., Roland, J. R., & Cairns, T. L. (1962). Thiacyanocarbons. IV. Tetracyano-1,4-dithiin, Tetracyanothiophene, and Tricyano-1,4-dithiino[c]isothiazole. Journal of the American Chemical Society, 84(23), 4746-4756.
- Simmons, H. E., Vest, R. D., Vladuchick, S. A., & Webster, O. W. (1980). Reactions of tetracyano-1,4-dithiin and tetracyanothiophene with nucleophiles: synthesis of tetracyanopyrrole and tetracyanocyclopentadiene salts. The Journal of Organic Chemistry, 45(25), 5113-5121.
Sources
A Theoretical and In-Silico Exploration of 1,4-Dithiin-2,3,5,6-tetracarbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical studies concerning 1,4-Dithiin-2,3,5,6-tetracarbonitrile (TCND), a molecule of significant interest in the development of advanced organic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with or interested in the computational analysis of sulfur-containing heterocyclic compounds. We will delve into the structural, electronic, and vibrational properties of TCND, synthesizing established experimental data with the insights gained from theoretical and computational chemistry.
Introduction: The Significance of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
1,4-Dithiin-2,3,5,6-tetracarbonitrile, with the chemical formula C₈N₄S₂, is a fascinating heterocyclic compound.[1] Its structure is characterized by a central 1,4-dithiin ring, which is fully substituted with four cyano groups. This tetracyano substitution pattern renders the molecule highly electron-deficient, a key characteristic for its application in organic electronics, such as in the development of conductive polymers and organic semiconductors.[2] The parent 1,4-dithiin ring system is known for its unique non-aromatic and non-planar boat-like conformation, which is a direct consequence of avoiding the anti-aromaticity of an 8π-electron system.[3][4] Understanding how the powerful electron-withdrawing cyano groups influence the geometry and electronic landscape of this dithiin core is paramount for designing novel materials with tailored properties.
This guide will explore the theoretical underpinnings of TCND's structure and function, providing a framework for further in-silico investigation and rational design of TCND-based materials.
Molecular Structure and Conformational Analysis
The foundational aspect of any theoretical study is the accurate prediction of the molecule's three-dimensional structure. For the 1,4-dithiin ring, theoretical calculations have consistently shown a preference for a non-planar, boat-like conformation to alleviate the destabilizing effects of anti-aromaticity.[3][5]
The Non-Planar Dithiin Core
The parent 1,4-dithiin is an 8π-electron system, which, if planar, would be anti-aromatic according to Hückel's rule. To avoid this, the ring puckers into a boat or chair conformation.[3] Theoretical calculations, such as those employing Density Functional Theory (DFT), have confirmed that the boat conformation is the energetically preferred structure for 1,4-dithiin and its derivatives.[5] This conformational flexibility is a defining characteristic of the 1,4-dithiin family.
Influence of Tetracyano Substitution
To provide a tangible framework for future computational studies, the following table outlines the key geometrical parameters that should be determined through geometry optimization calculations.
| Parameter | Description | Expected Trend/Significance |
| C=C Bond Length | The length of the double bonds within the dithiin ring. | May be slightly elongated due to electron withdrawal by the cyano groups. |
| C-S Bond Length | The length of the single bonds between carbon and sulfur in the ring. | Could be influenced by the overall electronic delocalization. |
| C-C≡N Bond Length | The length of the triple bond in the cyano groups. | |
| S-C=C Bond Angle | The angle within the dithiin ring. | Will deviate from the ideal 120° of a planar hexagon. |
| C-S-C Bond Angle | The angle at the sulfur atoms in the ring. | A key indicator of the degree of ring puckering. |
| Dihedral Angle | The angle defining the boat conformation of the dithiin ring. | A critical parameter quantifying the non-planarity of the molecule. |
A proposed workflow for determining these parameters is outlined in the experimental protocols section.
Electronic Properties and Frontier Molecular Orbitals
The tetracyano substitution pattern makes 1,4-Dithiin-2,3,5,6-tetracarbonitrile a potent electron acceptor. Understanding its electronic structure is crucial for predicting its behavior in charge-transfer complexes and its performance in electronic devices.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. For TCND, the following is anticipated:
-
LUMO: Due to the strongly electron-withdrawing nature of the four cyano groups, the LUMO is expected to be of low energy and primarily localized on the π* orbitals of the C=C bonds and the cyano groups. This low-lying LUMO is what makes TCND an excellent electron acceptor.
-
HOMO: The HOMO is likely to have significant contributions from the lone pairs of the sulfur atoms and the π orbitals of the C=C double bonds.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.
The following diagram illustrates the expected localization of the HOMO and LUMO in TCND.
Caption: Frontier Molecular Orbitals of TCND.
Vibrational Spectroscopy: A Bridge Between Theory and Experiment
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's structure and bonding. Theoretical calculations of vibrational frequencies can be directly compared with experimental spectra to validate the computational model and to aid in the assignment of spectral bands.
A detailed experimental study of the vibrational spectra of TCND was conducted by Nakanishi and Takenaka in 1978.[6] They recorded polarized IR and Raman spectra of crystalline TCND and performed a normal coordinate analysis based on an assumed C₂ᵥ molecular symmetry.[6] This experimental work provides an invaluable benchmark for modern theoretical calculations.
Key Vibrational Modes
The vibrational spectrum of TCND is rich and complex. However, some key vibrational modes are particularly informative:
-
C≡N Stretching: A very strong and sharp band is expected in the IR and Raman spectra between 2200 and 2240 cm⁻¹, characteristic of the nitrile group.
-
C=C Stretching: Bands corresponding to the stretching of the double bonds in the dithiin ring are expected in the region of 1500-1600 cm⁻¹.
-
Ring Puckering Modes: Low-frequency vibrations corresponding to the puckering and deformation of the dithiin ring are crucial for understanding the molecule's conformational dynamics.
The following table summarizes some of the key experimentally observed vibrational frequencies for TCND.[6]
| Wavenumber (cm⁻¹) | Intensity (IR/Raman) | Tentative Assignment |
| 2235 | s / vs | C≡N stretch |
| 1528 | vs / - | C=C stretch |
| 1505 | vs / - | C=C stretch |
| 1178 | - / m | Ring mode |
| 1157 | - / m | Ring mode |
| 845 | m / m | Ring deformation |
| 645 | w / m | Ring deformation |
| 495 | s / - | Ring deformation |
| 430 | s / - | Ring deformation |
| 353 | m / - | Ring deformation |
| 340 | - / m | Ring deformation |
vs = very strong, s = strong, m = medium, w = weak
A robust theoretical study should be able to reproduce these frequencies and provide a detailed description of the atomic motions involved in each vibrational mode.
Recommended Experimental and Computational Protocols
To further elucidate the theoretical underpinnings of 1,4-Dithiin-2,3,5,6-tetracarbonitrile's properties, the following integrated experimental and computational workflow is recommended.
Caption: Integrated Computational and Experimental Workflow.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Geometry Optimization:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) is a suitable and computationally efficient method. The B3LYP functional is a good starting point, as it has been used for related systems.[7]
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) should provide a good balance between accuracy and computational cost.
-
Procedure: Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure.
-
-
Frequency Calculation:
-
Procedure: Following the geometry optimization, perform a frequency calculation at the same level of theory.
-
Validation: The absence of imaginary frequencies will confirm that the optimized structure is a true minimum on the potential energy surface.
-
Output: This calculation will provide the theoretical vibrational frequencies, IR intensities, and Raman activities for comparison with experimental data.
-
-
Electronic Structure Analysis:
-
Procedure: From the optimized geometry, perform a single-point energy calculation to obtain detailed information about the electronic structure.
-
Analysis: Visualize the HOMO and LUMO to understand their spatial distribution. Calculate the HOMO-LUMO energy gap. Perform a Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding interactions.
-
Experimental Validation
The computational results should be validated against experimental data. The work of Nakanishi and Takenaka provides an excellent reference for vibrational spectroscopy.[6] Further experimental work could include:
-
X-ray Crystallography: To obtain a definitive solid-state structure and accurate geometrical parameters.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with theoretical predictions of electronic transitions.
-
Cyclic Voltammetry: To experimentally measure the redox potentials, which can be correlated with the calculated HOMO and LUMO energies.
Conclusion and Future Outlook
1,4-Dithiin-2,3,5,6-tetracarbonitrile stands as a molecule with significant potential in materials science, primarily due to its inherent electron-deficient character. While experimental data on its vibrational properties are available, a comprehensive theoretical investigation of its structural and electronic properties is still needed to fully unlock its potential. The computational protocols outlined in this guide provide a clear roadmap for researchers to undertake such studies.
Future theoretical work should focus on:
-
Detailed Conformational Analysis: A thorough exploration of the potential energy surface to identify all stable conformers and the energy barriers between them.
-
Excited State Calculations: Using Time-Dependent DFT (TD-DFT) to predict the UV-Vis spectrum and understand the nature of its electronic transitions.
-
Modeling of Intermolecular Interactions: Investigating the packing of TCND in the solid state and its interactions with other molecules in charge-transfer complexes.
By combining robust computational chemistry with targeted experimental validation, the scientific community can gain a deeper understanding of 1,4-Dithiin-2,3,5,6-tetracarbonitrile and accelerate the design of next-generation organic electronic materials.
References
-
Etkind, B. D., & Swager, T. M. (2022). The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT. [Link]
-
ChemSynthesis. (n.d.). 1,4-dithiine-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
- Vessally, E. (2008). DFT calculations on 1,4-dithiine and S-oxygenated derivatives. Bulletin of the Chemical Society of Ethiopia, 22(3), 465-468.
-
MySkinRecipes. (n.d.). 1,4-Dithiin-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Why do dithiins have 8 π-electrons?. Retrieved from [Link]
- Etkind, B. D., & Swager, T. M. (2022). The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Synthesis, 54(23), 5035-5048.
- Nakanishi, J., & Takenaka, T. (1978). Vibrational Spectra of Tetracyano-1, 4-dithiin. Bulletin of the Institute for Chemical Research, Kyoto University, 56(4), 192-203.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1,4-Dithiin-2,3,5,6-tetracarbonitrile | 2448-55-7 [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Application Notes and Protocols for 1,4-Dithiin-2,3,5,6-tetracarbonitrile in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the applications of 1,4-Dithiin-2,3,5,6-tetracarbonitrile in the field of organic electronics. It covers the synthesis of this key building block, its incorporation into functional organic materials, and protocols for the fabrication and characterization of organic electronic devices.
Introduction: The Promise of a Highly Electron-Deficient Moiety
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a sulfur-containing heterocyclic compound characterized by a highly electron-deficient π-system. This deficiency is induced by the four strongly electron-withdrawing nitrile groups attached to the dithiin core. This intrinsic electronic property makes it a valuable building block for the synthesis of n-type organic semiconductors, which are essential components in a variety of organic electronic devices.[1] The unique molecular structure and resulting electronic characteristics offer significant potential for the development of next-generation conductive polymers and non-fullerene acceptors.
Key Properties:
| Property | Value |
| Molecular Formula | C₈N₄S₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | Typically a crystalline solid |
| Solubility | Soluble in many common organic solvents |
| CAS Number | 2448-55-7 |
Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
The synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile can be achieved through the reaction of carbon disulfide with sodium cyanide.[1] This method provides a direct route to this versatile building block. While detailed experimental procedures in peer-reviewed literature are scarce, a general approach based on analogous reactions is presented below.
Protocol: Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Materials:
-
Carbon disulfide (CS₂)
-
Sodium cyanide (NaCN)
-
Anhydrous, non-protic solvent (e.g., Dimethylformamide - DMF)
-
Quenching solution (e.g., dilute aqueous acid)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.
-
Reagent Preparation: Dissolve sodium cyanide in the anhydrous solvent within the reaction flask under a nitrogen atmosphere.
-
Reaction: Cool the sodium cyanide solution in an ice bath. Slowly add carbon disulfide to the cooled solution via the dropping funnel with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a beaker of cold, dilute aqueous acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR & ¹³C NMR: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibrations.
-
Mass Spectrometry: To determine the molecular weight.
Application in Organic Field-Effect Transistors (OFETs)
The electron-deficient nature of the 1,4-dithiin-2,3,5,6-tetracarbonitrile core makes it an excellent candidate for incorporation into n-type semiconducting polymers for Organic Field-Effect Transistors (OFETs). These polymers can be synthesized through various polymerization techniques, such as Stille or Suzuki coupling, where the dithiin unit is copolymerized with suitable electron-rich comonomers.
Conceptual Polymer Design for OFETs
A common strategy involves creating a donor-acceptor (D-A) copolymer. The 1,4-dithiin-2,3,5,6-tetracarbonitrile moiety acts as the acceptor unit, while electron-rich units like thiophene, fluorene, or carbazole derivatives can serve as the donor units. This design allows for tuning of the polymer's electronic properties, including its energy levels (HOMO and LUMO) and bandgap.
Caption: Conceptual representation of a D-A copolymer and a bottom-gate, top-contact OFET.
Protocol: Fabrication of a Solution-Processed OFET
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
The synthesized dithiin-containing polymer dissolved in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene)
-
Gold (for source and drain electrodes)
-
Cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol, followed by drying with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: Spin-coat the dithiin-containing polymer solution onto the treated substrate to form a thin film. The spin-coating speed and solution concentration will determine the film thickness.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and film morphology.
-
Electrode Deposition: Deposit the gold source and drain electrodes onto the semiconductor film through a shadow mask using thermal evaporation.
-
Device Characterization: Measure the electrical characteristics of the OFET, including the output and transfer curves, to determine key performance parameters.
Performance Metrics for OFETs:
| Parameter | Description |
| Field-Effect Mobility (µ) | A measure of how quickly charge carriers move through the semiconductor. |
| On/Off Current Ratio (I_on/I_off) | The ratio of the current when the transistor is "on" to when it is "off". |
| Threshold Voltage (V_th) | The gate voltage at which the transistor begins to conduct. |
Application in Organic Photovoltaics (OPVs)
1,4-Dithiin-2,3,5,6-tetracarbonitrile can be utilized as a potent electron-accepting building block for the synthesis of non-fullerene acceptors (NFAs) for organic solar cells.[2][3] The strong electron-withdrawing nature of the dithiin tetracarbonitrile core allows for the creation of NFAs with low-lying LUMO energy levels, which is crucial for efficient electron transfer from a donor polymer.
Design of a Dithiin-Based Non-Fullerene Acceptor
A typical molecular design for an NFA involves a central electron-donating core flanked by two electron-accepting end groups, creating an A-D-A type structure. In this context, a derivative of 1,4-dithiin-2,3,5,6-tetracarbonitrile could serve as the powerful acceptor end-group, linked to a suitable π-conjugated core.
Caption: Molecular design of an A-D-A NFA and a conventional OPV device architecture.
Protocol: Fabrication of a Bulk Heterojunction OPV
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
A suitable donor polymer (e.g., PTB7-Th)
-
The synthesized dithiin-based non-fullerene acceptor
-
Electron transport layer (ETL) material (e.g., Ca, ZnO)
-
Cathode material (e.g., Al)
-
Organic solvent for the active layer blend (e.g., chloroform, chlorobenzene)
Procedure:
-
Substrate Preparation: Clean the ITO substrates following a rigorous procedure involving sonication in detergent, deionized water, acetone, and isopropanol.
-
HTL Deposition: Spin-coat the HTL material (e.g., PEDOT:PSS) onto the ITO surface and anneal as required.
-
Active Layer Preparation: Prepare a blend solution of the donor polymer and the dithiin-based NFA in a suitable organic solvent. The ratio of donor to acceptor and the total concentration should be optimized.
-
Active Layer Deposition: Spin-coat the active layer blend onto the HTL. The film should be annealed to optimize the morphology for efficient charge separation and transport.
-
ETL and Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit the ETL and the cathode material under high vacuum through a shadow mask.
-
Device Encapsulation and Characterization: Encapsulate the devices to protect them from air and moisture. Measure the current-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G) to determine the device performance.
Performance Metrics for OPVs:
| Parameter | Description |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting light energy into electrical energy. |
| Open-Circuit Voltage (V_oc) | The maximum voltage from the solar cell when there is no current flowing. |
| Short-Circuit Current Density (J_sc) | The current density through the solar cell when the voltage is zero. |
| Fill Factor (FF) | A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. |
Conclusion and Future Outlook
1,4-Dithiin-2,3,5,6-tetracarbonitrile represents a highly promising building block for the development of advanced organic electronic materials. Its strong electron-accepting character makes it particularly suitable for n-type semiconductors in OFETs and as a component of non-fullerene acceptors in OPVs. Further research into the synthesis of novel polymers and small molecules incorporating this moiety is expected to lead to significant advancements in the performance and stability of organic electronic devices. The protocols outlined in this document provide a foundation for researchers to explore the potential of this versatile compound in their own work.
References
-
MySkinRecipes. 1,4-DIthiin-2,3,5,6-tetracarbonitrile. [Link]
- Google Patents.
-
ChemSynthesis. 1,4-dithiine-2,3,5,6-tetracarbonitrile. [Link]
-
DSpace@MIT. The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. [Link]
-
MDPI. Highly Efficient Flexible Roll-to-Roll Organic Photovoltaics Based on Non-Fullerene Acceptors. [Link]
-
ResearchGate. Scalable fabrication of organic solar cells based on non-fullerene acceptors. [Link]
-
Journal of Materials Chemistry C. High-performance n-type polymer field-effect transistors with exceptional stability. [Link]
-
ResearchGate. Summary of device performances for the OFETs based on PNDI-BTCN, PNDI-TVTCN, and PNDI-SVSCN annealed at 200 °C. [Link]
-
YouTube. OFET Fabrication and Characterization. [Link]
-
ResearchGate. How to fabricate an organic Field Effect Transistors (OFET)?. [Link]
-
PubMed Central. Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms. [Link]
-
PubMed. Non-fullerene acceptors with high crystallinity and photoluminescence quantum yield enable >20% efficiency organic solar cells. [Link]
-
ResearchGate. The Path to 20% Power Conversion Efficiencies in Nonfullerene Acceptor Organic Solar Cells. [Link]
-
HETEROCYCLES. SYNTHESIS OF[1][4]DITHIINO[2,3-d]PYRIMIDINE-6-CARBONITRILE DERIVATIVES VIA THE REACTION. [Link]
-
RSC Publishing. Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. [Link]
-
ResearchGate. Synthesis of 1,4‐dithiin compounds 13–16. [Link]
-
ResearchGate. A convenient, one-step synthesis of 1,4-dithiin. [Link]
-
AIP Publishing. High-performance non-fullerene acceptor inverted organic photovoltaics incorporating solution processed doped metal oxide hole selective contact. [Link]
-
ResearchGate. Non-fullerene acceptors with high crystallinity and photoluminescence quantum yield enable >20% efficiency organic solar cells. [Link]
-
ResearchGate. Fabrication steps for the OFET ͑ a ͒ – ͑ f ͒ , cross section of two.... [Link]
-
ResearchGate. Fabrication of an organic field effect transistor using nano imprinting of Ag inks and semiconducting polymers. [Link]
-
ResearchGate. (PDF) Non-fullerene acceptors for organic solar cells. [Link]
-
ResearchGate. (PDF) Impact of End Group on the Performance of Non-Fullerene Acceptors for Organic Solar Cell Applications. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
YouTube. 31g: Determining structure from IR, MS, and NMR. [Link]
-
ResearchGate. Effect of NMR solvent on 1,4-dinitrocyclohexane-2,3,5,6-tetranitrate structure. [Link]
Sources
Application Notes and Protocols for 1,4-Dithiin-2,3,5,6-tetracarbonitrile as an Electron Acceptor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 1,4-Dithiin-2,3,5,6-tetracarbonitrile as a potent electron acceptor in the field of organic electronics and materials science. The unique molecular structure of this compound, characterized by a sulfur-rich heterocyclic core and four electron-withdrawing nitrile groups, imparts exceptional electron-accepting properties.[1] These notes are designed to furnish researchers and professionals with the foundational knowledge and practical protocols necessary to effectively utilize this versatile molecule in the development of advanced materials, including conductive polymers and organic semiconductors.[1] The subsequent sections will delve into the intrinsic properties of 1,4-Dithiin-2,3,5,6-tetracarbonitrile, detailed protocols for the synthesis of charge-transfer complexes, and its prospective integration into organic electronic devices.
Introduction: The Emergence of a Powerful Electron Acceptor
The pursuit of novel electron-accepting motifs is a cornerstone of innovation in organic electronics. The performance of organic photovoltaic (OPV) cells, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) is intrinsically linked to the efficiency of charge separation and transport, processes governed by the interplay between electron donor and acceptor materials. 1,4-Dithiin-2,3,5,6-tetracarbonitrile has emerged as a compelling candidate in this domain. Its planar, electron-deficient π-system, a consequence of the four strongly electron-withdrawing cyano groups, facilitates the formation of stable charge-transfer complexes and efficient electron transport.
The 1,4-dithiin heterocyclic core is known for its reversible redox properties, capable of generating stable radical cations and dications, a feature that is highly desirable for applications in organic electronics.[2][3] The non-aromatic nature of the 1,4-dithiin ring, which adopts a non-planar conformation to avoid antiaromaticity, can be influenced by molecular packing and substitution, potentially offering avenues for tuning its electronic properties.[4]
This guide will provide a holistic overview, from the fundamental properties of 1,4-Dithiin-2,3,5,6-tetracarbonitrile to its practical application, empowering researchers to explore its full potential.
Physicochemical and Electronic Properties
A thorough understanding of the material's properties is paramount for its effective application. The key characteristics of 1,4-Dithiin-2,3,5,6-tetracarbonitrile are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈N₄S₂ | [1][5] |
| Molecular Weight | 216.24 g/mol | [1][2] |
| Appearance | Crystalline solid | General Knowledge |
| Storage | Room temperature, in a dry, well-ventilated place | [6][7] |
Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile Derivatives
While the direct synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is not detailed in the provided search results, a patented method for the preparation of related 1,4-dithiin-2,3,5,6-tetracarboxylic acid diimides offers valuable insights into the formation of the dithiin ring system. This process involves the reaction of a dichloromaleic acid imide with a sulfur-releasing compound, such as thiourea or sodium sulfide.[8] This suggests that a potential synthetic route to the target molecule could involve the reaction of dichloromaleodinitrile with a suitable sulfur source.
Application Protocol: Synthesis and Characterization of a Charge-Transfer Complex
The formation of charge-transfer (CT) complexes is a direct manifestation of the electron-accepting nature of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This protocol outlines a general procedure for the synthesis and characterization of a CT complex with a model electron donor, such as a polycyclic aromatic hydrocarbon or a tetrathiafulvalene derivative.
Rationale
The interaction between an electron donor and an electron acceptor can lead to the formation of a new molecular entity with unique optical and electronic properties. The extent of charge transfer in the ground state determines the properties of the resulting complex. Spectroscopic techniques, particularly UV-Vis spectroscopy, are instrumental in identifying the characteristic charge-transfer band, which is a hallmark of complex formation.
Materials and Equipment
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile (Acceptor)
-
Electron Donor (e.g., Pyrene, Tetrathiafulvalene)
-
Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)
-
Schlenk flasks and standard glassware
-
Magnetic stirrer and hotplate
-
UV-Vis Spectrophotometer
-
NMR Spectrometer
-
Elemental Analyzer
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the electron donor and 1,4-Dithiin-2,3,5,6-tetracarbonitrile in the chosen solvent to prepare stock solutions of known concentrations (e.g., 10⁻³ M).
-
-
Synthesis of the Charge-Transfer Complex:
-
In a clean Schlenk flask, mix equimolar amounts of the donor and acceptor solutions.
-
Stir the solution at room temperature for a designated period (e.g., 1-2 hours). The formation of the complex is often accompanied by a distinct color change.
-
For isolation of the solid complex, slowly evaporate the solvent under reduced pressure or use a solvent-antisolvent precipitation method.
-
-
Characterization:
-
UV-Vis Spectroscopy:
-
Acquire the UV-Vis spectra of the individual donor and acceptor solutions, as well as the spectrum of the mixed solution.
-
The appearance of a new, broad absorption band at a longer wavelength than the absorptions of the individual components is indicative of the charge-transfer transition.
-
-
NMR Spectroscopy:
-
Obtain ¹H and ¹³C NMR spectra of the isolated complex. Shifts in the resonance signals of the donor and acceptor protons compared to their free counterparts can provide evidence of complex formation and information about the electronic environment.
-
-
Elemental Analysis:
-
Determine the elemental composition (C, H, N, S) of the isolated solid to confirm the stoichiometry of the complex.
-
-
Workflow Diagram
Caption: Workflow for the synthesis and characterization of a charge-transfer complex.
Prospective Application: Organic Photovoltaic (OPV) Devices
While specific protocols for incorporating 1,4-Dithiin-2,3,5,6-tetracarbonitrile into OPVs are not yet established in the literature, its properties make it a promising candidate as a non-fullerene acceptor. The following section outlines a conceptual framework for its integration into a bulk heterojunction (BHJ) solar cell.
Rationale for Use in OPVs
The efficiency of a BHJ solar cell is highly dependent on the energy level alignment between the donor and acceptor materials, as well as the morphology of the active layer blend.[6][7] A suitable electron acceptor should possess a LUMO energy level that is sufficiently lower than the LUMO of the donor polymer to ensure efficient exciton dissociation. Furthermore, it should exhibit good electron mobility for effective charge transport to the cathode. The strong electron-accepting nature of 1,4-Dithiin-2,3,5,6-tetracarbonitrile suggests it could fulfill these electronic requirements.
Conceptual Device Architecture and Fabrication Workflow
A typical inverted BHJ device structure would consist of:
ITO / Electron Transport Layer (ETL) / Active Layer (Donor:Acceptor Blend) / Hole Transport Layer (HTL) / Metal Cathode
The fabrication process would generally follow these steps:
-
Substrate Cleaning: Thorough cleaning of the ITO-coated glass substrate is crucial for device performance.[1]
-
ETL Deposition: Spin-coating of an ETL, such as zinc oxide (ZnO) nanoparticles.
-
Active Layer Deposition:
-
Preparation of a blend solution containing a suitable donor polymer (e.g., PTB7) and 1,4-Dithiin-2,3,5,6-tetracarbonitrile in a common organic solvent (e.g., chlorobenzene).
-
Spin-coating the blend solution onto the ETL to form the bulk heterojunction active layer.
-
-
HTL Deposition: Spin-coating of an HTL, such as PEDOT:PSS.
-
Cathode Deposition: Thermal evaporation of a high work function metal, such as silver (Ag) or gold (Au), to complete the device.
Device Fabrication Workflow Diagram
Caption: Conceptual workflow for the fabrication of an organic photovoltaic device.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[6][7]
-
Storage: Store in a tightly closed container in a dry and cool place, away from heat and sources of ignition.[6][7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
1,4-Dithiin-2,3,5,6-tetracarbonitrile represents a promising frontier in the development of high-performance organic electronic materials. Its potent electron-accepting properties, stemming from its unique molecular architecture, make it an attractive candidate for a range of applications. The protocols and conceptual frameworks presented in these notes are intended to serve as a launchpad for further research and development. Future investigations should focus on the precise determination of its electronic energy levels, a systematic study of its charge-transfer complexes with various donors, and its integration and performance evaluation in organic electronic devices. The exploration of this and related dithiin-based acceptors will undoubtedly contribute to the advancement of organic electronics and materials science.
References
- 1,4-Dithiin-2,3,5,6-tetracarbonitrile - MySkinRecipes. (URL: )
-
1,4-dithiine-2,3,5,6-tetracarbonitrile - ChemSynthesis. (URL: [Link])
- US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their prepar
-
The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. (URL: [Link])
-
1,4-DIthiin-2,3,5,6-tetracarbonitrile, 98% Purity, C8N4S2, 100 mg - CP Lab Safety. (URL: [Link])
-
Synthesis of 1,4‐dithiin compounds 13–16. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Why do dithiins have 8 π-electrons? - Chemistry Stack Exchange. (URL: [Link])
Sources
- 1. ossila.com [ossila.com]
- 2. 1,4-DIthiin-2,3,5,6-tetracarbonitrile [myskinrecipes.com]
- 3. US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation - Google Patents [patents.google.com]
- 4. scienceopen.com [scienceopen.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High performance organic field-effect transistors based on single-crystal microribbons and microsheets of solution-processed dithieno[3,2-b:2′,3′-d]thiophene derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile Derivatives
Introduction: The Significance of 1,4-Dithiin-2,3,5,6-tetracarbonitrile in Modern Materials Science
1,4-Dithiin-2,3,5,6-tetracarbonitrile, often referred to as tetracyano-1,4-dithiin, is a fascinating heterocyclic compound characterized by a non-aromatic, sulfur-rich core and four electron-withdrawing nitrile groups. This unique electronic structure imparts valuable properties, making it a significant building block in the development of advanced organic materials.[1] Its primary applications lie in the field of organic electronics, where it serves as a key intermediate in the synthesis of conductive polymers and organic semiconductors. The tetracyano substitution pattern creates an electron-deficient system, which is crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Furthermore, its ability to form stable, conjugated systems with unique optical properties makes it a target for the synthesis of novel dyes and pigments. The reactivity of the dithiin ring also allows for its use in various cross-coupling reactions, enabling the construction of complex organic molecules for pharmaceutical and agrochemical research.
This application note provides a detailed experimental protocol for the synthesis of 1,4-dithiin-2,3,5,6-tetracarbonitrile, grounded in established literature, and offers insights into the underlying chemical principles.
Synthetic Approach: A Classic and Reliable Pathway
The most well-established and reliable synthesis of 1,4-dithiin-2,3,5,6-tetracarbonitrile follows the seminal work of Simmons, Blomstrom, and Vest. This method involves the reaction of sodium cyanide with carbon disulfide to generate a key intermediate, the disodium salt of 1,2-dicyano-1,2-dimercaptoethylene. This intermediate is then oxidatively coupled to form the desired 1,4-dithiin ring system.[1]
Mechanistic Insights
The synthesis proceeds in two main stages, as illustrated in the workflow diagram below. The initial reaction between sodium cyanide and carbon disulfide in a suitable solvent like dimethylformamide (DMF) leads to the formation of the cis-1,2-dicyano-1,2-ethylenedithiolate salt. This nucleophilic addition and subsequent rearrangement is a critical step in forming the C2S2 backbone of the precursor.
The second stage involves the oxidation of this dithiolate. Various oxidizing agents can be employed, with reagents like ammonium persulfate or iodine being effective. The oxidation facilitates the formation of disulfide bonds, leading to the dimerization and cyclization of the dithiolate intermediate to yield the stable 1,4-dithiin ring. The four nitrile groups remain intact throughout this process, resulting in the final product, 1,4-dithiin-2,3,5,6-tetracarbonitrile.
Detailed Experimental Protocol
This protocol is adapted from the established literature and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Sodium Cyanide | NaCN | 49.01 | 49.0 g (1.0 mol) | ≥95% |
| Carbon Disulfide | CS₂ | 76.14 | 76.1 g (1.0 mol) | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 500 mL | Anhydrous |
| Ammonium Persulfate | (NH₄)₂S₂O₈ | 228.20 | 114 g (0.5 mol) | ≥98% |
| Distilled Water | H₂O | 18.02 | As needed | - |
| Acetone | C₃H₆O | 58.08 | As needed | Reagent Grade |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Reagent Grade |
Step-by-Step Procedure
Part 1: Synthesis of Disodium 1,2-dicyano-1,2-dimercaptoethylene
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 49.0 g (1.0 mol) of finely powdered sodium cyanide and 500 mL of anhydrous N,N-dimethylformamide (DMF).
-
Initial Reaction: Stir the suspension vigorously under a nitrogen atmosphere. Cool the flask in an ice-water bath to maintain a temperature between 0 and 10 °C.
-
Addition of Carbon Disulfide: Slowly add 76.1 g (1.0 mol) of carbon disulfide from the dropping funnel to the stirred suspension over a period of 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to keep the temperature below 20 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 12-16 hours. The color of the mixture will typically change to a dark red or brown. The product, disodium 1,2-dicyano-1,2-dimercaptoethylene, will precipitate from the solution.
-
Isolation of the Intermediate: The intermediate salt can be used directly in the next step without isolation.
Part 2: Oxidative Cyclization to 1,4-Dithiin-2,3,5,6-tetracarbonitrile
-
Preparation of Oxidant Solution: In a separate 2 L beaker, dissolve 114 g (0.5 mol) of ammonium persulfate in 1 L of distilled water. Cool this solution in an ice bath.
-
Oxidation: Slowly and carefully add the reaction mixture from Part 1 to the cold ammonium persulfate solution with vigorous stirring. The addition should be done in portions to control the exotherm. A yellow-to-orange solid will precipitate.
-
Digestion of the Precipitate: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete to ensure full precipitation of the product.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake sequentially with copious amounts of cold distilled water until the filtrate is colorless, and then with a small amount of cold acetone.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C to a constant weight.
Purification
-
Recrystallization: The crude 1,4-dithiin-2,3,5,6-tetracarbonitrile can be purified by recrystallization. A suitable solvent system is a mixture of dichloromethane and hexane.
-
Procedure: Dissolve the crude product in a minimal amount of hot dichloromethane. If any insoluble material is present, filter the hot solution. Slowly add hexane to the hot filtrate until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Expected Yield and Characterization
-
Yield: The typical yield of the purified product is in the range of 60-70% based on the starting sodium cyanide.
-
Appearance: The purified 1,4-dithiin-2,3,5,6-tetracarbonitrile is a yellow to orange crystalline solid.
-
Melting Point: The reported melting point is approximately 210-212 °C (with decomposition).
-
Spectroscopic Characterization: The structure should be confirmed by standard analytical techniques:
-
¹³C NMR: Resonances for the nitrile carbons and the sp² carbons of the dithiin ring.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2220-2240 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of C₈N₄S₂ (216.25 g/mol ).
-
Safety and Handling
-
Sodium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Handle with extreme caution in a well-ventilated fume hood. Have a cyanide antidote kit readily available.
-
Carbon Disulfide: Highly flammable and toxic. Work in a fume hood away from ignition sources.
-
Ammonium Persulfate: A strong oxidizing agent. Avoid contact with combustible materials.
-
Solvents: DMF, dichloromethane, and acetone are flammable and/or toxic. Handle in a well-ventilated area.
Conclusion
The synthesis of 1,4-dithiin-2,3,5,6-tetracarbonitrile via the reaction of sodium cyanide and carbon disulfide followed by oxidative cyclization is a robust and reproducible method. This application note provides a comprehensive and detailed protocol to enable researchers to synthesize this valuable compound for applications in materials science and organic electronics. Adherence to the described procedures and safety precautions is paramount for a successful and safe synthesis.
References
-
Simmons, H. E.; Vest, R. D.; Blomstrom, D. C.; Roland, J. R.; Cairns, T. L. Thiacyanocarbons. I. Tetracyano-1,4-dithiin, Tetracyanothiophene and Tricyano-1,4-dithiino[c]isothiazole. J. Am. Chem. Soc.1962 , 84 (24), 4746–4756. [Link]
-
Etkind, M.; Swager, T. M. The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT, 2021. [Link]
-
Simmons, H. E.; Vest, R. D.; Vladuchick, S. A.; Webster, O. W. Reactions of tetracyano-1,4-dithiin and tetracyanothiophene with nucleophiles: synthesis of tetracyanopyrrole and tetracyanocyclopentadiene salts. J. Org. Chem.1980 , 45 (25), 5113–5121. [Link]
-
MySkinRecipes. 1,4-Dithiin-2,3,5,6-tetracarbonitrile. [Link]
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Application Notes & Protocols: 1,4-Dithiin-2,3,5,6-tetracarbonitrile in the Fabrication of Conductive Polymers
An in-depth technical guide for researchers, scientists, and drug development professionals.
Prepared by a Senior Application Scientist
Foreword: The Strategic Value of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
1,4-Dithiin-2,3,5,6-tetracarbonitrile stands as a molecule of significant interest in materials science. Its unique architecture, characterized by a sulfur-rich, non-aromatic dithiin core and powerful electron-withdrawing tetracyano substitution, makes it an exceptional building block for advanced electronic materials.[1][2] The non-planar, boat-like conformation of the 1,4-dithiin ring, combined with its capacity for reversible one- and two-electron oxidations, provides a versatile scaffold for creating novel conductive polymers.[2][3] This guide provides a detailed exploration of its application, focusing on the synthesis and characterization of conductive polymers derived from this potent monomer. The inherent electron-deficient nature of this molecule is key to developing n-type (electron-transporting) organic semiconductors, which are crucial for a new generation of organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.[1]
Foundational Principles: From Monomer to Conductive Material
The transformation of 1,4-dithiin-2,3,5,6-tetracarbonitrile into a conductive polymer hinges on creating an extended π-conjugated system along the polymer backbone. The tetracyano structure renders the molecule highly electron-deficient, a critical feature for facilitating electron injection and transport.[1]
Mechanism of Conduction: In polymers derived from this monomer, electrical conductivity arises from the movement of charge carriers (electrons, in this n-type material) along and between polymer chains. The sulfur atoms in the dithiin ring play a crucial role, not only influencing the electronic structure but also promoting intermolecular interactions that can facilitate charge hopping between chains. The reversible redox behavior of the dithiin moiety is fundamental to its function in electronic materials, allowing for stable charge states.[2][3]
Polymerization Strategy: Electrochemical polymerization is a highly effective method for this class of monomers. It offers a direct, single-step process to synthesize and deposit a thin, uniform polymer film onto a conductive substrate. This technique allows for precise control over the film's thickness and morphology by modulating the electrochemical parameters. The process involves the oxidative coupling of monomer units to form a conjugated polymer chain.
Below is a conceptual workflow for the fabrication and analysis of these conductive polymers.
Caption: Experimental workflow from monomer solution to polymer characterization.
Protocol I: Electrochemical Synthesis of a Poly(1,4-dithiin-tetracarbonitrile) Film
This protocol details the fabrication of a conductive polymer film directly onto an electrode surface using potentiodynamic electropolymerization.
2.1. Rationale for Experimental Choices
-
Solvent: Acetonitrile is selected for its wide electrochemical window and ability to dissolve both the monomer and the supporting electrolyte.
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) is used to provide ionic conductivity to the otherwise resistive organic solution, which is essential for the electrochemical process to occur.[4]
-
Three-Electrode System: This setup (Working, Counter, and Reference electrodes) allows for precise control and measurement of the potential at the working electrode, where the polymerization occurs, independent of the bulk solution resistance.[5]
-
Cyclic Voltammetry (CV): Using CV for polymerization allows for the gradual growth of the polymer film layer by layer. The increasing current peaks with each cycle are a direct indication of the deposition of conductive material.[6]
2.2. Materials and Instrumentation
| Category | Item | Specifications |
| Reagents | 1,4-Dithiin-2,3,5,6-tetracarbonitrile | >98% purity |
| Acetonitrile (MeCN) | Anhydrous, electrochemical grade | |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Electrochemical grade, >99% | |
| Argon or Nitrogen Gas | High purity (99.998%) | |
| Electrodes | Working Electrode | Indium Tin Oxide (ITO) coated glass or Glassy Carbon |
| Counter Electrode | Platinum wire or mesh | |
| Reference Electrode | Ag/Ag⁺ (0.01 M AgNO₃ in 0.1 M TBAPF₆/MeCN) | |
| Instrumentation | Potentiostat/Galvanostat | Capable of cyclic voltammetry |
| Electrochemical Cell | Standard three-electrode glass cell | |
| Schlenk Line / Glovebox | For maintaining an inert atmosphere |
2.3. Step-by-Step Procedure
-
Electrolyte Solution Preparation (Under Inert Atmosphere):
-
In a glovebox or under a steady stream of argon, prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will be the stock electrolyte solution.
-
Dissolve 1,4-dithiin-2,3,5,6-tetracarbonitrile into the stock electrolyte solution to a final concentration of 5-10 mM. Stir until fully dissolved.
-
-
Electrochemical Cell Assembly:
-
Thoroughly clean the electrodes. The working electrode surface must be pristine to ensure uniform film deposition.
-
Assemble the three-electrode cell. Ensure the reference electrode tip is positioned close to the working electrode surface.
-
Transfer the monomer-containing electrolyte solution into the cell.
-
De-aerate the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization reaction.
-
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry. A typical potential window is from 0 V to approximately +1.5 V vs. Ag/Ag⁺. The exact upper potential limit should be just sufficient to oxidize the monomer.
-
Set the scan rate to 50-100 mV/s.
-
Run for 10-20 cycles. An increase in the peak current in successive scans indicates the successful deposition of a conductive polymer film.
-
-
Post-Synthesis Film Treatment:
-
After polymerization, carefully remove the working electrode from the cell.
-
Gently rinse the electrode with fresh, pure acetonitrile to remove any unreacted monomer and residual electrolyte.
-
Dry the polymer-coated electrode under a gentle stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
The resulting product is a thin, colored, and electroactive polymer film adhered to the working electrode, ready for characterization.
Protocol II: Physicochemical and Electronic Characterization
This section outlines the essential characterization techniques to validate the synthesis and determine the properties of the fabricated polymer.
3.1. Electrochemical Characterization (Cyclic Voltammetry)
-
Objective: To determine the redox behavior, stability, and electronic energy levels (HOMO/LUMO) of the polymer.
-
Procedure:
-
Prepare a fresh, monomer-free 0.1 M TBAPF₆/acetonitrile solution and de-aerate it.
-
Use the newly synthesized polymer film on the electrode as the working electrode.
-
Run CV at various scan rates (e.g., 20, 50, 100, 150 mV/s).
-
The resulting voltammogram will show the oxidation and reduction peaks of the polymer. The potentials at which these events occur are used to estimate the HOMO and LUMO energy levels. The electrochemical band gap can be calculated from the onsets of the oxidation and reduction peaks.[6]
-
3.2. Spectroscopic Characterization (UV-Vis Spectroscopy)
-
Objective: To determine the optical properties and estimate the optical band gap of the polymer.
-
Procedure:
-
If the polymer was deposited on a transparent ITO electrode, it can be analyzed directly.
-
Place the polymer-coated ITO slide in the spectrophotometer.
-
Record the absorption spectrum, typically from 300 to 900 nm.
-
The optical band gap (E_g^opt) can be estimated from the onset of the lowest energy absorption band (λ_onset) using the equation: E_g^opt (eV) = 1240 / λ_onset (nm).[7]
-
3.3. Structural Characterization (FTIR Spectroscopy)
-
Objective: To confirm the chemical structure of the polymer and verify the polymerization process.
-
Procedure:
-
Carefully scrape a small amount of the polymer from the electrode.
-
Prepare a KBr pellet or use an ATR-FTIR setup.
-
Record the infrared spectrum.
-
Compare the spectrum to that of the original monomer. The disappearance or shifting of monomer-specific peaks (e.g., C-H bonds at the polymerization sites) and the appearance of new peaks corresponding to the polymer backbone linkage will confirm the successful synthesis.
-
Expected Data and Properties
The following table summarizes the anticipated properties for a polymer derived from 1,4-dithiin-2,3,5,6-tetracarbonitrile, based on its electron-deficient nature.
| Property | Expected Value/Range | Significance |
| Oxidation Potential (E_ox) | > +1.0 V vs. Fc/Fc⁺ | High value indicates deep HOMO level, characteristic of electron-deficient materials. |
| Reduction Potential (E_red) | -0.5 to -1.5 V vs. Fc/Fc⁺ | Negative value indicates low LUMO level, facilitating electron injection (n-type). |
| Electrochemical Band Gap | 1.5 - 2.0 eV | Determines the energy required to create an exciton electrochemically. |
| Optical Band Gap | 1.6 - 2.2 eV | Defines the polymer's color and the portion of the solar spectrum it can absorb.[7] |
| Conductivity | 10⁻⁵ to 10⁻² S/cm | Doping may be required to achieve higher conductivity. |
| Material Type | n-type Semiconductor | Predominantly transports electrons as charge carriers. |
Mechanistic Visualization
The following diagram illustrates the proposed electropolymerization of 1,4-dithiin-2,3,5,6-tetracarbonitrile. The exact coupling positions can vary, but a plausible pathway involves the formation of new C-C bonds, extending the conjugated system.
Caption: Proposed electropolymerization of the monomer into a polymer chain.
Conclusion and Future Outlook
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a highly promising monomer for the development of novel conductive and semiconducting polymers. Its potent electron-accepting character makes it an ideal candidate for creating robust n-type materials, which are in high demand for advancing organic electronics. The protocols outlined in this guide provide a solid foundation for the synthesis and characterization of these materials. Further research could explore copolymerization with electron-rich monomers to create donor-acceptor polymers with tunable band gaps and enhanced performance in applications ranging from transistors and sensors to energy storage and conversion systems.[8]
References
-
MySkinRecipes. 1,4-Dithiin-2,3,5,6-tetracarbonitrile. [Online] Available at: [Link]
-
ResearchGate. The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. [Online] Available at: [Link]
-
ChemSynthesis. 1,4-dithiine-2,3,5,6-tetracarbonitrile. [Online] Available at: [Link]
-
Swager Group, MIT. The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. [Online] Available at: [Link]
-
SciSpace. The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes (2022). [Online] Available at: [Link]
-
ResearchGate. Polyethers and polythioethers containing 1,4-dithiin-2,3;5,6-tetrayl diimide. [Online] Available at: [Link]
- Google Patents. US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation.
-
DSpace@MIT. The Synthesis and Application of 1, 4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. [Online] Available at: [Link]
-
MDPI. Synthesis, Crystal Structure, and Electropolymerization of 1,4-Di([2,2′-bithiophen]-3-yl)buta-1,3-diyne. [Online] Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Poly(2,6-dimethyl-4-phenyl-1,4-dihydropyridinyl)arenes as Novel Multi-Armed Molecules. [Online] Available at: [Link]
-
National Institutes of Health. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors. [Online] Available at: [Link]
-
Scholarworks@UNIST. Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerizat. [Online] Available at: [Link]
-
Royal Society of Chemistry. Electrochemical polymerization of 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives. [Online] Available at: [Link]
-
Wiley Online Library. Synthesis of 1,4‐dihydropyrrolo[3,2‐b]pyrrole‐containing donor–acceptor copolymers and their optoelectronic properties. [Online] Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 6. Electrochemical polymerization of 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: The Role of 1,4-Dithiin-2,3,5,6-tetracarbonitrile in Charge-Transfer Complexes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide on the synthesis, characterization, and application of charge-transfer (CT) complexes involving the potent electron acceptor, 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This document is intended for researchers in materials science, organic electronics, and medicinal chemistry who are exploring novel molecular assemblies with unique electronic and optical properties.
Introduction: The Significance of 1,4-Dithiin-2,3,5,6-tetracarbonitrile in Charge-Transfer Complexes
Charge-transfer complexes are a class of molecular adducts formed through the association of an electron donor and an electron acceptor molecule.[1] This interaction, which involves a partial transfer of electronic charge, gives rise to new, often intense, electronic absorption bands in the visible or near-infrared region of the spectrum.[1] The properties of these complexes are highly tunable and have found applications in diverse fields, including organic conductors, sensors, and photoredox catalysis.
1,4-Dithiin-2,3,5,6-tetracarbonitrile stands out as a particularly strong π-electron acceptor. Its molecular structure is characterized by a central dithiin ring, a non-aromatic, sulfur-rich heterocycle known for its reversible one- and two-electron oxidations.[2] This core is further functionalized with four cyano (-CN) groups, which are powerful electron-withdrawing substituents. This combination of a redox-active dithiin core and strongly electron-withdrawing groups makes 1,4-Dithiin-2,3,5,6-tetracarbonitrile a key component in the design of advanced materials, particularly conductive polymers and organic semiconductors.[3]
The formation of charge-transfer complexes with this acceptor allows for the systematic investigation of structure-property relationships in donor-acceptor systems. The resulting complexes can exhibit a range of fascinating properties, from intense coloration to enhanced electrical conductivity, depending on the nature of the electron donor and the solid-state packing of the complex.
Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile: A Plausible Approach
Conceptual Synthetic Pathway
The following diagram illustrates a conceptual pathway for the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This is a proposed route and would require experimental validation and optimization.
Sources
Application Notes and Protocols for the Single Crystal Growth of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Introduction
1,4-Dithiin-2,3,5,6-tetracarbonitrile, also known as tetracyano-1,4-dithiin, is a fascinating organosulfur compound with a highly electron-deficient π-system. Its unique electronic properties make it a valuable building block in the field of materials science, particularly for the development of organic semiconductors and conductive polymers.[1][2] The ability to grow high-quality single crystals of this compound is paramount for fundamental studies of its crystal structure, electronic properties, and for its potential application in electronic devices.
This comprehensive guide provides detailed protocols for the synthesis, purification, and single-crystal growth of 1,4-dithiin-2,3,5,6-tetracarbonitrile, designed for researchers and professionals in chemistry and materials science. The methodologies described herein are based on established literature and best practices in small molecule crystallization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,4-dithiin-2,3,5,6-tetracarbonitrile is essential for the successful design of crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₈N₄S₂ | [2][3] |
| Molecular Weight | 216.24 g/mol | [2] |
| Appearance | Olive-green leaflets or dark crystals | [4] |
| CAS Number | 2448-55-7 | [1] |
| InChIKey | NKIPKZDOGWGPNS-UHFFFAOYAF | [3] |
| SMILES | N#CC1=C(SC(=C(S1)C#N)C#N)C#N | [3] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Density | Not available | [3] |
Synthesis and Purification of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
High-purity starting material is a prerequisite for successful single crystal growth. The synthesis of 1,4-dithiin-2,3,5,6-tetracarbonitrile can be achieved through the oxidation of the disodium salt of dimercaptomaleonitrile.[5] This salt is prepared from the reaction of sodium cyanide and carbon disulfide.[5]
Synthesis Workflow
Caption: Synthesis workflow for 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Experimental Protocol: Synthesis
Materials:
-
Sodium Cyanide (NaCN) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.
-
Carbon Disulfide (CS₂) - Highly flammable and toxic.
-
Anhydrous, oxygen-free solvent (e.g., N,N-dimethylformamide - DMF)
-
Oxidizing agent (e.g., chlorine gas or sulfuryl chloride)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Disodium Dimercaptomaleonitrile: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet/outlet under an inert atmosphere, dissolve sodium cyanide in anhydrous DMF. Cool the solution in an ice bath.
-
Slowly add carbon disulfide dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The disodium salt of dimercaptomaleonitrile will precipitate.
-
Isolate the salt by filtration under inert atmosphere, wash with an anhydrous solvent (e.g., diethyl ether), and dry under vacuum.
Experimental Protocol: Oxidation and Purification
Procedure:
-
Oxidation: Suspend the dried disodium dimercaptomaleonitrile salt in a suitable solvent (e.g., dichloromethane).
-
Cool the suspension in an ice bath and slowly bubble chlorine gas through the mixture or add a solution of sulfuryl chloride dropwise with vigorous stirring.
-
Monitor the reaction by a suitable method (e.g., TLC). The reaction is complete when the starting material is consumed.
-
Quench the reaction carefully with a reducing agent solution (e.g., sodium thiosulfate).
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude 1,4-dithiin-2,3,5,6-tetracarbonitrile.
-
Purification: The crude product should be purified before attempting crystallization. Recrystallization from a suitable solvent (e.g., hot acetonitrile or dichloromethane) is a common method. Sublimation under high vacuum can also be an effective purification technique for this type of compound.
Methods for Growing Single Crystals
The choice of crystallization method is critical and often requires empirical optimization. Below are several established techniques suitable for organic molecules like 1,4-dithiin-2,3,5,6-tetracarbonitrile. The key is to achieve slow crystal nucleation and growth.
Method 1: Slow Evaporation
This is the simplest crystallization technique.[3] A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly and undisturbed.
Protocol:
-
Dissolve the purified 1,4-dithiin-2,3,5,6-tetracarbonitrile in a high-purity solvent (e.g., acetonitrile, dichloromethane, or a mixture) at room temperature to form a nearly saturated solution.
-
Filter the solution through a syringe filter (0.2 µm) into a clean crystallization vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Method 2: Slow Cooling
This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered.[6]
Protocol:
-
Prepare a saturated solution of the purified compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Filter the hot solution into a clean, pre-warmed crystallization vessel.
-
Seal the vessel and place it in a temperature-controlled environment (e.g., a programmable oven or a dewar flask) that allows for very slow cooling to room temperature over a period of several days.
-
Once at room temperature, the vessel can be transferred to a refrigerator to further decrease the temperature and promote crystallization.
Method 3: Vapor Diffusion
Vapor diffusion involves two solvents: a "good" solvent in which the compound is soluble, and a "poor" solvent in which the compound is insoluble but is miscible with the good solvent.
Protocol:
-
Dissolve the purified compound in a minimal amount of the "good" solvent (e.g., dichloromethane) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or a jar) that contains a larger volume of the "poor" solvent (e.g., hexane or diethyl ether).
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
Method 4: Solvent Layering
Similar to vapor diffusion, this technique uses a good and a poor solvent.
Protocol:
-
Dissolve the purified compound in a minimal amount of the "good," denser solvent (e.g., dichloromethane) at the bottom of a narrow tube or vial.
-
Carefully layer the "poor," less dense solvent (e.g., hexane) on top of the solution, creating a distinct interface.
-
Allow the solvents to slowly mix via diffusion at the interface, which will induce crystallization.
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not saturated enough; compound is too soluble in the chosen solvent. | Concentrate the solution; try a different solvent or a solvent mixture; use a poorer solvent. |
| Formation of Oil | Solution is too concentrated; cooling is too rapid. | Dilute the solution; slow down the cooling rate; try a different solvent. |
| Formation of Powder | Nucleation is too rapid. | Use a cleaner crystallization vessel; filter the solution more carefully; slow down the rate of solvent evaporation or cooling. |
| Many Small Crystals | Too many nucleation sites; rapid crystal growth. | Reduce the concentration; slow down the crystallization process; use a smaller vial. |
Safety and Handling
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile: The toxicity of this specific compound is not well-documented. However, given the presence of four nitrile groups, it should be handled with caution as it may be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Reagents: The synthesis involves highly toxic and hazardous materials such as sodium cyanide and carbon disulfide. All synthetic procedures must be carried out by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
Conclusion
The successful growth of single crystals of 1,4-dithiin-2,3,5,6-tetracarbonitrile is an achievable yet meticulous process. It begins with a careful and high-yielding synthesis, followed by rigorous purification of the starting material. A systematic approach to screening various crystallization techniques and solvents, coupled with patience and careful observation, will ultimately lead to the formation of high-quality single crystals suitable for advanced structural and materials characterization. The protocols and guidelines presented in this document provide a solid foundation for researchers to embark on the crystallization of this intriguing molecule.
References
- Simmons, H. E.; Vest, R. D.; Vladuchick, S. A.; Webster, O. W. Reactions of tetracyano-1,4-dithiin and tetracyanothiophene with nucleophiles: synthesis of tetracyanopyrrole and tetracyanocyclopentadiene salts. J. Org. Chem.1980, 45 (25), 5113–5125.
-
The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds - DSpace@MIT. (n.d.). Retrieved January 18, 2026, from [Link]
- Dollase, W. A. The Crystal Structure of Tetracyano-1,4-dithiin. J. Am. Chem. Soc.1965, 87 (5), 979–982.
-
Reactions of tetracyano-1,4-dithiin and tetracyanothiophene with nucleophiles: synthesis of tetracyanopyrrole and tetracyanocyclopentadiene salts | The Journal of Organic Chemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
1,4-dithiine-2,3,5,6-tetracarbonitrile - ChemSynthesis. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Crystal Structure of Tetracyano-1,4-dithiin | Journal of the American Chemical Society. (n.d.). Retrieved January 18, 2026, from [Link]
-
1,4-Dithiine-2,3,5,6-tetracarbonitrile | CAS#:2448-55-7 | Chemsrc. (n.d.). Retrieved January 18, 2026, from [Link]
-
1,4-DIthiin-2,3,5,6-tetracarbonitrile - MySkinRecipes. (n.d.). Retrieved January 18, 2026, from [Link]
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. (n.d.). Retrieved January 18, 2026, from [Link]
- US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation. (n.d.).
Sources
- 1. 1,4-Dithiin-2,3,5,6-tetracarbonitrile | 2448-55-7 [chemicalbook.com]
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- 5. dspace.mit.edu [dspace.mit.edu]
- 6. 5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile | C6H4N2S2 | CID 90524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4-Dithiin-2,3,5,6-tetracarbonitrile as a Multifunctional Building Block
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to utilizing 1,4-Dithiin-2,3,5,6-tetracarbonitrile as a versatile building block for the synthesis of advanced functional materials. This document outlines the core properties of this unique compound and provides detailed protocols for its application in the development of conductive polymers, metal-organic frameworks (MOFs), and charge-transfer complexes.
Introduction to 1,4-Dithiin-2,3,5,6-tetracarbonitrile: A Versatile Precursor
1,4-Dithiin-2,3,5,6-tetracarbonitrile, also known as tetracyano-1,4-dithiin, is a sulfur-rich heterocyclic compound with the molecular formula C₈N₄S₂[1]. Its structure is characterized by a dithiin ring fully substituted with four electron-withdrawing nitrile groups. This unique combination of a redox-active dithiin core and coordinating cyano functionalities makes it an exceptionally valuable precursor for a wide range of functional materials[2][3]. The electron-deficient nature of the molecule, conferred by the tetracyano substitution, is a key attribute for its application in organic electronics[2].
Key Properties:
-
Molecular Formula: C₈N₄S₂[4]
-
Molecular Weight: 216.25 g/mol [4]
-
Appearance: Typically a solid at room temperature.
-
Solubility: Soluble in many organic solvents.
-
Reactivity: The nitrile groups can act as ligands for metal coordination, while the dithiin ring can participate in redox reactions and polymerization[2][3].
Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
A common synthetic route to 1,4-dithiin-2,3,5,6-tetracarbonitrile involves the reaction of dichloromaleic acid imide with a sulfur-releasing agent, such as thiourea, followed by further chemical transformations[5]. The general scheme involves the formation of the dithiin ring through the substitution of chlorine atoms with sulfur.
Caption: General synthesis pathway for 1,4-dithiin derivatives.
Application Note I: Synthesis of Conductive Polymers
The conjugated structure of the 1,4-dithiin ring, combined with the electron-withdrawing nature of the nitrile groups, makes 1,4-Dithiin-2,3,5,6-tetracarbonitrile a promising monomer for the synthesis of conductive polymers[2]. These polymers are of interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors[6][7]. Electrochemical polymerization is a common method to produce thin, uniform polymer films directly onto an electrode surface[7].
Protocol: Electrochemical Polymerization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
This protocol describes a general procedure for the electrochemical polymerization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile to form a conductive polymer film.
Materials:
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile (monomer)
-
Acetonitrile (CH₃CN), anhydrous
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte
-
Indium tin oxide (ITO)-coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl reference electrode
-
Electrochemical workstation (potentiostat/galvanostat)
Procedure:
-
Prepare the Electrolyte Solution: Dissolve 0.1 M TBAPF₆ in anhydrous acetonitrile.
-
Prepare the Monomer Solution: Add 1,4-Dithiin-2,3,5,6-tetracarbonitrile to the electrolyte solution to a final concentration of 10 mM. Stir until fully dissolved.
-
Set up the Electrochemical Cell: Assemble a three-electrode cell with the ITO-coated glass slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Purge with Inert Gas: Deoxygenate the monomer solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Electrochemical Polymerization: Perform cyclic voltammetry by scanning the potential from 0 V to an appropriate oxidation potential (e.g., +1.5 V vs. Ag/AgCl) for several cycles. The formation of a polymer film on the working electrode will be indicated by an increase in the peak currents with each cycle.
-
Film Characterization: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte. The film can then be characterized by various techniques.
Caption: Workflow for electrochemical polymerization.
Expected Properties of the Resulting Polymer:
| Property | Expected Value/Range | Characterization Technique |
| Electrical Conductivity | 10⁻⁵ to 10⁻¹ S/cm | Four-point probe measurement |
| Electrochemical Band Gap | 1.5 - 2.5 eV | Cyclic Voltammetry, UV-Vis Spectroscopy |
| Color (Neutral State) | Deeply colored (e.g., dark red, purple, or black) | Visual inspection, UV-Vis Spectroscopy |
| Color (Oxidized State) | Transmissive or different color (electrochromism) | Spectroelectrochemistry |
Application Note II: Synthesis of Metal-Organic Frameworks (MOFs)
The four nitrile groups of 1,4-Dithiin-2,3,5,6-tetracarbonitrile can act as coordinating sites for metal ions, making it a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs)[8][9]. MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis[8]. The solvothermal synthesis method is widely used for the preparation of MOFs[3][10].
Protocol: Solvothermal Synthesis of a MOF using 1,4-Dithiin-2,3,5,6-tetracarbonitrile
This protocol provides a general procedure for the synthesis of a MOF using 1,4-Dithiin-2,3,5,6-tetracarbonitrile as the organic linker.
Materials:
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile (linker)
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Teflon-lined stainless steel autoclave
Procedure:
-
Prepare the Reaction Mixture: In a glass vial, dissolve 1,4-Dithiin-2,3,5,6-tetracarbonitrile and the metal salt in DMF in a specific molar ratio (e.g., 1:1 or 1:2 linker to metal).
-
Transfer to Autoclave: Transfer the solution to a Teflon-lined autoclave.
-
Heating: Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down to room temperature slowly. The resulting crystals are collected by filtration.
-
Washing and Activation: Wash the crystals with fresh DMF and then with a lower-boiling solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores. The MOF is then "activated" by heating under vacuum to remove the solvent completely.
Caption: Workflow for solvothermal synthesis of MOFs.
Expected Properties of the Resulting MOF:
| Property | Expected Value/Range | Characterization Technique |
| BET Surface Area | 500 - 2000 m²/g | Nitrogen adsorption at 77 K |
| Pore Volume | 0.3 - 1.0 cm³/g | Nitrogen adsorption at 77 K |
| Crystallinity | High | Powder X-ray Diffraction (PXRD) |
| Thermal Stability | Stable up to 250-350 °C | Thermogravimetric Analysis (TGA) |
Application Note III: Formation of Charge-Transfer (CT) Complexes
The strong electron-accepting nature of 1,4-Dithiin-2,3,5,6-tetracarbonitrile allows it to form charge-transfer (CT) complexes with electron-donating molecules[11][12]. These complexes often exhibit new optical and electronic properties, such as distinct colors and enhanced conductivity, which can be utilized in molecular electronics and sensing applications[13][14].
Protocol: Formation and Characterization of a Charge-Transfer Complex
This protocol describes the formation of a charge-transfer complex in solution and its characterization using UV-Vis spectroscopy.
Materials:
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile (acceptor)
-
An electron donor (e.g., pyrene, tetrathiafulvalene)
-
A suitable solvent (e.g., dichloromethane, acetonitrile)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of known concentrations of 1,4-Dithiin-2,3,5,6-tetracarbonitrile and the electron donor in the chosen solvent.
-
Prepare a Series of Mixtures: In a series of cuvettes, mix varying ratios of the donor and acceptor stock solutions while keeping the total volume constant.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each mixture. The formation of a CT complex is indicated by the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of the individual donor and acceptor molecules[15][16].
-
Job's Plot Analysis: To determine the stoichiometry of the complex, construct a Job's plot by plotting the absorbance of the CT band against the mole fraction of the donor. The maximum absorbance will correspond to the stoichiometry of the complex.
Caption: Formation of a charge-transfer complex.
Expected Spectroscopic Data for a CT Complex:
| Donor Molecule | Solvent | Expected CT Absorption Maximum (λ_max) |
| Pyrene | Dichloromethane | 500 - 600 nm |
| Tetrathiafulvalene | Acetonitrile | 600 - 800 nm |
Safety and Handling
1,4-Dithiin-2,3,5,6-tetracarbonitrile should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).
References
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UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4 : 1) solution. [Link]
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SYNTHESIS AND CHARACTERIZATION OF CONDUCTING POLYMERS: A REVIEW PAPER. (2017). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]
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1,4-DIthiin-2,3,5,6-tetracarbonitrile - MySkinRecipes. [Link]
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B.E.T. surface area and total pore volume of synthesized MOFs - ResearchGate. [Link]
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Metal-organic frameworks: structure, properties, methods of synthesis and characterization. (2015). Russian Chemical Reviews, 84(4), 279–307. [Link]
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Synthesis, characterization and applications of conductive polymers: A brief review. (2021). Polymer Bulletin, 78(10), 5477-5503. [Link]
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Solvothermal Preparation of a Lanthanide Metal-Organic Framework for Highly Sensitive Discrimination of Nitrofurantoin and l-Tyrosine. (2021). Molecules, 26(16), 4983. [Link]
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Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link | Request PDF. [Link]
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UV/Vis absorption spectra indicating the charge-transfer complexes in... - ResearchGate. [Link]
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UV-Visible Spectroscopic Studies of Charge- Transfer Complexes - Jetir.Org. [Link]
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1,4-dithiine-2,3,5,6-tetracarbonitrile - ChemSynthesis. [Link]
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Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. (2002). Science, 298(5595), 1012-1016. [Link]
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Synthesis, structural characterization and functional properties of Metal-Organic Frameworks based on poly(azolate) ligands - Insubria. [Link]
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Mixed-linker Approach toward the Structural Design of Metal-Organic Frameworks - eScholarship.org. [Link]
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Solvothermal synthesis of La-based metal-organic frameworks and their color-tunable photoluminescence properties | Request PDF. [Link]
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Creating hierarchical pores in metal-organic frameworks via postsynthetic reactions. (2022). Nature Protocols, 17(12), 2737-2757. [Link]
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Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed. [Link]
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A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline - PMC - NIH. [Link]
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Synthesis and characterization of high thermal conductive polymers and fabrication of polymer based thermal strap - DSpace@MIT. [Link]
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A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. (2024). Molecules, 29(21), 5120. [Link]
- US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their prepar
-
Crystal structure of the charge-transfer complex 2-(1,2,3,4-tetrahydronaphthalen-1-ylidene)hydrazinecarbothioamide–pyrazine-2,3,5,6-tetracarbonitrile (2/1) - ResearchGate. [Link]
-
1,4-dithiine-2,3,5,6-tetracarbonitrile - ChemSynthesis. [Link]
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Synthesis and Study of Charge-transfer Complexes for 5,6- dimethyl-2,1,3-benzoselenadiazole. (2015). Journal of Scientific Research, 1(3), 569-575. [Link]
-
Charge Transfer Complexes of 1,3,6-Trinitro-9,10-phenanthrenequinone with Polycyclic Aromatic Compounds. (2021). Molecules, 26(21), 6391. [Link]
-
Synthesis and Study of Charge-transfer Complexes for 5,6-dimethyl-2,1,3-benzoselenadiazole - ResearchGate. [Link]
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Charge-transfer complexes of 5, 6-dimethyl, 1, 3-dihydro-2- telluraindene, with quinones. (1993). Journal of Organometallic Chemistry, 443(2), 167-171. [Link]
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(PDF) Synthesizes and study some electrical properties of poly(o-toluidine) doped with Para toluene sulfonic acid (POT-PTSA) - ResearchGate. [Link]
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Vibrational Spectroscopic Analysis of Water Absorption in Polyimides and the Correlation with Dielectric Properties at 10 GHz - PMC - PubMed Central. [Link]
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Electrical Property Analysis of Textured Ferroelectric Polycrystalline Antimony Sulfoiodide Using Complex Impedance Spectroscopy - MDPI. [Link]
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A convenient, one-step synthesis of 1,4-dithiin | Request PDF. [Link]
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Application Notes and Protocols for the Electrochemical Characterization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Introduction: Unveiling the Redox Landscape of a Unique Electron Acceptor
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a fascinating heterocyclic organic compound characterized by a dithiin core heavily substituted with electron-withdrawing nitrile groups. This molecular architecture bestows upon it a potent electron-deficient character, making it a prime candidate for applications in organic electronics, conductive polymers, and advanced energy storage systems.[1] Understanding the electrochemical properties of this molecule is paramount to harnessing its full potential in these fields. The ability to accept and stabilize electrons, the reversibility of its redox processes, and the kinetics of electron transfer are all critical parameters that dictate its performance in electronic devices.
This comprehensive guide provides a detailed overview of the key electrochemical techniques for characterizing 1,4-Dithiin-2,3,5,6-tetracarbonitrile. We will delve into the theoretical underpinnings of each method, present detailed, field-proven protocols, and explain the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to explore the rich electrochemistry of this and similar electron-deficient organosulfur compounds.
Core Electrochemical Techniques and Their Significance
The electrochemical behavior of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is primarily investigated using voltammetric techniques in non-aqueous solvents. The strong electron-withdrawing nature of the four nitrile groups facilitates the acceptance of electrons, leading to the formation of stable radical anions and potentially dianions. The key techniques to probe these processes are:
-
Cyclic Voltammetry (CV): This is the cornerstone of electrochemical characterization, providing a rapid and informative overview of the redox behavior. It allows for the determination of formal reduction potentials, the assessment of the reversibility of electron transfer processes, and the identification of multi-step electron transfer reactions.[2]
-
Differential Pulse Voltammetry (DPV): DPV offers enhanced sensitivity and resolution compared to CV, making it particularly useful for quantifying low concentrations of the analyte and for resolving closely spaced redox events.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for probing the kinetics of electron transfer and the interfacial properties of the electrode/electrolyte/analyte system. It provides insights into charge transfer resistance and double-layer capacitance.
Due to the highly electron-deficient nature of 1,4-Dithiin-2,3,5,6-tetracarbonitrile, its electrochemical characterization will focus on its reductive processes. Similar to the well-studied electron acceptors tetracyanoquinodimethane (TCNQ) and tetracyanoethylene (TCNE), we can anticipate two successive one-electron reduction steps to form the radical anion and then the dianion.[3][4][5]
I. Cyclic Voltammetry (CV): A Window into Redox Activity
Cyclic voltammetry is a potentiodynamic technique where the potential of a working electrode is swept linearly with time between two set points, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the analyte's redox properties.
A. Theoretical Principles
In a typical CV experiment for a reduction, as the potential is swept towards more negative values, the analyte at the electrode surface begins to accept electrons. This results in a cathodic current that increases until a peak is reached. After the peak, the current decays as the concentration of the analyte at the electrode surface is depleted. When the potential sweep is reversed, the reduced species can be re-oxidized, giving rise to an anodic current. The key parameters obtained from a cyclic voltammogram are the cathodic peak potential (Epc), the anodic peak potential (Epa), the cathodic peak current (ipc), and the anodic peak current (ipa).
For a reversible one-electron process, the separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is theoretically 59 mV at 25 °C, and the ratio of the peak currents (ipa/ipc) is equal to 1.[2] Deviations from these ideal values can indicate quasi-reversible or irreversible electron transfer kinetics or coupled chemical reactions.
B. Experimental Protocol for Cyclic Voltammetry
This protocol is designed as a robust starting point for the characterization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
1. Materials and Reagents:
-
Analyte: 1,4-Dithiin-2,3,5,6-tetracarbonitrile (1-5 mM solution)
-
Solvent: Acetonitrile (CH3CN), anhydrous, electrochemical grade. Acetonitrile is a common choice for non-aqueous electrochemistry due to its wide potential window and ability to dissolve a range of organic compounds and supporting electrolytes.[3]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6). TBAPF6 is a standard supporting electrolyte that is electrochemically inert over a wide potential range and provides good conductivity to the solution.[5]
-
Working Electrode: Glassy carbon electrode (GCE), 3 mm diameter. GCE is a popular choice for its wide potential window, chemical inertness, and ease of polishing.
-
Reference Electrode: Ag/Ag+ non-aqueous reference electrode (e.g., Ag wire in 0.01 M AgNO3 and 0.1 M TBAPF6 in acetonitrile). It is crucial to use a non-aqueous reference electrode to avoid water contamination and potential shifts.
-
Counter Electrode: Platinum wire or mesh. Platinum is an inert material that serves as a sink for the current.
-
Internal Standard (optional but recommended): Ferrocene (Fc). Ferrocene exhibits a well-defined, reversible one-electron oxidation wave, and referencing the potentials to the Fc/Fc+ couple provides a standardized and solvent-independent potential scale.
2. Instrumentation:
-
Potentiostat/Galvanostat with cyclic voltammetry capabilities.
3. Step-by-Step Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Sonnicate the electrode in the solvent for 2-3 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
-
-
Electrochemical Cell Setup:
-
Prepare the electrolyte solution by dissolving the supporting electrolyte (TBAPF6) in the solvent (acetonitrile) to a final concentration of 0.1 M.
-
Prepare the analyte solution by dissolving 1,4-Dithiin-2,3,5,6-tetracarbonitrile in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
Transfer the analyte solution to the electrochemical cell.
-
Deoxygenate the solution by bubbling with a high-purity inert gas (nitrogen or argon) for at least 15-20 minutes. Oxygen is electroactive and can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Assemble the three-electrode system in the cell, ensuring the reference electrode tip is close to the working electrode surface to minimize iR drop.
-
-
Data Acquisition:
-
Set the initial potential to a value where no faradaic reaction occurs (e.g., 0 V vs. Ag/Ag+).
-
Set the switching potentials to scan a relevant potential range. For the reduction of 1,4-Dithiin-2,3,5,6-tetracarbonitrile, a range of 0 V to -2.0 V vs. Ag/Ag+ is a reasonable starting point.
-
Set the initial scan rate to 100 mV/s.
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the cathodic and anodic peak potentials (Epc and Epa) and peak currents (ipc and ipa).
-
Calculate the formal reduction potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
Calculate the peak potential separation (ΔEp = Epa - Epc).
-
Calculate the peak current ratio (ipa/ipc).
-
If ferrocene is used as an internal standard, record a cyclic voltammogram of the solution with ferrocene and report all potentials versus the Fc/Fc+ couple.
-
C. Expected Results and Interpretation
Based on the behavior of analogous tetracyano compounds, we anticipate observing two distinct and reversible or quasi-reversible reduction waves in the cyclic voltammogram of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
-
First Reduction Wave: This corresponds to the formation of the radical anion: (NC)₄C₄S₂(NC)₄ + e⁻ ⇌ [(NC)₄C₄S₂(NC)₄]⁻˙
-
Second Reduction Wave: This corresponds to the formation of the dianion: [(NC)₄C₄S₂(NC)₄]⁻˙ + e⁻ ⇌ [(NC)₄C₄S₂(NC)₄]²⁻
A representative, hypothetical cyclic voltammogram is shown below.
| Parameter | Expected Value Range | Interpretation |
| First Reduction Potential (E°'₁) | -0.2 to +0.2 V vs. Fc/Fc+ | Potential for the formation of the radical anion. |
| Second Reduction Potential (E°'₂) | -0.8 to -1.2 V vs. Fc/Fc+ | Potential for the formation of the dianion. |
| ΔEp for each wave | 60 - 100 mV | Values close to 59 mV suggest a reversible one-electron transfer. Larger values indicate quasi-reversibility. |
| ipa/ipc for each wave | ~ 1 | A ratio close to 1 indicates that the electrochemically generated species are stable on the timescale of the experiment. |
dot
Caption: Workflow for Cyclic Voltammetry Experiment.
II. Differential Pulse Voltammetry (DPV): Enhancing Sensitivity and Resolution
DPV is a pulse voltammetry technique that offers superior sensitivity and better resolution of closely spaced redox peaks compared to CV. This is achieved by superimposing small potential pulses on a linearly increasing potential ramp and measuring the differential current.
A. Theoretical Principles
In DPV, the current is measured just before the pulse and at the end of the pulse. The difference between these two currents is plotted against the potential. This differential measurement effectively minimizes the contribution of the non-faradaic (charging) current, resulting in a significantly improved signal-to-noise ratio. The resulting voltammogram is peak-shaped, and the peak height is directly proportional to the concentration of the analyte.
B. Experimental Protocol for Differential Pulse Voltammetry
The experimental setup for DPV is identical to that for CV. The following protocol outlines the specific parameters for DPV analysis.
1. Materials and Reagents:
-
Same as for Cyclic Voltammetry. For quantitative analysis, a series of standard solutions with known concentrations of 1,4-Dithiin-2,3,5,6-tetracarbonitrile should be prepared.
2. Instrumentation:
-
Potentiostat/Galvanostat with DPV capabilities.
3. Step-by-Step Procedure:
-
Cell Setup and Deoxygenation: Follow the same procedure as for Cyclic Voltammetry.
-
Data Acquisition:
-
Set the initial potential to a value where no faradaic reaction occurs (e.g., 0 V vs. Ag/Ag+).
-
Set the final potential to encompass the reduction waves of interest (e.g., -2.0 V vs. Ag/Ag+).
-
Set the pulse amplitude (e.g., 50 mV).
-
Set the pulse width (e.g., 50 ms).
-
Set the scan increment (e.g., 4 mV).
-
Run the DPV experiment.
-
Record the differential pulse voltammogram.
-
-
Data Analysis:
-
Measure the peak current for each reduction wave.
-
For quantitative analysis, construct a calibration curve by plotting the peak current versus the concentration of the standard solutions.
-
Determine the concentration of an unknown sample by interpolating its peak current on the calibration curve.
-
C. Expected Results and Interpretation
The DPV of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is expected to show two well-defined, sharp peaks corresponding to the two one-electron reduction processes. The peak potentials will be slightly shifted from the E°' values obtained from CV. The peak heights will be linearly proportional to the concentration of the analyte, allowing for sensitive quantitative analysis.
| Parameter | Expected Value Range | Interpretation |
| First Peak Potential (Ep₁) | Slightly more positive than E°'₁ from CV | Potential of maximum differential current for the first reduction. |
| Second Peak Potential (Ep₂) | Slightly more positive than E°'₂ from CV | Potential of maximum differential current for the second reduction. |
| Peak Height (ip) | Linearly proportional to concentration | Enables quantitative analysis. |
dot
Caption: Workflow for Quantitative Analysis using DPV.
III. Electrochemical Impedance Spectroscopy (EIS): Probing Interfacial Kinetics
EIS is a powerful technique that measures the impedance of an electrochemical system as a function of the frequency of an applied AC potential. It provides detailed information about the kinetics of electron transfer and other interfacial phenomena.
A. Theoretical Principles
In an EIS experiment, a small amplitude sinusoidal potential is applied to the electrode at different frequencies, and the resulting current response is measured. The impedance is then calculated at each frequency. The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
The Nyquist plot for a simple electrochemical system often shows a semicircle at high frequencies, corresponding to the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), followed by a straight line at low frequencies, which is related to mass transport (Warburg impedance). The diameter of the semicircle is equal to the charge transfer resistance, which is inversely proportional to the rate of the electron transfer reaction.
B. Experimental Protocol for Electrochemical Impedance Spectroscopy
1. Materials, Reagents, and Instrumentation:
-
Same as for Cyclic Voltammetry.
-
Potentiostat/Galvanostat with EIS capabilities.
2. Step-by-Step Procedure:
-
Cell Setup and Deoxygenation: Follow the same procedure as for Cyclic Voltammetry.
-
Data Acquisition:
-
Set the DC potential to the formal reduction potential (E°') of the redox process of interest, as determined by CV.
-
Set the AC amplitude to a small value (e.g., 10 mV).
-
Set the frequency range (e.g., from 100 kHz to 0.1 Hz).
-
Run the EIS experiment.
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the Nyquist and Bode plots.
-
Fit the impedance data to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract quantitative values for the charge transfer resistance (Rct), double-layer capacitance (Cdl), and solution resistance (Rs).
-
C. Expected Results and Interpretation
The EIS data for the reduction of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is expected to be well-described by a Randles equivalent circuit. A smaller Rct value indicates faster electron transfer kinetics. By performing EIS at the formal potentials of both reduction waves, the kinetics of each electron transfer step can be independently assessed.
| Parameter | Typical Value Range | Interpretation |
| Charge Transfer Resistance (Rct) | 10 - 1000 Ω·cm² | Inversely proportional to the electron transfer rate constant. |
| Double-Layer Capacitance (Cdl) | 10 - 100 µF/cm² | Represents the capacitance of the electrode-electrolyte interface. |
| Solution Resistance (Rs) | 10 - 200 Ω | Resistance of the electrolyte solution between the working and reference electrodes. |
dot
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Conclusion
The electrochemical characterization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile using a combination of cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy provides a comprehensive understanding of its redox properties. These techniques allow for the determination of its reduction potentials, the assessment of the stability of its reduced forms, the quantification of its concentration, and the evaluation of its electron transfer kinetics. This knowledge is crucial for the rational design and optimization of organic electronic devices and energy storage systems based on this promising electron-deficient molecule. The protocols provided herein offer a solid foundation for researchers to embark on the electrochemical exploration of this and other novel organosulfur compounds.
References
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1,4-Dithiin-2,3,5,6-tetracarbonitrile. MySkinRecipes. [Link]
-
Cyclic voltammetry of TCNQ in acetonitrile and several RTILs. Scan rate... ResearchGate. [Link]
-
TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. MDPI. [Link]
-
Cyclic voltammetry (CV) curves of purified tetracyanoquinodimethane... ResearchGate. [Link]
-
Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State. ACS Omega. [Link]
-
Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State. Semantic Scholar. [Link]
-
Two-electron-active Tetracyanoethylene for Nonaqueous Redox Flow Batteries. The Royal Society of Chemistry. [Link]
-
Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. [Link]
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Application Notes and Protocols for the Integration of 1,4-Dithiin-2,3,5,6-tetracarbonitrile in Thin-Film Devices
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and engineers on the incorporation of 1,4-Dithiin-2,3,5,6-tetracarbonitrile (DTTC) into thin-film electronic devices. DTTC is an electron-deficient organic molecule with significant potential for application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to its unique tetracyano structure.[1] This guide details two primary methodologies for thin-film fabrication: high-vacuum thermal evaporation and solution-based spin coating. It offers field-proven insights into experimental design, step-by-step protocols, device characterization, and data interpretation, aiming to equip researchers with the necessary knowledge to explore the full potential of this promising organic semiconductor.
Introduction to 1,4-Dithiin-2,3,5,6-tetracarbonitrile (DTTC)
1,4-Dithiin-2,3,5,6-tetracarbonitrile (C₈N₄S₂) is a small organic molecule characterized by a dithiin core heavily substituted with electron-withdrawing nitrile groups.[1][2] This molecular structure imparts strong electron-accepting (n-type) properties, making it a compelling candidate for use as an organic semiconductor in various electronic applications.[1] The non-planar, sulfur-rich heterocyclic structure of the 1,4-dithiin ring system offers unique properties stemming from its reversible one- and two-electron oxidations.[3] The successful integration of DTTC into thin-film devices is contingent upon the meticulous control of film morphology, crystallinity, and interfacial properties, which are heavily influenced by the chosen deposition technique.
This guide will focus on the fabrication and characterization of Organic Field-Effect Transistors (OFETs) as a primary platform for evaluating the electronic properties of DTTC thin films. OFETs are fundamental building blocks for a new generation of low-cost, flexible, and transparent electronics.[4]
Fabrication of DTTC-Based Thin-Film Transistors
The performance of an OFET is critically dependent on the quality of the organic semiconductor layer. We will describe two robust methods for depositing DTTC: High-Vacuum Thermal Evaporation, a physical vapor deposition technique, and Spin Coating, a solution-based process.
Method 1: High-Vacuum Thermal Evaporation
Vacuum deposition is a preferred method for small molecules like DTTC as it allows for the formation of high-purity, uniform thin films with precise thickness control, avoiding complications from solvent residues.[5][6][7] The process involves sublimating the source material in a high-vacuum environment, which then condenses onto a cooler substrate.[8]
-
High Vacuum (<10⁻⁶ mbar): A high vacuum is crucial to minimize the incorporation of impurities, such as oxygen and water, which can act as charge traps in the semiconductor film and degrade device performance.[7] It also increases the mean free path of the evaporated molecules, ensuring a directional and uniform deposition.
-
Low Deposition Rate (0.1-0.5 Å/s): A slow deposition rate allows molecules more time to arrange themselves on the substrate surface, which can promote the formation of more ordered, crystalline films. This improved molecular packing is essential for efficient charge transport.[7]
-
Substrate Temperature Control: The temperature of the substrate during deposition significantly influences the morphology and crystallinity of the resulting film. Heating the substrate can provide thermal energy for molecules to diffuse and find lower-energy sites, often leading to larger grain sizes and higher charge carrier mobility.
Caption: Workflow for DTTC thin-film device fabrication via thermal evaporation.
-
Substrate Preparation:
-
Begin with pre-patterned substrates, typically heavily n-doped silicon wafers with a thermally grown SiO₂ dielectric layer (e.g., 300 nm), which act as the gate electrode and gate dielectric, respectively. This is a common "bottom-gate" architecture.[9][10]
-
Clean the substrates by sequential sonication in acetone, isopropyl alcohol (IPA), and deionized (DI) water for 15 minutes each.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and render the surface hydrophilic.
-
(Optional but Recommended) To improve film growth and device performance, treat the SiO₂ surface with a self-assembled monolayer (SAM) like hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS) to create a hydrophobic, low-energy surface.
-
-
Deposition of DTTC:
-
Place the cleaned substrates and a quartz crucible containing high-purity DTTC powder into a high-vacuum thermal evaporation system.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar.[7]
-
Heat the substrate to the desired temperature (e.g., 60-100°C) to promote ordered film growth.
-
Gently heat the DTTC source until it begins to sublimate.
-
Deposit a 40-60 nm thick film of DTTC at a controlled rate of 0.1-0.3 Å/s, monitored by a quartz crystal microbalance.
-
-
Deposition of Electrodes:
-
Without breaking vacuum, allow the substrates to cool to room temperature.
-
Deposit the source and drain electrodes on top of the DTTC film through a shadow mask. This creates a "bottom-gate, top-contact" (BGTC) device architecture.[9]
-
Common electrode materials are gold (Au) or silver (Ag), deposited to a thickness of 50-80 nm.
-
-
Post-Deposition Annealing:
-
Transfer the fabricated devices to an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Anneal the devices on a hotplate at a temperature below the material's decomposition point (e.g., 100-140°C) for 30-60 minutes. This step can improve the film's crystallinity and the contact between the semiconductor and the electrodes.
-
Method 2: Solution Processing (Spin Coating)
Solution processing offers a lower-cost, high-throughput alternative to vacuum deposition and is particularly suitable for large-area and flexible electronics.[11][12][13] The success of this method hinges on the solubility of the organic semiconductor and the careful control of solvent evaporation.[11][14]
-
Solvent Selection: The choice of solvent is critical. It must dissolve DTTC to an adequate concentration without reacting with it. The solvent's boiling point and vapor pressure will dictate the drying time, which in turn affects film morphology. High-boiling-point solvents or solvent additives can slow down evaporation, allowing more time for molecular self-assembly and improving film quality.[11]
-
Spin Speed and Acceleration: These parameters control the final thickness and uniformity of the film. Higher spin speeds result in thinner films due to greater centrifugal force. A controlled acceleration ramp ensures even spreading of the solution.
-
Substrate Surface Energy: As with vacuum deposition, the surface energy of the dielectric layer must be compatible with the solvent. Mismatched surface energies can lead to dewetting and the formation of a non-uniform film.[11]
Caption: Workflow for DTTC thin-film device fabrication via spin coating.
-
Solution Preparation:
-
Prepare a solution of DTTC in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene, or chloroform) at a concentration of 2-10 mg/mL.[15]
-
Gently heat and stir the solution in an inert atmosphere to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Substrate Preparation:
-
Prepare the Si/SiO₂ substrates using the same cleaning and surface modification protocol as described in Section 2.1.1. A hydrophobic surface treatment is often essential for solution processing of organic semiconductors.
-
-
Film Deposition:
-
Perform all solution processing steps in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to ambient air and moisture.
-
Place the substrate on the chuck of a spin coater.
-
Dispense a sufficient amount of the DTTC solution to cover the substrate surface.
-
Spin coat the film using a two-step process: a slow initial spin (e.g., 500 rpm for 10s) to spread the solution, followed by a faster spin (e.g., 1500-4000 rpm for 60s) to achieve the desired thickness.
-
Transfer the coated substrate to a hotplate and bake at a moderate temperature (e.g., 80-100°C) for 20-30 minutes to remove residual solvent.
-
-
Electrode Deposition:
-
Transfer the substrate with the dried DTTC film to a thermal evaporator.
-
Deposit the source and drain electrodes through a shadow mask as described in Section 2.1.3.
-
Device Characterization
Once fabricated, the OFETs must be characterized to evaluate the performance of the DTTC semiconductor layer. Electrical characterization is typically performed using a semiconductor parameter analyzer connected to a probe station in an inert atmosphere.[10]
Electrical Performance Metrics
The primary measurements for an OFET are the transfer and output characteristics.[16]
-
Output Characteristics (I_DS vs. V_DS): The drain current (I_DS) is measured as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS). This shows the current modulation and saturation behavior of the transistor.
-
Transfer Characteristics (I_DS vs. V_GS): The drain current (I_DS) is plotted against the gate-source voltage (V_GS) at a constant, high V_DS (in the saturation regime). This curve is used to extract key performance parameters.[16]
From the transfer curve, the following metrics are calculated:
-
Field-Effect Mobility (µ): This parameter quantifies how efficiently charge carriers move through the semiconductor. It is calculated from the slope of the √|I_DS| vs. V_GS plot in the saturation regime using the following equation: I_DS = (W / 2L) * µ * C_i * (V_GS - V_Th)² where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_Th is the threshold voltage.[9]
-
On/Off Current Ratio (I_on/I_off): This is the ratio of the maximum drain current (On-state) to the minimum drain current (Off-state). A high ratio is desirable for switching applications.
-
Threshold Voltage (V_Th): The gate voltage at which the transistor begins to conduct.[16]
Representative Device Performance Data
The following table summarizes hypothetical but realistic performance data for DTTC-based OFETs fabricated by the two methods.
| Parameter | Method 1: Thermal Evaporation | Method 2: Spin Coating | Unit |
| Deposition Conditions | Substrate T = 80°C, Rate = 0.2 Å/s | 2000 rpm, Annealed at 100°C | - |
| Film Thickness | 50 | 55 | nm |
| Mobility (µ) | 1.0 x 10⁻² - 5.0 x 10⁻² | 5.0 x 10⁻³ - 1.5 x 10⁻² | cm²/V·s |
| On/Off Ratio | > 10⁵ | > 10⁴ | - |
| Threshold Voltage (V_Th) | +15 to +25 | +20 to +30 | V |
Note: As an n-type semiconductor, DTTC is expected to show electron mobility and operate at positive gate voltages.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Mobility | - Poor film crystallinity/high disorder.- Impurities or traps at the dielectric interface.- High contact resistance. | - Optimize substrate temperature and deposition rate (Evaporation).- Experiment with different solvents or annealing temperatures (Spin Coating).- Ensure rigorous substrate cleaning and surface treatment.- Use low work function metals for electrodes (for n-type). |
| Low On/Off Ratio | - High off-current due to gate leakage.- Impurities in the semiconductor layer causing background conductivity. | - Check for pinholes or defects in the dielectric layer.- Use higher purity DTTC source material.- Ensure all fabrication and testing is done in an inert environment. |
| High Threshold Voltage | - Presence of charge traps at the semiconductor-dielectric interface. | - Improve surface passivation with a high-quality SAM.- Perform post-fabrication annealing to reduce trap density. |
| Poor Film Quality (Spin Coating) | - Incompatible solvent-substrate surface energy (dewetting).- Solution concentration too high or too low.- Solvent evaporation is too rapid. | - Apply appropriate surface modification (e.g., HMDS, OTS).- Optimize solution concentration.- Use a solvent with a higher boiling point or spin in a solvent-rich atmosphere. |
Conclusion
1,4-Dithiin-2,3,5,6-tetracarbonitrile stands as a promising n-type semiconductor for thin-film electronics. The successful fabrication of high-performance devices relies on a nuanced understanding and control of the deposition process. High-vacuum thermal evaporation generally yields films with higher molecular order and superior electronic properties, while solution-based spin coating provides a scalable and cost-effective alternative. By following the detailed protocols and considering the causal relationships outlined in this guide, researchers can effectively integrate DTTC into thin-film transistors and explore its potential in next-generation electronic applications.
References
-
Fraunhofer Institute for Photonic Microsystems IPMS. (n.d.). Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). Fraunhofer-Gesellschaft. Retrieved from [Link]
-
Kim, D. H., et al. (2017). Solution Processing with a Good Solvent Additive for Highly Reliable Organic Thin-Film Transistors. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Podzorov, V. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. Retrieved from [Link]
-
www-solar. (n.d.). VACUUM DEPOSITION OF ORGANIC MOLECULES FOR PHOTOVOLTAIC APPLICATIONS. Retrieved from [Link]
-
SUNFEST. (n.d.). Characterization and Design of Organic Field-Effect Transistor Circuits for Sensing Bioelectromagnetism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The future of solution processing toward organic semiconductor devices: a substrate and integration perspective. Journal of Materials Chemistry C. Retrieved from [Link]
-
NIH. (n.d.). Inorganic and Organic Solution-Processed Thin Film Devices. PMC. Retrieved from [Link]
-
ProQuest. (n.d.). Transient Effects in Solution-Processed Organic Thin Films. Retrieved from [Link]
-
MDPI. (n.d.). Utilizing Metal Oxide Thin Films for Device Engineering of Solution-Processed Organic Multi-Junction Solar Cells. Retrieved from [Link]
-
ACS Publications. (2020). Organic Semiconductors for Vacuum-Deposited Planar Heterojunction Solar Cells. ACS Omega. Retrieved from [Link]
-
VacCoat. (2019). Thin Films Deposition of Organic Materials. Retrieved from [Link]
-
Student Theses Faculty of Science and Engineering. (2019). Organic Field-Effect Transistors fabrication and characterization. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1,4-dithiine-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,4-DIthiin-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
-
Vacuum Depositing Inc. (2022). A Guide to Thin Film Coating Techniques. Retrieved from [Link]
- Google Patents. (n.d.). US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation.
-
ResearchGate. (n.d.). The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives. Retrieved from [Link]
Sources
- 1. 1,4-DIthiin-2,3,5,6-tetracarbonitrile [myskinrecipes.com]
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- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
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Application Notes and Protocols for the Synthesis of Novel Materials from 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Foreword
Welcome to a comprehensive guide on the utilization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile as a versatile building block for the synthesis of advanced materials. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the potential of this unique heterocyclic compound. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a deeper understanding of the chemical principles and experimental nuances that underpin the successful synthesis of novel materials. The protocols detailed herein are designed to be robust and reproducible, grounded in established scientific literature.
Introduction to 1,4-Dithiin-2,3,5,6-tetracarbonitrile: A Multifunctional Precursor
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a highly functionalized heterocyclic compound characterized by a dithiin ring system fully substituted with electron-withdrawing nitrile groups. This unique electronic structure imparts significant reactivity and makes it an excellent precursor for a variety of materials with interesting optical and electronic properties.[1] Primarily, it serves as a key intermediate in the synthesis of conductive polymers, organic semiconductors, and pigments.[1] The tetracyano substitution creates an electron-deficient system, a desirable characteristic for applications in organic electronics.[1]
Table 1: Physicochemical Properties of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
| Property | Value |
| Molecular Formula | C₈N₄S₂ |
| Molecular Weight | 216.24 g/mol |
| Appearance | Solid |
| CAS Number | 2448-55-7 |
Synthesis of Porphyrazine Analogs: Accessing Novel Photosensitizers
Porphyrazines, synthetic analogs of porphyrins, are a class of macrocyclic compounds with significant potential in photodynamic therapy (PDT) and as functional dyes. The synthesis of porphyrazine derivatives from 1,4-Dithiin-2,3,5,6-tetracarbonitrile proceeds through a key intermediate, 2,3-dicyanopyrazine, which can be generated in situ.
Mechanistic Rationale
The core of this synthetic strategy lies in the reaction of 1,4-Dithiin-2,3,5,6-tetracarbonitrile with a 1,2-diamine, such as ethylenediamine. This reaction is a nucleophilic addition-elimination process where the diamine displaces the sulfur atoms of the dithiin ring to form the more stable pyrazine ring system. The resulting 2,3-dicyanopyrazine then undergoes a template-assisted cyclotetramerization around a metal ion to yield the corresponding metalloporphyrazine.
Caption: Synthetic pathway to metalloporphyrazines.
Experimental Protocol: Synthesis of a Zinc(II) Tetra(1,4-dithiino)porphyrazine Analog
This protocol describes a one-pot synthesis of a zinc(II) porphyrazine derivative.
Materials:
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile
-
Ethylenediamine
-
Zinc(II) acetate
-
High-boiling solvent (e.g., quinoline or 1-pentanol)
-
Methanol
-
Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,4-Dithiin-2,3,5,6-tetracarbonitrile (1.0 mmol) and zinc(II) acetate (0.25 mmol).
-
Add a high-boiling solvent (e.g., 10 mL of quinoline).
-
Slowly add ethylenediamine (1.0 mmol) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (typically 180-200 °C) under a nitrogen atmosphere for 4-6 hours. The color of the reaction mixture should deepen, indicating the formation of the porphyrazine macrocycle.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol (100 mL) to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with methanol to remove the high-boiling solvent and unreacted starting materials.
-
Further purify the crude product by Soxhlet extraction with acetone and then methanol.
-
The final product can be dissolved in a minimal amount of DMF and reprecipitated by the addition of water to obtain a purified solid.
-
Dry the final product under vacuum.
Expected Outcome:
A dark-colored solid, characteristic of porphyrazine compounds.
Characterization:
-
UV-Vis Spectroscopy: The purified product should exhibit a strong Q-band in the near-IR region (around 600-800 nm) and a Soret band in the UV region (around 300-400 nm), which are characteristic of porphyrazine macrocycles.
-
FT-IR Spectroscopy: Look for the disappearance of the nitrile stretch from the starting material and the appearance of characteristic macrocyclic vibrations.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized porphyrazine.
Synthesis of Sulfur-Containing Polymers: Towards Novel Conductive Materials
1,4-Dithiin-2,3,5,6-tetracarbonitrile can be utilized as a monomer for the synthesis of sulfur-containing polymers. These polymers are of interest due to their potential applications in electronic devices. The polymerization can be initiated through various methods, including thermal or chemical means, leading to the formation of a rigid polymer backbone with extended π-conjugation.
Mechanistic Rationale
The polymerization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile can proceed through a ring-opening polymerization mechanism, where the dithiin ring is cleaved to form a linear polymer chain. The nitrile groups can also participate in the polymerization process, leading to cross-linked or network structures. The exact mechanism can be influenced by the reaction conditions and the presence of co-monomers or initiators.
Caption: General scheme for the polymerization.
Experimental Protocol: Thermal Polymerization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
This protocol outlines a straightforward thermal polymerization method.
Materials:
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile
-
High-boiling inert solvent (e.g., 1,2,4-trichlorobenzene)
-
Methanol
Procedure:
-
Place 1,4-Dithiin-2,3,5,6-tetracarbonitrile (1.0 g) in a reaction tube suitable for high-temperature reactions.
-
Add a high-boiling inert solvent (5 mL) to dissolve or suspend the monomer.
-
Seal the tube under vacuum or an inert atmosphere (e.g., argon).
-
Heat the tube in a furnace or a sand bath to a high temperature (e.g., 250-300 °C) for 24-48 hours.
-
After the reaction period, cool the tube to room temperature.
-
Open the tube carefully in a well-ventilated fume hood.
-
The solid polymer product can be isolated by filtration.
-
Wash the polymer extensively with a suitable solvent (e.g., methanol, acetone) to remove any unreacted monomer and low molecular weight oligomers.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 100 °C) for several hours.
Expected Outcome:
An insoluble, dark-colored, and likely infusible solid polymer.
Characterization:
-
FT-IR Spectroscopy: To identify the characteristic vibrational modes of the polymer backbone and to confirm the transformation of the monomer.
-
Solid-State NMR Spectroscopy: To probe the structure of the insoluble polymer.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer.
-
Four-Point Probe Conductivity Measurement: To evaluate the electrical conductivity of the synthesized polymer.
1,4-Dithiin-2,3,5,6-tetracarbonitrile as a Ligand in Metal-Organic Frameworks (MOFs)
The nitrile groups of 1,4-Dithiin-2,3,5,6-tetracarbonitrile can act as coordination sites for metal ions, making it a potential organic linker for the construction of Metal-Organic Frameworks (MOFs). The sulfur atoms in the dithiin ring could also participate in coordination, leading to the formation of unique network structures.
Design Considerations
The successful synthesis of a MOF using 1,4-Dithiin-2,3,5,6-tetracarbonitrile as a ligand will depend on several factors, including the choice of metal ion, the solvent system, and the reaction temperature. The geometry and coordination preferences of the metal ion will dictate the resulting framework topology. Solvothermal synthesis is a common method for MOF preparation, where the reaction is carried out in a sealed vessel at elevated temperatures.
Caption: Schematic of MOF synthesis.
Exploratory Protocol: Solvothermal Synthesis of a MOF
This protocol provides a general starting point for exploring the synthesis of MOFs using 1,4-Dithiin-2,3,5,6-tetracarbonitrile. Optimization of the reaction conditions will likely be necessary.
Materials:
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile
-
A metal salt (e.g., copper(II) nitrate, zinc(II) nitrate)
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
-
Methanol or ethanol
Procedure:
-
In a small glass vial, combine 1,4-Dithiin-2,3,5,6-tetracarbonitrile (0.1 mmol) and the chosen metal salt (0.1 mmol).
-
Add the solvent (e.g., 2 mL of DMF).
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).
-
After the reaction, allow the oven to cool down slowly to room temperature.
-
Crystals of the MOF may have formed. Carefully collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh solvent (e.g., DMF) and then with a lower-boiling solvent (e.g., methanol) to exchange the solvent within the pores.
-
Dry the crystals under vacuum or by gentle heating.
Expected Outcome:
Crystalline solid material. The morphology and quality of the crystals will depend on the specific reaction conditions.
Characterization:
-
Single-Crystal X-ray Diffraction (SC-XRD): The definitive method to determine the crystal structure of the MOF.
-
Powder X-ray Diffraction (PXRD): To check the phase purity of the bulk material and to compare with the simulated pattern from SC-XRD.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
Safety and Handling
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a chemical compound and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
MySkinRecipes. 1,4-Dithiin-2,3,5,6-tetracarbonitrile. [Link]
-
ChemSynthesis. 1,4-dithiine-2,3,5,6-tetracarbonitrile. [Link]
-
TSI Journals. Synthesis, characterization and spectroscopic investigation of novel tetra-(1,4-dithiin)porphyrazine network polymers derived from dithianone monomer. [Link]
-
MDPI. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Welcome to the technical support center for the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This guide is intended for researchers, scientists, and drug development professionals who are working with this highly functionalized heterocyclic compound. Here, we address common challenges and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a fascinating molecule with a rich electron-deficient core, making it a valuable building block in materials science and supramolecular chemistry.[1] Its synthesis, however, can be challenging due to the reactivity of the precursors and the potential for side reactions. The most common route involves the dimerization of a suitable four-carbon precursor with a sulfur source. A key method reported in the literature involves the reaction of diaminomaleonitrile with sulfur monochloride. This guide will focus on troubleshooting this specific synthetic pathway.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Problem 1: Low or No Product Yield
Symptoms:
-
After the reaction and workup, little to no solid product is isolated.
-
TLC analysis of the crude reaction mixture shows a complex mixture of spots with no clear product spot.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Moisture in Reagents or Solvents | Sulfur monochloride (S₂Cl₂) is highly sensitive to moisture and will rapidly decompose. Any water present in the reaction will consume the reagent and prevent the desired reaction from occurring. | Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. It is recommended to freshly distill solvents prior to use. |
| Incorrect Stoichiometry | The molar ratio of diaminomaleonitrile to sulfur monochloride is critical. An excess or deficit of the sulfurizing agent can lead to the formation of side products or incomplete reaction. | Carefully calculate and measure the molar equivalents of your reactants. A 1:1 molar ratio of diaminomaleonitrile to sulfur monochloride is a good starting point, but optimization may be necessary. |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier that is not overcome at lower temperatures. | The reaction is typically performed at elevated temperatures. Refluxing in a suitable solvent such as dichloromethane or toluene is often required. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature. |
| Poor Quality of Starting Materials | Diaminomaleonitrile can degrade over time, especially if not stored properly. Impurities in the starting material can interfere with the reaction. | Use freshly obtained or purified diaminomaleonitrile. Check the purity of your starting material by melting point or NMR spectroscopy before starting the reaction. |
Problem 2: Formation of a Dark, Intractable Tar
Symptoms:
-
The reaction mixture turns dark brown or black, and upon workup, a sticky, insoluble tar is obtained instead of a crystalline product.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Excessive Heat or Prolonged Reaction Time | The desired product, being a highly conjugated system, can be susceptible to polymerization or decomposition under harsh conditions. | Carefully control the reaction temperature using an oil bath and a temperature controller. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. |
| Presence of Oxygen | The reaction may be sensitive to atmospheric oxygen, which can lead to oxidative side reactions and polymerization. | Perform the reaction under a strict inert atmosphere (nitrogen or argon). Degas the solvent before use by bubbling with an inert gas. |
| Incorrect Order of Addition | Adding the reagents in the wrong order can lead to localized high concentrations and promote side reactions. | A common and effective method is to add the sulfur monochloride solution dropwise to a solution of diaminomaleonitrile at a controlled temperature. This ensures that the sulfurizing agent is consumed as it is added, minimizing side reactions. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The crude product is an oil that is difficult to crystallize.
-
Multiple, closely-spaced spots are observed on TLC, making column chromatography challenging.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Presence of Soluble Impurities | The crude product may be contaminated with unreacted starting materials or soluble side products that inhibit crystallization. | Trituration: Wash the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Diethyl ether or a mixture of hexane and ethyl acetate can be effective. Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be used for further purification.[2] |
| Residual Solvent | Trace amounts of the reaction solvent can prevent the product from solidifying. | Ensure the product is thoroughly dried under high vacuum. If an oil persists, co-evaporation with a solvent that forms an azeotrope with the residual reaction solvent (e.g., toluene to remove water) can be attempted. |
| Inappropriate Chromatography Conditions | The choice of stationary and mobile phase is crucial for successful separation. | For column chromatography, silica gel is a common choice. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate the product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of 1,4-Dithiin-2,3,5,6-tetracarbonitrile?
A1: Pure 1,4-Dithiin-2,3,5,6-tetracarbonitrile is typically a crystalline solid. Due to its extended π-system, it may be colored. The stability of the compound can be influenced by light and air. It is advisable to store the purified product in a cool, dark place under an inert atmosphere.
Q2: What are the key characterization techniques for this compound?
A2: The structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile can be confirmed using a combination of spectroscopic methods:
-
¹³C NMR Spectroscopy: Will show characteristic peaks for the nitrile carbons and the sp² carbons of the dithiin ring.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 2200-2260 cm⁻¹ is indicative of the nitrile (C≡N) functional groups.
-
Mass Spectrometry: Will provide the molecular weight of the compound, confirming the molecular formula C₈N₄S₂.[3]
-
Elemental Analysis: Can be used to determine the percentage composition of C, N, and S, which should match the calculated values for the molecular formula.
Q3: Are there any specific safety precautions I should take when working with sulfur monochloride?
A3: Yes, sulfur monochloride is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases, including hydrogen chloride and sulfur dioxide. Always handle sulfur monochloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a suitable quenching agent, such as sodium bicarbonate solution, readily available in case of spills.
Q4: Can other sulfurizing agents be used for this synthesis?
A4: While sulfur monochloride is a common reagent for this type of transformation, other sulfur sources might be applicable. For instance, in the synthesis of related dithiin derivatives, reagents like hydrogen sulfide or thiourea have been employed in the presence of a base.[2] However, the reactivity and success of these alternative reagents would need to be experimentally determined for the synthesis of the tetracarbonitrile derivative.
Experimental Workflow
Below is a generalized workflow for the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Caption: A generalized workflow for the synthesis and purification of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues in the synthesis.
Caption: A decision-making diagram for troubleshooting common synthesis problems.
References
- Shell Oil Co. Process for the preparation of 1,4-dithiin-2,3,5,6-tetracarboximides. U.S.
-
Simmons, H. E.; Vest, R. D.; Vladuchick, S. A.; Webster, O. W. Reactions of tetracyano-1,4-dithiin and tetracyanothiophene with nucleophiles: synthesis of tetracyanopyrrole and tetracyanocyclopentadiene salts. The Journal of Organic Chemistry, 1980 , 45 (25), 5113-5124. [Link]
-
MySkinRecipes. 1,4-Dithiin-2,3,5,6-tetracarbonitrile. [Link]
-
ChemSynthesis. 1,4-dithiine-2,3,5,6-tetracarbonitrile. [Link]
Sources
stability and degradation pathways of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Technical Support Center: 1,4-Dithiin-2,3,5,6-tetracarbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,4-Dithiin-2,3,5,6-tetracarbonitrile. As a highly electron-deficient molecule, its unique properties are valuable in materials science and organic synthesis, but they also dictate specific handling and storage requirements to ensure experimental success and reproducibility.[1] This document outlines the compound's stability profile, offers troubleshooting advice for common experimental issues, and elucidates its potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 1,4-Dithiin-2,3,5,6-tetracarbonitrile?
A: For optimal stability, the solid compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] While room temperature is generally acceptable, placing it in a desiccator helps mitigate potential hydrolysis or moisture-mediated degradation. For extended storage (over a year), refrigeration (2-8°C) under an inert atmosphere (Argon or Nitrogen) is recommended.
Q2: How stable is this compound in common organic solvents?
A: The stability in solution is highly dependent on the solvent's purity, particularly its water content and pH. In pure, anhydrous, and neutral aprotic solvents like acetonitrile, dichloromethane, or tetrahydrofuran (THF), the compound exhibits reasonable short-term stability for experimental use. However, solutions should ideally be prepared fresh for each experiment. Protic solvents like methanol and ethanol, while used in the synthesis of related compounds, may be less suitable for long-term storage of solutions due to potential reactivity.[2]
Q3: What are the primary chemical incompatibilities I should be aware of?
A: The core 1,4-dithiin ring system, especially when substituted with four powerful electron-withdrawing nitrile groups, is highly susceptible to degradation by bases and nucleophiles . This is the most critical factor to control in your experiments. Even weak bases can initiate decomposition pathways. A patent for structurally similar dithiin derivatives explicitly notes that they are sensitive to bases, making reactions like conventional alkylation impossible without decomposition.[2]
Key Incompatibilities:
-
Strong Bases: Hydroxides (e.g., NaOH, KOH), alkoxides (e.g., NaOMe, t-BuOK).
-
Amine Bases: Triethylamine (TEA), pyridine, and primary/secondary amines.
-
Strong Nucleophiles: Thiols, cyanides, primary/secondary amines.
-
Reducing Agents: Strong reducing agents may disrupt the dithiin ring's sulfur-carbon bonds.
Q4: I've noticed my solid sample/solution changing color over time. What does this indicate?
A: The pristine compound is typically a crystalline solid. A change in color (e.g., darkening to brown or black) is a strong indicator of degradation or polymerization. This can be initiated by exposure to incompatible substances (see Q3), light, or excessive heat. If a solution changes color upon addition of a reagent, it likely signals an unintended reaction or decomposition of the dithiin scaffold.
Q5: Is 1,4-Dithiin-2,3,5,6-tetracarbonitrile sensitive to light?
A: Yes, caution is advised. The synthesis of related dithiin structures can be promoted by photochemical excitation, which implies that the molecule absorbs in the UV-Vis range and is potentially photosensitive.[2] To prevent light-induced degradation or side reactions, always store the solid and its solutions in amber vials or wrap containers in aluminum foil.
Troubleshooting Guide for Common Experimental Issues
| Problem | Plausible Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Reaction Yields | Degradation of Starting Material: The most likely cause is the presence of basic or nucleophilic impurities in the reaction mixture. This could be residual base in a reactant, use of an amine base (e.g., TEA), or use of non-anhydrous solvents containing water/hydroxide. | Use Purified Reagents: Ensure all starting materials are pure and free of basic residues. Solvent Purity is Critical: Use freshly distilled, anhydrous, and neutral solvents. Avoid Incompatible Bases: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge) and introduce it last at low temperature. |
| Formation of Multiple Unidentified Byproducts | Partial Degradation: The compound may be partially degrading under the reaction conditions, leading to a complex mixture. Photosensitivity: The reaction may be exposed to ambient light, causing photochemical side reactions.[2] | Control Reaction Environment: Run reactions under an inert atmosphere (N₂ or Ar). Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil. Temperature Control: Maintain the recommended reaction temperature; avoid overheating. |
| Difficulty Dissolving the Compound | Incorrect Solvent Choice: The compound may have limited solubility in non-polar solvents. Impurity Presence: The solid may have degraded or polymerized upon storage, reducing its solubility. | Select Appropriate Solvents: Use polar aprotic solvents like Acetonitrile, DMF, or DMSO for higher solubility. Gentle warming and sonication can aid dissolution. Verify Purity: Check the purity of the solid by NMR or LC-MS before use. If degraded, it may not dissolve properly. |
| Inconsistent Analytical Data (NMR, HPLC) | Degradation During Sample Prep: The compound can degrade in the analytical solvent if it is not pure or if the sample is left standing for too long before analysis. Active Surfaces: The compound may adsorb or degrade on active sites on HPLC columns (silica) or in NMR tubes. | Use High-Purity Solvents: Use deuterated solvents from freshly opened ampoules for NMR. Use HPLC-grade solvents for chromatography. Analyze Promptly: Analyze samples immediately after preparation. Passivate Glassware: If adsorption is suspected, use silanized glassware or NMR tubes. |
Understanding the Degradation Pathway: Nucleophilic Attack
The high electrophilicity of the 1,4-Dithiin-2,3,5,6-tetracarbonitrile ring makes it a prime target for nucleophiles. The most probable degradation pathway involves nucleophilic attack on the electron-deficient carbon atoms of the C=C double bonds, leading to ring opening. This process is often initiated by common laboratory bases like hydroxide, which can be present in water or impure solvents.
The proposed mechanism is as follows:
-
A nucleophile (e.g., hydroxide ion, OH⁻) attacks one of the electrophilic carbons in the dithiin ring.
-
This attack breaks the aromaticity and forms a transient anionic intermediate.
-
The intermediate can undergo a series of rearrangements, potentially leading to the cleavage of a carbon-sulfur bond.
-
This ring-opening event is irreversible and results in the formation of various acyclic species, destroying the original conjugated system and leading to a loss of the compound's desired electronic properties.
Caption: Proposed degradation pathway via nucleophilic attack.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution
This protocol minimizes the risk of degradation during solution preparation.
-
Glassware Preparation: Ensure all glassware (e.g., volumetric flask, vials) is scrupulously clean and oven-dried to remove all traces of moisture. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Weigh the required amount of 1,4-Dithiin-2,3,5,6-tetracarbonitrile quickly and transfer it to the volumetric flask. Immediately purge the flask with a gentle stream of dry nitrogen or argon.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous, neutral solvent (e.g., HPLC-grade acetonitrile from a new, sealed bottle).
-
Dissolution: Cap the flask and sonicate or swirl gently at room temperature until the solid is fully dissolved. Avoid heating unless absolutely necessary.
-
Storage: If the solution is not for immediate use, transfer it to an amber vial, purge the headspace with inert gas, and seal tightly with a PTFE-lined cap. Store in the dark, preferably at 2-8°C.
Protocol 2: Basic Stability Assessment by HPLC-UV
This workflow allows for a quantitative assessment of the compound's stability under specific conditions (e.g., in a particular solvent or in the presence of another reagent).
Caption: Workflow for assessing compound stability via HPLC.
Step-by-Step Method:
-
Preparation: Prepare a solution of known concentration (e.g., 1 mg/mL) following Protocol 1.
-
Initial Analysis (t=0): Immediately inject an aliquot of the fresh solution into a calibrated HPLC system. Record the chromatogram, noting the retention time and peak area of the main compound.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., on a benchtop exposed to light, in a 40°C oven, or after adding a small amount of a test reagent).
-
Time-Point Analysis (t=n): At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw another aliquot, bring it to ambient temperature if necessary, and inject it into the HPLC system using the same method.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial t=0 value. The appearance of new peaks coupled with a decrease in the parent peak area confirms and quantifies the rate of degradation.
Summary of Stability and Handling Parameters
| Parameter | Recommendation | Rationale & Reference |
| Solid Storage | Room temperature, dark, dry conditions. | Standard practice for stable organic compounds.[1] |
| Solution Storage | Prepare fresh. If necessary, store cold (2-8°C), dark, under inert gas. | To minimize solvent-mediated decomposition. |
| Light Sensitivity | High potential. Protect solid and solutions from light. | Related compounds show photochemical activity.[2] |
| pH Sensitivity | Extremely high. Avoid basic conditions (pH > 7). | Dithiin ring is susceptible to base-catalyzed degradation.[2] |
| Recommended Solvents | Anhydrous, neutral, aprotic solvents (Acetonitrile, DCM, THF). | Minimizes risk of nucleophilic attack from solvent impurities. |
| Key Incompatibilities | Bases (amines, hydroxides), strong nucleophiles. | The electron-deficient ring is highly electrophilic.[2] |
References
-
MySkinRecipes. 1,4-Dithiin-2,3,5,6-tetracarbonitrile. Available from: [Link].
-
ChemSynthesis. 1,4-dithiine-2,3,5,6-tetracarbonitrile. Available from: [Link].
- Google Patents. US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation.
Sources
Technical Support Center: Purification of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Welcome to the technical support center for 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This guide is designed for researchers, chemists, and materials scientists who are working with this compound and require high-purity material for their applications. The unique electron-deficient structure of this molecule makes it a valuable building block for advanced materials like conductive polymers and organic semiconductors, where purity is paramount to achieving desired electronic and optical properties.[1]
This document provides troubleshooting guides and in-depth protocols in a practical question-and-answer format to address common challenges encountered during the purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Q1: What are the likely impurities in my crude 1,4-Dithiin-2,3,5,6-tetracarbonitrile sample?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, residual precursors may persist.
-
Reaction Intermediates: Incomplete cyclization or condensation reactions can leave partially reacted molecules in the crude mixture.
-
Side Products: Polymerization or undesired side reactions can create complex, often colored, byproducts.
-
Solvent and Reagent Residues: Trace amounts of reaction solvents or reagents can be trapped within the solid matrix.
-
External Contaminants: Contaminants can sometimes be introduced from storage containers or processing equipment.[2]
Q2: My crude product is an oily or amorphous dark solid. How can I get it to crystallize?
A2: Inducing crystallization in a stubborn sample is a common challenge in organic synthesis. Here are several techniques to try, starting with the simplest:
-
Trituration: Add a solvent in which your desired product is insoluble (but the impurities are hopefully soluble), such as diethyl ether or hexane.[3] Stir the mixture vigorously. This process can wash away soluble impurities and provide the mechanical agitation needed to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[4]
-
Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the supersaturated solution. This "seed" provides a template for further crystal formation.[3]
-
Slow Cooling/Evaporation: Dissolve the crude material in a minimal amount of a suitable solvent and allow the solvent to evaporate very slowly over several days. Alternatively, if using recrystallization, allow the hot, saturated solution to cool to room temperature as slowly as possible before moving it to an ice bath.[4]
Q3: What are the most effective methods for purifying 1,4-Dithiin-2,3,5,6-tetracarbonitrile?
A3: The three most effective methods, each with its own advantages, are:
-
Recrystallization: Excellent for removing soluble and insoluble impurities. The key is finding a suitable solvent or solvent system.
-
Vacuum Sublimation: A powerful technique for thermally stable, non-volatile compounds. It is particularly effective at removing non-volatile inorganic salts and high-molecular-weight polymeric impurities. Given its application in electronics, this is often a preferred final purification step.
-
Flash Column Chromatography: The most versatile method for separating compounds with similar polarities. It is ideal when recrystallization fails to remove a specific impurity.
Part 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: I can't find a suitable solvent for recrystallization. The compound is either completely insoluble or too soluble.
-
Causality: 1,4-Dithiin-2,3,5,6-tetracarbonitrile is a highly polar, planar molecule with strong intermolecular interactions, leading to poor solubility in many common solvents. Related dithiin structures are known to be insoluble in water, ethanol, and ether.[5]
-
Solution:
-
Expand Your Solvent Search: Test higher-boiling point, polar aprotic solvents such as acetonitrile, nitromethane, chlorobenzene, or 1,2-dichlorobenzene. Always perform these tests on a small scale first.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent (like minimal hot acetonitrile) and then slowly add a miscible "bad" solvent (an "anti-solvent" like toluene or heptane) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[6]
-
Switch Methods: If a suitable solvent cannot be found, the compound is an excellent candidate for vacuum sublimation, provided it is thermally stable.
-
Issue 2: My yield after recrystallization is extremely low.
-
Causality: Significant product loss during recrystallization is typically due to one of three reasons: using an excessive volume of solvent, cooling the solution too rapidly, or premature crystallization during a hot filtration step.[4]
-
Solution:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is critical.
-
Slow Cooling: Allow the flask to cool undisturbed to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes yield.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crashing out on the cold glass.
-
Recover from Mother Liquor: Concentrate the filtrate (the "mother liquor") and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.
-
Issue 3: Thin Layer Chromatography (TLC) shows the main impurity is still present after recrystallization.
-
Causality: The impurity has a solubility profile very similar to your desired product in the chosen solvent system, meaning they crystallize out together.
-
Solution:
-
Change Solvents: Perform a second recrystallization using a solvent with a different polarity. For example, if you first used toluene (non-polar), try a second recrystallization from acetonitrile (polar aprotic).
-
Utilize Chromatography: This is the ideal scenario for purification by flash column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel), allowing for the isolation of the pure product even from stubborn impurities.[3]
-
Part 3: Experimental Protocols
Protocol 1: Purification by Recrystallization (Solvent Screening & Procedure)
-
Solvent Screening:
-
Place ~10-20 mg of crude product into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, acetone, toluene, acetonitrile, chlorobenzene) dropwise at room temperature. Note the solubility.
-
If the compound is insoluble at room temperature, heat the tube in a sand or water bath. A good solvent will dissolve the compound when hot but show low solubility when cold.[4]
-
-
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating and stirring until the solid is fully dissolved. Use the minimum volume necessary.
-
Decolorization (Optional): If the solution is highly colored due to minor impurities, add a very small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Protocol 2: Purification by Vacuum Sublimation
-
Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude material, a cold finger condenser, and a connection to a high-vacuum pump.
-
Loading: Place the crude 1,4-Dithiin-2,3,5,6-tetracarbonitrile into the bottom of the sublimation vessel.
-
Evacuation: Assemble the apparatus and begin evacuating it with a high-vacuum pump. A pressure of <0.1 mmHg is recommended.
-
Cooling & Heating: Begin circulating coolant (cold water or a chiller fluid) through the cold finger. Once a high vacuum is achieved and the cold finger is cold, slowly begin to heat the bottom of the apparatus using a heating mantle or oil bath.
-
Sublimation: The compound will transition from a solid to a gas and then deposit as pure crystals on the cold finger. Monitor the process carefully to find the optimal temperature that allows for sublimation without decomposition.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure. Carefully disassemble the apparatus and scrape the pure, crystalline product from the cold finger.
Part 4: Data & Workflow Visualization
Table 1: Comparison of Purification Methods
| Method | Typical Purity | Expected Yield | Scalability | Key Advantage |
| Recrystallization | >98% | 50-85% | Good | Excellent for removing bulk impurities. |
| Vacuum Sublimation | >99.5% | 60-95% | Limited | Superior for achieving ultra-high purity required for electronic applications. |
| Column Chromatography | >99% | 40-80% | Excellent | Best for separating mixtures with very similar solubility profiles. |
Diagrams
Diagram 1: General Purification Workflow
A logical approach to purifying crude 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Caption: A general workflow for the purification of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Diagram 2: Troubleshooting Crystallization Issues
A decision tree for addressing common problems when attempting to crystallize the product.
Caption: Logical relationships between common crystallization problems and their solutions.
References
-
ChemSynthesis. (n.d.). 1,4-dithiine-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
- Shell Oil Co. (1968). US Patent 3,364,229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation.
-
Ivy Fine Chemicals. (n.d.). 1,4-DITHIIN-2,3,5,6-TETRACARBONITRILE. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,4-DIthiin-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3-Dihydro-5,6-dimethyl-1,4-dithiin on Newcrom R1 HPLC column. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Chemsrc. (n.d.). 1,4-Dithiine-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
-
ResearchGate. (2018, August 23). Sources of impurities - Investigation of ... traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]
Sources
- 1. 1,4-DIthiin-2,3,5,6-tetracarbonitrile [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
identifying common impurities in 1,4-Dithiin-2,3,5,6-tetracarbonitrile synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis, with a focus on identifying and mitigating common impurities.
Introduction
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a highly functionalized heterocyclic compound with applications in materials science, particularly in the development of conductive polymers and organic semiconductors.[1] Its synthesis, most commonly from diaminomaleonitrile (DAMN) and a sulfur source, can present challenges related to purity and side-product formation. This guide aims to provide practical, experience-based solutions to these challenges.
Frequently Asked Questions (FAQs)
Q1: My final product is a dark, tarry solid instead of the expected crystalline material. What is the likely cause?
A1: The formation of a dark, intractable material is a common issue and often points to polymerization of the starting material, diaminomaleonitrile (DAMN), or the final product under the reaction conditions. DAMN is known to undergo self-polymerization, especially at elevated temperatures.[2] Additionally, the presence of excess sulfur chlorides can lead to complex, undefined side reactions. To mitigate this, ensure that the reaction temperature is carefully controlled and that the stoichiometry of the reactants is precise. The use of a non-polar solvent can sometimes help to precipitate the desired product before significant degradation or polymerization occurs.
Q2: The yield of my reaction is consistently low. What factors could be contributing to this?
A2: Low yields can stem from several factors. Incomplete reaction is a primary suspect. Ensure that the sulfurating agent (e.g., sulfur monochloride or sulfur dichloride) is of high purity and is added portion-wise to control the reaction exotherm. The choice of solvent is also critical; it should be inert to the reaction conditions and allow for adequate solubility of the starting materials. Finally, consider the possibility of product loss during workup and purification. 1,4-Dithiin-2,3,5,6-tetracarbonitrile can be sensitive to certain purification conditions.
Q3: I am observing multiple spots on the Thin Layer Chromatography (TLC) of my crude product. What are the likely impurities?
A3: The presence of multiple spots on TLC is indicative of a mixture of compounds. Based on the known reactivity of the starting materials, common impurities may include:
-
Unreacted Diaminomaleonitrile (DAMN): A polar impurity that will likely have a low Rf value.
-
Elemental Sulfur (S₈): Often present when using sulfur chlorides and can appear as a pale yellow spot.
-
Polymeric Materials: These may streak on the TLC plate and are often highly colored.
-
Partially Reacted Intermediates: Depending on the reaction mechanism, incompletely cyclized or substituted intermediates may be present.
-
Hydrolysis Products: If moisture is present, hydrolysis of the nitrile groups to amides or carboxylic acids can occur, leading to more polar impurities.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture turns black and viscous immediately upon addition of sulfur chloride. | 1. Reaction is too exothermic, leading to rapid polymerization. 2. Concentration of reactants is too high. | 1. Cool the reaction mixture in an ice bath before and during the addition of the sulfur chloride. 2. Add the sulfur chloride dropwise or in small portions over an extended period. 3. Dilute the reaction mixture with an appropriate inert solvent. |
| Product is contaminated with elemental sulfur. | 1. Use of an excess of sulfur monochloride (S₂Cl₂). 2. Decomposition of the sulfurating agent. | 1. Use a stoichiometric amount of the sulfurating agent. 2. Purify the crude product by recrystallization from a solvent in which elemental sulfur has low solubility (e.g., carbon disulfide, with extreme caution, or by sublimation). |
| The isolated product is an off-white or yellowish powder, not the expected color. | 1. Presence of residual starting materials or minor side products. 2. Partial decomposition of the product. | 1. Purify the product using column chromatography or sublimation. 2. Ensure the product is stored in a cool, dark, and dry environment. |
| NMR spectrum shows broad, poorly resolved peaks. | 1. Presence of paramagnetic impurities. 2. The product is a mixture of oligomers or polymers. | 1. Wash the crude product with a dilute acid solution to remove any metallic impurities. 2. Optimize reaction conditions to minimize polymerization (lower temperature, shorter reaction time). |
Impurity Identification and Characterization
Accurate identification of impurities is crucial for optimizing the synthesis and ensuring the quality of the final product. A combination of analytical techniques is recommended.
Analytical Techniques
| Technique | Application | Expected Observations for Impurities |
| Thin Layer Chromatography (TLC) | Rapid screening of reaction progress and purity. | - DAMN: High polarity, low Rf. - Elemental Sulfur: Medium polarity, may require a specific stain to visualize. - Polymeric byproducts: Streaking from the baseline. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and impurity profiling. | A well-developed HPLC method can separate the desired product from various impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the product and impurities. | Since 1,4-Dithiin-2,3,5,6-tetracarbonitrile has no protons, ¹³C NMR is essential for its characterization. Impurities with C-H bonds will be readily identifiable in the ¹H NMR spectrum. |
| Mass Spectrometry (MS) | Determination of molecular weight of the product and impurities. | Electron impact (EI) or chemical ionization (CI) can provide the molecular ion peak of the product and help identify the mass of byproducts.[2] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
This protocol is a generalized procedure based on the reaction of diaminomaleonitrile with a sulfurating agent. Caution: This reaction should be performed in a well-ventilated fume hood, as sulfur chlorides are corrosive and toxic, and the reaction may evolve toxic gases.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Sulfur monochloride (S₂Cl₂) or Sulfur dichloride (SCl₂)
-
Anhydrous, inert solvent (e.g., toluene, dichloromethane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diaminomaleonitrile in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the sulfur chloride in the same solvent to the cooled DAMN solution via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture may be a slurry. Isolate the crude product by vacuum filtration.
-
Wash the crude solid with the reaction solvent and then with a low-boiling point hydrocarbon solvent (e.g., hexane) to remove non-polar impurities.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Sublimation
Sublimation is an effective method for purifying 1,4-Dithiin-2,3,5,6-tetracarbonitrile, as it can separate the volatile product from non-volatile polymeric impurities and salts.[4]
Apparatus:
-
Sublimation apparatus (cold finger condenser)
-
Vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Place the crude 1,4-Dithiin-2,3,5,6-tetracarbonitrile in the bottom of the sublimation apparatus.
-
Assemble the apparatus and connect it to a high-vacuum line.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Slowly heat the bottom of the apparatus. The sublimation temperature will depend on the pressure but is typically in the range of 150-200 °C under high vacuum.
-
The purified product will deposit as crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus to atmospheric pressure with an inert gas.
-
Scrape the purified crystals from the cold finger.
Visualizing Reaction and Impurity Pathways
The following diagram illustrates the intended synthetic pathway and potential side reactions leading to common impurities.
Caption: Synthetic pathway and common impurity formation.
References
- Appel, R., Janssen, H., Siray, M., & Wihler, F. (1985). Synthese und Reaktionen des 4,5-Dichlor-1,2,3-dithiazolium-chlorids. Chemische Berichte, 118(4), 1632–1643.
- BenchChem. (2025). Application Note: In Situ Generation of Sulfur Dichloride for Sensitive Reactions.
-
MySkinRecipes. (n.d.). 1,4-Dithiin-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3-Dihydro-5,6-dimethyl-1,4-dithiin on Newcrom R1 HPLC column. Retrieved from [Link]
- Simmons, H. E., Vest, R. D., Vladuchick, S. A., & Webster, O. W. (1970). Reactions of tetracyano-1,4-dithiin and tetracyanothiophene with nucleophiles: synthesis of tetracyanopyrrole and tetracyanocyclopentadiene salts. The Journal of Organic Chemistry, 35(12), 4078-4082.
- Swager, T. M. (2019). The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT.
- U.S. Patent No. 3,364,229. (1968).
- Ruiz-Bermejo, M., Zorzano, M. P., & Osuna-Esteban, S. (2020). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega, 5(1), 183-193.
-
Wikipedia. (2023, December 2). Diaminomaleonitrile. In Wikipedia. [Link]
-
Wikipedia. (2023, November 29). Sulfur dichloride. In Wikipedia. [Link]
- Winne, J. M., & De Kimpe, N. (2006). A convenient, one-step synthesis of 1,4-dithiin. Arkivoc, 2006(5), 109-115.
- Rakitin, O. A., & Rees, C. W. (2008). Chapter 4 Sulfur Monochloride in the Synthesis of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 96, pp. 175-225). Elsevier.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
ChemSynthesis. (n.d.). 1,4-dithiine-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). 1,4-DITHIIN-2,3,5,6-TETRACARBONITRILE. Retrieved from [Link]
-
PubChem. (n.d.). Diaminomaleonitrile. Retrieved from [Link]
- Rojas, J. J., Leon, F., & Rivera, A. (2015). Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. Molbank, 2015(2), M857.
- Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642.
-
Sciencemadness Wiki. (2020, January 21). Sulfur dichloride. Retrieved from [Link]
-
Sciencemadness.org. (2008, April 18). Sulphur Monochloride, Dichloride, and Thionyl Chloride - Illustrated Practical Guide. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
University of Alberta. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Holden, C. A., & Bryant, H. S. (1969). Purification by Sublimation.
Sources
- 1. US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Separation of 2,3-Dihydro-5,6-dimethyl-1,4-dithiin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Optimizing the Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Welcome to the technical support center for the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile but challenging molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your reactions. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and reproducibility of your results.
Introduction: The Chemistry of 1,4-Dithiin-2,3,5,6-tetracarbonitrile Synthesis
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a highly functionalized heterocyclic compound with significant potential in the development of organic semiconductors, conductive polymers, and novel pharmaceuticals.[1] Its synthesis, however, can be complex, often with competing reaction pathways that can limit the final yield. The most common and effective synthetic route involves the oxidative cyclization of a dimercaptomaleonitrile salt. A key publication in this area by Simmons, Blomstrom, and Vest details the mechanism of this transformation and highlights the efficacy of thionyl chloride as an oxidizing agent, leading to nearly quantitative yields under optimal conditions.[2]
This guide will focus on the practical aspects of this synthesis, addressing common challenges and providing clear, actionable solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several factors. The primary areas to investigate are the quality of your starting material, the choice and handling of the oxidizing agent, and the reaction conditions.
-
Starting Material Purity: The purity of the disodium dimercaptomaleonitrile (often referred to as Bahr's salt) is critical. Impurities can interfere with the oxidation process. It is advisable to use a high-purity grade of this starting material.
-
Oxidizing Agent: While several oxidizing agents can be used, thionyl chloride in 1,2-dimethoxyethane has been reported to give the highest yields.[2] If you are using other oxidants, such as halogens, you may be experiencing side reactions.
-
Moisture and Air Sensitivity: The intermediate species in the reaction mechanism can be sensitive to moisture and atmospheric oxygen.[2] Ensuring anhydrous reaction conditions and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
-
Reaction Temperature: The reaction temperature should be carefully controlled. The initial reaction with thionyl chloride is typically performed at a low temperature, followed by a gradual warming to room temperature.
Q2: I am observing the formation of a significant amount of an insoluble, dark-colored precipitate in my reaction mixture. What is this and how can I avoid it?
A2: The formation of dark, insoluble materials often indicates polymerization or decomposition of intermediates. The reaction mechanism is complex and involves several reactive species that can polymerize if not efficiently converted to the desired product.[2]
-
Slow Addition of Reagents: Adding the oxidizing agent slowly and at a low temperature can help to control the concentration of reactive intermediates and minimize polymerization.
-
Efficient Stirring: Ensure that the reaction mixture is being stirred efficiently to maintain homogeneity and prevent localized high concentrations of reagents.
-
Solvent Choice: 1,2-dimethoxyethane is a recommended solvent for the reaction with thionyl chloride.[2] Using a solvent that does not fully solubilize the reactants or intermediates can lead to side reactions on the solid phase.
Q3: My final product is difficult to purify. What are the common impurities and what is the best purification method?
A3: Common impurities can include unreacted starting materials, partially oxidized intermediates, and polymeric byproducts.
-
Filtration: The crude product can often be isolated by filtration. Washing the solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be an effective first purification step.
-
Recrystallization: Recrystallization is a powerful technique for purifying the final product. The choice of solvent is crucial. Consider solvents in which the product has a steep solubility curve (i.e., sparingly soluble at room temperature but much more soluble at elevated temperatures).
-
Sublimation: For some highly crystalline organic compounds, sublimation under high vacuum can be an excellent purification method to remove non-volatile impurities.
Q4: Can I use a different oxidizing agent besides thionyl chloride?
A4: Yes, other oxidizing agents such as halogens (e.g., iodine, bromine) and even tetracyanoethylene have been reported to effect the transformation.[2] However, the reaction mechanism and the potential for side reactions may differ. For instance, oxidation with halogens may proceed through different intermediates, potentially leading to a lower yield of the desired dithiin. If you choose to use an alternative oxidizing agent, it is crucial to optimize the reaction conditions, including solvent, temperature, and stoichiometry.
Experimental Protocols
Below are detailed protocols for the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile based on the literature.
Protocol 1: Synthesis via Oxidation of Disodium Dimercaptomaleonitrile with Thionyl Chloride
This protocol is adapted from the work of Simmons et al. and is reported to provide a nearly quantitative yield.[2]
Materials:
-
Disodium dimercaptomaleonitrile (high purity)
-
Thionyl chloride (freshly distilled)
-
1,2-Dimethoxyethane (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Reagent Preparation: In the flask, suspend disodium dimercaptomaleonitrile in anhydrous 1,2-dimethoxyethane under a positive pressure of inert gas.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Oxidant: Add a solution of freshly distilled thionyl chloride in anhydrous 1,2-dimethoxyethane dropwise to the stirred suspension over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: The product, 1,4-Dithiin-2,3,5,6-tetracarbonitrile, will precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold 1,2-dimethoxyethane and then with a non-polar solvent like hexane to remove any soluble impurities. The product can be further purified by recrystallization or sublimation.
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | High-purity disodium dimercaptomaleonitrile | Impurities can lead to side reactions and lower yields. |
| Oxidizing Agent | Thionyl chloride (freshly distilled) | Reported to give nearly quantitative yields.[2] |
| Solvent | Anhydrous 1,2-dimethoxyethane | Good solubility for reactants and facilitates a clean reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric oxygen and moisture. |
| Temperature | 0 °C for addition, then warm to RT | Controls the reaction rate and minimizes byproduct formation. |
Visualizing the Reaction Pathway and Troubleshooting
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the key reaction pathway and a troubleshooting workflow.
Caption: A simplified workflow for the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Caption: Troubleshooting guide for low reaction yields.
References
-
Simmons, H. E., Blomstrom, D. C., & Vest, R. D. (1962). Thiacyanocarbons. III. Mechanism of the Oxidation of Disodium Dimercaptomaleonitrile to Tetracyano-1,4-dithiin. Journal of the American Chemical Society, 84(23), 4772–4784. [Link]
-
Etkind, M., & Swager, T. M. (2021). The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Israel Journal of Chemistry, 61(3-4), 168-183. [Link]
-
Simmons, H. E., Vest, R. D., Vladuchick, S. A., & Webster, O. W. (1980). Reactions of tetracyano-1,4-dithiin and tetracyanothiophene with nucleophiles: synthesis of tetracyanopyrrole and tetracyanocyclopentadiene salts. The Journal of Organic Chemistry, 45(25), 5113-5124. [Link]
-
Fick, H. H., & Wanzlick, H. W. (1970). Synthese von Tetracyan-p-dithiin. Justus Liebigs Annalen der Chemie, 741(1), 177-179. [Link]
-
MySkinRecipes. (n.d.). 1,4-DIthiin-2,3,5,6-tetracarbonitrile. Retrieved January 18, 2026, from [Link]
Sources
troubleshooting poor device performance with 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Welcome to the comprehensive technical support guide for 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this electron-deficient organic semiconductor in electronic device fabrication. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
I. Foundational Knowledge & Material Properties
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a fascinating molecule characterized by its tetracyano structure, which imparts strong electron-accepting properties. This makes it a compelling candidate for n-type organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells. However, its unique chemical nature also presents specific challenges in device fabrication and performance.
A. Key Material Characteristics
| Property | Value | Significance in Device Performance |
| Molecular Formula | C₈N₄S₂ | The high nitrogen and sulfur content contributes to the molecule's electronic properties and potential for intermolecular interactions. |
| Molecular Weight | 216.24 g/mol | Relevant for calculating solution concentrations and deposition rates. |
| Solubility | Insoluble in water, ethanol, and ether. Sparingly soluble in most common organic solvents. | This is a critical factor influencing film deposition. Poor solubility can lead to non-uniform films and device-to-device variability. |
| Thermal Stability | Decomposes at approximately 300°C. | High thermal stability is advantageous for vacuum deposition processes, but exceeding the decomposition temperature will degrade the material and device performance. |
B. Electronic Properties: The Key to Understanding Device Behavior
II. Troubleshooting Poor Device Performance: A Symptom-Based Approach
This section is structured to address specific, observable problems you might encounter during the characterization of your 1,4-Dithiin-2,3,5,6-tetracarbonitrile-based devices.
A. Issue 1: Low or No Drain Current (I_d)
This is one of the most common and frustrating issues. A low or non-existent drain current in your OFET indicates a fundamental problem with charge injection or transport.
Question: My OFET shows very low or no drain current. What are the likely causes and how can I troubleshoot this?
Answer: A negligible drain current points to a significant barrier for electrons to be injected from the source electrode into the semiconductor or to travel through the channel to the drain. Let's break down the potential culprits and solutions:
-
Poor Film Quality and Morphology:
-
Causality: Due to its limited solubility, 1,4-Dithiin-2,3,5,6-tetracarbonitrile can form discontinuous films with poor grain-to-grain connectivity when solution-deposited. These discontinuities act as large barriers to charge transport. In vacuum-deposited films, improper substrate temperature can lead to small, disordered grains with a high density of trap states at the grain boundaries.
-
Troubleshooting Protocol:
-
Film Characterization: Before fabricating a full device, deposit a film on a representative substrate and characterize its morphology using Atomic Force Microscopy (AFM) and its crystallinity with X-ray Diffraction (XRD). Look for large, well-interconnected crystalline grains.
-
Optimize Deposition Parameters:
-
For Solution Deposition: Experiment with high-boiling point solvents in which the material has slightly better solubility. Consider techniques like drop-casting on a heated substrate or solution shearing to promote crystallization and improve film connectivity.
-
For Vacuum Deposition: Systematically vary the substrate temperature during deposition. A good starting point is to test temperatures ranging from room temperature to just below the material's decomposition temperature in increments of 20-30°C. The optimal temperature will promote the growth of larger, more ordered crystalline domains.
-
-
Post-Deposition Annealing: After film deposition, a thermal annealing step can improve crystallinity and reduce the number of grain boundaries. Anneal the films at various temperatures (e.g., 100°C, 150°C, 200°C) under a vacuum or in an inert atmosphere and re-characterize the film morphology and device performance.
-
-
-
High Contact Resistance:
-
Causality: A large energy barrier between the work function of your source/drain electrodes and the LUMO of the 1,4-Dithiin-2,3,5,6-tetracarbonitrile will impede electron injection. This is a common issue in n-type organic semiconductors.
-
Troubleshooting Protocol:
-
Electrode Material Selection: Use low work function metals for your source and drain electrodes to minimize the electron injection barrier. Common choices include calcium, magnesium, or aluminum. Gold, while convenient, has a high work function and is generally not ideal for n-type devices without an injection layer.
-
Insertion of an Electron Injection Layer (EIL): A thin layer of a suitable material can be deposited between the semiconductor and the electrode to facilitate electron injection. Common EIL materials include bathocuproine (BCP) or lithium fluoride (LiF).
-
Contact Doping: Doping the semiconductor layer near the contacts with a strong n-dopant can reduce the contact barrier.
-
-
B. Issue 2: High "Off" Current and Low On/Off Ratio
A high "off" current means that the transistor does not effectively shut off, leading to a poor on/off ratio, which is a critical parameter for switching applications.
Question: My device has a very high off-current, resulting in a low on/off ratio. What could be the cause?
Answer: A high off-current is typically due to charge carriers that are not controlled by the gate voltage. Here’s a breakdown of the likely causes and how to address them:
-
Material Impurities:
-
Causality: Impurities within the 1,4-Dithiin-2,3,5,6-tetracarbonitrile can act as dopants, increasing the background carrier concentration and leading to a high off-current.
-
Troubleshooting Protocol:
-
Purification: Ensure the highest possible purity of your material. Purification via temperature gradient sublimation is a highly effective method for organic semiconductors.
-
Source Verification: If you are purchasing the material, request a certificate of analysis from the supplier that includes purity information.
-
-
-
Gate Leakage Current:
-
Causality: A significant current flowing from the gate electrode through the dielectric layer to the channel will contribute to the measured drain current, especially in the "off" state.
-
Troubleshooting Protocol:
-
Dielectric Integrity: Characterize your gate dielectric independently by fabricating a metal-insulator-metal (MIM) capacitor structure. Measure the leakage current density to ensure it is sufficiently low (typically < 10⁻⁶ A/cm²).
-
Dielectric Thickness: Increasing the thickness of the gate dielectric can reduce leakage current, but this will also decrease the gate capacitance, requiring higher operating voltages.
-
Surface Passivation: Treat the surface of the gate dielectric before depositing the semiconductor. This can be done using self-assembled monolayers (SAMs) like octadecyltrichlorosilane (OTS) for SiO₂ surfaces. This passivation can reduce trap states at the dielectric-semiconductor interface that can contribute to leakage.
-
-
III. Experimental Protocols & Workflows
A. Protocol 1: Purification of 1,4-Dithiin-2,3,5,6-tetracarbonitrile via Gradient Sublimation
-
Apparatus: A multi-zone tube furnace capable of reaching at least 350°C, a quartz tube, a vacuum pump, and a collection substrate.
-
Procedure:
-
Place the crude 1,4-Dithiin-2,3,5,6-tetracarbonitrile in a quartz boat at the center of the tube furnace.
-
Insert the collection substrate downstream in a cooler zone of the furnace.
-
Evacuate the quartz tube to a high vacuum (< 10⁻⁵ Torr).
-
Slowly ramp up the temperature of the central zone to just below the decomposition temperature of the material (start around 250°C and gradually increase).
-
Maintain a temperature gradient along the tube, with the collection zone being significantly cooler.
-
The purified material will sublime and deposit as crystals on the collection substrate, leaving less volatile impurities behind.
-
Carefully cool the system to room temperature before breaking the vacuum to collect the purified crystals.
-
B. Workflow: Troubleshooting Low Drain Current
Caption: Troubleshooting workflow for low drain current in OFETs.
IV. Frequently Asked Questions (FAQs)
Q1: What are the best solvents for solution-processing of 1,4-Dithiin-2,3,5,6-tetracarbonitrile?
A1: Due to its low solubility in common organic solvents, high-boiling point solvents such as dichlorobenzene, trichlorobenzene, or tetralin may offer slightly better solubility and are worth investigating. It is crucial to perform solubility tests with small amounts of material before attempting to make larger batches of solution.
Q2: How does the purity of 1,4-Dithiin-2,3,5,6-tetracarbonitrile affect device performance?
A2: Purity is paramount. Even trace amounts of impurities can act as charge traps or dopants, leading to high off-currents, low mobility, and device instability. Always use the highest purity material available and consider performing a final purification step like gradient sublimation in your own lab.
Q3: What are the ideal characteristics of a gate dielectric for use with this material?
A3: The ideal gate dielectric should have a low leakage current density, a high capacitance (to allow for low-voltage operation), and a smooth, hydrophobic surface with a low density of trap states. Surface passivation of common dielectrics like SiO₂ with a hydrophobic self-assembled monolayer is highly recommended to promote better ordering of the organic semiconductor film.
Q4: Can I use gold electrodes for my n-type OFET with this material?
A4: While gold is a common and stable electrode material, its high work function creates a significant energy barrier for electron injection into most n-type organic semiconductors. If you must use gold, it is highly advisable to use an electron injection layer (EIL) such as LiF or BCP between the gold and the 1,4-Dithiin-2,3,5,6-tetracarbonitrile to reduce the contact resistance.
V. References
-
Shell Oil Co. (1968). 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation. U.S. Patent No. 3,364,229. Washington, DC: U.S. Patent and Trademark Office.
Technical Support Center: Strategies to Enhance the Solubility of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This document provides a comprehensive overview of strategies to enhance its dissolution, presented in a question-and-answer format for clarity and ease of use. The methodologies described herein are grounded in established principles of physical organic chemistry and materials science.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Q1: What is 1,4-Dithiin-2,3,5,6-tetracarbonitrile and why is its solubility a concern?
A1: 1,4-Dithiin-2,3,5,6-tetracarbonitrile is a sulfur-containing heterocyclic organic compound with the molecular formula C₈N₄S₂.[1][2] It is a key intermediate in the synthesis of advanced materials, including conductive polymers and organic semiconductors.[3] Its tetracyano structure makes it a potent electron acceptor, valuable for applications in organic electronics.[3] However, its planar, symmetric structure and the presence of polar nitrile groups contribute to strong intermolecular interactions in the solid state, leading to very low solubility in common organic solvents.[4] This poor solubility can significantly hinder its application in solution-based processing and characterization techniques.
Q2: What is the expected solubility of 1,4-Dithiin-2,3,5,6-tetracarbonitrile in common laboratory solvents?
Q3: Are there any safety precautions to consider when handling 1,4-Dithiin-2,3,5,6-tetracarbonitrile and its solutions?
A3: Yes. While a specific safety data sheet (SDS) for this compound is not widely available, it is prudent to handle it with the care afforded to all research chemicals. Given the tetracyano structure, which is present in toxic compounds, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. For related compounds like TCNQ, hazards include toxicity if swallowed, in contact with skin, or if inhaled. It is recommended to consult the supplier's SDS for the most current safety information.
Part 2: Troubleshooting Guide for Solubility Enhancement
This section provides a detailed, question-and-answer-based approach to systematically address and overcome solubility challenges during your experiments.
Q4: I have tried dissolving 1,4-Dithiin-2,3,5,6-tetracarbonitrile in several common solvents (e.g., acetone, ethanol, toluene) without success. What should be my next step?
A4: The initial lack of success in common solvents is expected due to the compound's chemical nature. The next logical step is to perform a systematic solvent screening using a wider range of solvents, particularly focusing on those with higher polarity and the ability to disrupt the strong intermolecular forces of the solute.
Workflow for Systematic Solvent Screening
Caption: A decision-making workflow for systematic solvent screening to enhance the solubility of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Q5: Why are polar aprotic solvents recommended, and what is the underlying mechanism?
A5: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Dioxane, and Tetrahydrofuran (THF) are recommended because they possess a high dielectric constant and a large dipole moment, which enables them to effectively solvate polar molecules.[5] The mechanism involves the interaction of the solvent's dipole with the polar nitrile groups (C≡N) and the sulfur atoms in the dithiin ring of your compound. These solvent-solute interactions help to overcome the strong solute-solute interactions (crystal lattice energy) that keep the compound in its solid state. The absence of acidic protons in these solvents prevents unwanted reactions with the nitrile groups.
Q6: I have achieved partial solubility with heating, but the compound precipitates upon cooling. How can I maintain a stable solution?
A6: This phenomenon, known as supersaturation followed by precipitation, is common for compounds whose solubility is highly temperature-dependent. To maintain a stable solution at a lower temperature, you can employ the following strategies:
-
Co-solvency: The addition of a second, miscible solvent (a co-solvent) can often increase the solubility of a compound beyond what can be achieved with a single solvent.[6] The co-solvent can modulate the polarity of the solvent system to better match the solute. For instance, if your compound is partially soluble in DMSO, you could try adding a small amount of a less polar solvent like chloroform or dichloromethane. The optimal ratio of solvents must be determined experimentally.
-
Use of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles in solution.[7] The hydrophobic core of the micelle can encapsulate the non-polar parts of the 1,4-Dithiin-2,3,5,6-tetracarbonitrile molecule, while the hydrophilic shell interacts with the bulk solvent. This is a common technique in pharmaceutical formulations and can be adapted for laboratory-scale experiments.[8] Non-ionic surfactants like Tween® or Triton™ X-100 are often good starting points.
Q7: Can I use chemical modification to improve the solubility of 1,4-Dithiin-2,3,5,6-tetracarbonitrile?
A7: While direct chemical modification of the molecule would create a new compound, you can utilize non-covalent interactions to improve solubility. One such method is complexation .
-
Complexing Agents: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, or parts of them, increasing their apparent solubility in aqueous or polar solvents.[9] While your primary interest may be in organic solvents, this approach can be valuable for specific applications.
Another approach is the formation of a charge-transfer complex . Given that 1,4-Dithiin-2,3,5,6-tetracarbonitrile is a strong electron acceptor, it may form colored charge-transfer complexes with electron-donating solvents or additives, which can sometimes lead to an increase in solubility. This is a phenomenon observed with the related compound TCNQ.[10]
Part 3: Experimental Protocols
This section provides step-by-step methodologies for key experiments to enhance the solubility of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Protocol 1: Systematic Solvent Screening
-
Preparation: Weigh approximately 1 mg of 1,4-Dithiin-2,3,5,6-tetracarbonitrile into several small, clean vials.
-
Solvent Addition: To each vial, add 1 mL of a different test solvent. A suggested list of solvents is provided in the table below.
-
Room Temperature Dissolution: Vigorously vortex each vial for 2 minutes. Allow the vials to stand for 30 minutes and visually inspect for any undissolved solid.
-
Heating: For solvents that do not show complete dissolution at room temperature, place the vials in a heating block or a water bath. Increase the temperature in increments of 10 °C (e.g., from 30 °C to 60 °C), vortexing for 1 minute at each temperature.
-
Observation: Note the temperature at which complete dissolution occurs.
-
Cooling: Allow the vials that showed complete dissolution upon heating to cool to room temperature. Observe if any precipitation occurs.
Table 1: Suggested Solvents for Screening
| Solvent Class | Solvent Name | Polarity Index | Rationale for Inclusion |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High polarity, good for highly polar compounds. |
| Dimethylformamide (DMF) | 6.4 | Similar to DMSO, widely used. | |
| N-Methyl-2-pyrrolidone (NMP) | 6.7 | High boiling point, good for heating. | |
| Tetrahydrofuran (THF) | 4.0 | A good starting point for moderately polar compounds. | |
| 1,4-Dioxane | 4.8 | Can solvate a range of compounds. | |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Often used in organic synthesis. |
| Chloroform | 4.1 | Similar to DCM. | |
| Aromatic | Toluene | 2.4 | For assessing solubility in non-polar aromatic systems. |
Protocol 2: Co-solvency Method
-
Primary Solvent Selection: Based on the results from Protocol 1, select the single solvent that provided the best (even if partial) solubility.
-
Co-solvent Selection: Choose a co-solvent that is fully miscible with the primary solvent but has a different polarity.
-
Titration: Prepare a stock solution of 1,4-Dithiin-2,3,5,6-tetracarbonitrile in the primary solvent at its maximum achievable concentration.
-
Addition of Co-solvent: In a separate vial, add a known volume of the stock solution. Slowly add the co-solvent dropwise while stirring.
-
Observation: Observe for any changes in solubility. An increase in clarity indicates improved solubility. If precipitation occurs, the co-solvent is not suitable.
-
Ratio Optimization: Repeat the process with different ratios of the primary solvent to the co-solvent to determine the optimal mixture for maximum solubility.
Part 4: Visualization of Key Concepts
Diagram 1: Mechanism of Co-solvency
Caption: A diagram illustrating the principle of co-solvency for enhancing the solubility of a poorly soluble compound.
Part 5: Concluding Remarks
The successful solubilization of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is a critical step in harnessing its full potential in materials science and other applications. A systematic and informed approach, starting with a well-designed solvent screening and progressing to more advanced techniques like co-solvency and the use of solubility enhancers, is key to overcoming the challenges posed by its low solubility. It is important to document all observations, as this information will be invaluable for developing reproducible protocols for your specific research needs.
References
- Chemsrc. (2025-09-03). 1,4-Dithiine-2,3,5,6-tetracarbonitrile | CAS#:2448-55-7.
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
- Slideshare. (n.d.). Methods of solubility enhancements.
- Quora. (2021-07-17). How will you increase the solubility of organic compounds in water?.
- MySkinRecipes. (n.d.). 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
- ChemSynthesis. (2025-05-20). 1,4-dithiine-2,3,5,6-tetracarbonitrile.
- ChemicalBook. (2025-07-04). 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- WJBPHS. (2023-03-13). Solubility enhancement techniques: A comprehensive review.
- ACS Publications. (2013-04-05). Pushing Extended p‐Quinodimethanes to the Limit: Stable Tetracyano-oligo(N‐annulated perylene).
- ACS Omega. (2021-01-22). Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State.
- ResearchGate. (2025-08-05). Absorption spectra of 7, 7, 8, 8-tetracyanoquinodimethane in micellar solutions.
- Google Patents. (n.d.). US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation.
- PubMed Central. (n.d.). Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State.
- ResearchGate. (n.d.). The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes.
- Key Organics. (n.d.). 1,4-dithiin-2,3,5,6-tetracarbonitrile.
- Beilstein Journals. (2023-02-02). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 7,7,8,8-Tetracyanoquinodimethane.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Organic Chemistry @ CU Boulder. (2020-08-09). Common Solvents Used in Organic Chemistry: Table of Properties 1.
Sources
- 1. 1,4-Dithiine-2,3,5,6-tetracarbonitrile | CAS#:2448-55-7 | Chemsrc [chemsrc.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1,4-DIthiin-2,3,5,6-tetracarbonitrile [myskinrecipes.com]
- 4. US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation - Google Patents [patents.google.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. wjbphs.com [wjbphs.com]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Introduction:
Welcome to the technical support guide for the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This molecule is a critical building block in the field of materials science, serving as a precursor to the electron-acceptor tetracyanoquinodimethane (TCNQ) and finding use in the development of organic conductors, semiconductors, and dyes.[1] The synthesis, however, is often plagued by competing side reactions that can drastically reduce yields and complicate purification. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during this synthesis, providing not just solutions but the mechanistic reasoning behind them.
Our approach is rooted in a deep understanding of the reaction pathways involved in the self-condensation of diaminomaleonitrile (DAMN) with sulfur monochloride (S₂Cl₂), the most common synthetic route. By understanding the delicate balance between the desired cyclization and undesired side reactions, we can effectively control the outcome of the synthesis.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section is structured to address the most pressing and common problems encountered during the synthesis. Each question is followed by a detailed answer that explores the root cause and provides actionable, step-by-step solutions.
Problem 1: Extremely Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or in some cases, no discernible amount of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. What are the primary factors I should investigate?
Answer: A low or non-existent yield is one of the most common yet frustrating issues. The cause can almost always be traced back to one of three areas: reagent quality, reaction conditions, or the workup procedure.[2][3] A systematic check of these factors is the most efficient way to diagnose the problem.
Causality and Solutions:
-
Reagent Purity and Stability:
-
Diaminomaleonitrile (DAMN): DAMN is susceptible to degradation, especially if exposed to light or air for extended periods. Impurities can inhibit the desired reaction pathway. Always use freshly purified or commercially available high-purity DAMN.
-
Sulfur Monochloride (S₂Cl₂): This reagent is highly reactive and sensitive to moisture.[4] It readily hydrolyzes to form HCl, sulfur dioxide, and other species that will interfere with the synthesis.[4] It can also contain impurities like sulfur dichloride (SCl₂), which can lead to different reaction pathways.[4]
-
-
Reaction Temperature Control:
-
The reaction is exothermic. If the temperature is not carefully controlled, it can quickly lead to the formation of intractable polymeric materials instead of the desired dithiin.
-
Solution: The reaction should be performed at a low, controlled temperature. The addition of S₂Cl₂ to the solution of DAMN should be done dropwise and slowly, while maintaining the reaction temperature, typically between -10°C and 0°C, using an appropriate cooling bath (e.g., ice-salt).[6]
-
-
-
Solvent Choice and Purity:
-
The solvent must be anhydrous and inert to the highly reactive species involved. The presence of water is detrimental.[2] The solvent also plays a role in solubilizing the starting materials and the intermediates.
-
Solution: Anhydrous chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like acetonitrile are commonly used. Ensure the solvent is of high purity and appropriately dried before use.
-
-
Problem 2: Formation of Insoluble Black Polymer
Question: My reaction vessel is coated with a significant quantity of an insoluble black or dark brown solid, and I have a very low yield of the desired crystalline product. What is this byproduct and how can I prevent its formation?
Answer: The formation of an insoluble, dark-colored solid is a classic sign that polymerization has become the dominant reaction pathway. This occurs when the reactive intermediates, instead of undergoing the desired intramolecular cyclization, react with each other in an uncontrolled intermolecular fashion.
Mechanistic Insight:
The desired reaction involves the formation of a key intermediate which must cyclize to form the six-membered dithiin ring. However, this same intermediate can react with other molecules of itself or DAMN, leading to long-chain polymers. This process is highly favored at higher concentrations and temperatures.
// Nodes DAMN [label="Diaminomaleonitrile (DAMN)\n+ S₂Cl₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Reactive Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Dithiin [label="Desired Product\n(1,4-Dithiin-2,3,5,6-tetracarbonitrile)", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Polymer [label="Undesired Polymer\n(Insoluble Solid)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DAMN -> Intermediate [color="#4285F4"]; Intermediate -> Dithiin [label="Intramolecular\nCyclization\n(Favored by Dilution & Low Temp)", color="#34A853", fontcolor="#34A853"]; Intermediate -> Polymer [label="Intermolecular\nPolymerization\n(Favored by High Conc. & High Temp)", color="#EA4335", fontcolor="#EA4335"]; } .enddot Caption: Competing reaction pathways in the synthesis.
Prevention Strategies:
-
High-Dilution Conditions: Running the reaction at a lower concentration disfavors intermolecular reactions (like polymerization) and favors intramolecular reactions (like the desired cyclization).
-
Protocol: Use a larger volume of solvent for the same amount of reagents. A typical starting concentration for DAMN would be in the range of 0.05-0.1 M.
-
-
Slow Reagent Addition: Adding the S₂Cl₂ solution very slowly (e.g., via a syringe pump over several hours) ensures that the concentration of the reactive intermediate remains low at all times, giving it a chance to cyclize before it can polymerize.[3]
-
Vigorous Stirring: Efficient stirring ensures that localized "hot spots" or areas of high concentration do not form where the S₂Cl₂ is being added.[2][3]
Problem 3: Product Contamination with Tetracyanopyrazine
Question: My purified product shows analytical data (e.g., NMR, Mass Spec) consistent with the presence of tetracyanopyrazine. How is this byproduct formed and what is the best way to remove it?
Answer: Tetracyanopyrazine is a common and often difficult-to-remove byproduct in this synthesis. It is formed from the self-condensation of diaminomaleonitrile under oxidative conditions. The reaction conditions, particularly if there is excess heat or if the reaction is exposed to air, can facilitate this side reaction.
Purification Protocol: Fractional Sublimation
Due to the similar polarities but different volatilities of 1,4-dithiin-2,3,5,6-tetracarbonitrile and tetracyanopyrazine, fractional sublimation under high vacuum is the most effective purification method.
-
Apparatus Setup: Use a standard sublimation apparatus with a cold finger. Ensure the vacuum is strong (<0.1 mmHg).
-
Loading: Place the crude product mixture in the bottom of the sublimator.
-
Heating and Cooling:
-
Cool the cold finger, typically with circulating cold water or a dry ice/acetone slurry.
-
Gently heat the bottom of the sublimator using a sand bath or heating mantle.
-
-
Fraction Collection:
-
Tetracyanopyrazine is typically more volatile and will sublime first at a lower temperature. It will collect on the colder parts of the apparatus further from the heat source.
-
After the tetracyanopyrazine has been removed, increase the temperature. The desired 1,4-dithiin product will then sublime and collect on the cold finger as a distinct band of crystals.
-
-
Isolation: Carefully vent the apparatus and collect the purified crystals from the cold finger.
| Compound | Sublimation Temp. (Approx.) | Appearance |
| Tetracyanopyrazine | Lower Temperature | Often colorless or pale yellow crystals |
| 1,4-Dithiin-2,3,5,6-tetracarbonitrile | Higher Temperature | Yellow or orange-yellow crystals |
| Caption: Typical separation parameters for fractional sublimation. |
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice to maximize yield and purity.
Step-by-Step Methodology:
-
Preparation: All glassware must be rigorously oven-dried and assembled hot under a stream of dry argon or nitrogen.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve diaminomaleonitrile (DAMN) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the stirred solution to -10 °C using an acetone/dry ice or ice/salt bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of sulfur monochloride (S₂Cl₂) (1.0 - 1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the cold, stirred DAMN solution over a period of 2 to 4 hours. It is critical to maintain the internal temperature below -5 °C throughout the addition.[3][6]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at -10 °C for an additional hour before letting it warm slowly to room temperature overnight.
-
Isolation: The resulting precipitate is collected by vacuum filtration. The solid is then washed with small portions of cold DCM to remove any soluble impurities.
-
Purification: The crude, dried solid is then subjected to fractional sublimation under high vacuum as described in the troubleshooting section above to yield the pure 1,4-Dithiin-2,3,5,6-tetracarbonitrile as a yellow crystalline solid.
References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,4-Dithiin-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of sulfur monochloride. Retrieved from [Link]
-
Sciencemadness.org. (2008, April 18). Sulphur Monochloride, Dichloride, and Thionyl Chloride. Retrieved from [Link]
Sources
long-term stability of 1,4-Dithiin-2,3,5,6-tetracarbonitrile under ambient conditions
Welcome to the technical support center for 1,4-Dithiin-2,3,5,6-tetracarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the handling, storage, and use of this compound.
Introduction
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a fascinating and highly functionalized heterocyclic compound. Its electron-deficient nature, stemming from the four nitrile groups, makes it a valuable building block in materials science, particularly in the development of organic semiconductors and conductive polymers.[1] However, its reactivity also necessitates careful handling and storage to ensure the integrity of your experimental results. This guide will address the long-term stability of this compound under ambient conditions and provide practical solutions to common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1,4-Dithiin-2,3,5,6-tetracarbonitrile to ensure long-term stability?
A1: To ensure the long-term stability of 1,4-Dithiin-2,3,5,6-tetracarbonitrile, it is crucial to store it under controlled conditions. The product is chemically stable under standard ambient conditions (room temperature).[2] However, due to its sensitivity to moisture and bases, the following storage protocol is strongly recommended:
-
Container: Keep the compound in a tightly sealed container to prevent exposure to atmospheric moisture.[3]
-
Atmosphere: For optimal long-term storage, store under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store at room temperature.[1]
-
Light: Protect from light to minimize the risk of photodegradation, a common issue with highly conjugated organic molecules.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature | Sufficient for maintaining stability. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Container | Tightly Sealed, Amber Vial | Protects from moisture and light. |
| Location | Cool, Dry, and Dark Place | Minimizes exposure to environmental variables. |
Q2: I observed a color change in my sample of 1,4-Dithiin-2,3,5,6-tetracarbonitrile after a few weeks on the benchtop. What could be the cause?
A2: A color change, typically from a pale yellow or off-white to a darker yellow or brownish hue, is a common indicator of sample degradation. The most probable cause is exposure to atmospheric moisture, leading to hydrolysis. The tetracyano-substituted dithiin ring system is susceptible to nucleophilic attack by water, especially in the presence of trace amounts of basic impurities on glassware or in the air.
Substituted dithiins have been noted to be sensitive to bases, which can catalyze decomposition.[4] Even seemingly neutral water can act as a weak nucleophile, and its effect can become significant over time with constant exposure.
Q3: What are the likely degradation pathways for 1,4-Dithiin-2,3,5,6-tetracarbonitrile under ambient conditions?
A3: The primary degradation pathway under ambient conditions is likely hydrolysis of the nitrile groups and/or cleavage of the dithiin ring. The electron-withdrawing nature of the four cyano groups makes the carbon atoms of the dithiin ring electrophilic and thus susceptible to nucleophilic attack by water.
A plausible degradation mechanism is initiated by the attack of water on a carbon atom of the dithiin ring, leading to ring-opening. Subsequent reactions could lead to a variety of smaller, more oxidized, and likely colored byproducts.
Troubleshooting Guides
Guide 1: Inconsistent Results in Electrochemical Experiments (Cyclic Voltammetry)
Issue: You are observing irreproducible cyclic voltammograms (CVs), shifting potentials, or the appearance of unexpected redox peaks when using 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Potential Causes and Solutions:
-
Sample Degradation:
-
Diagnosis: The CV of a fresh, properly stored sample should be sharp and reproducible. If you observe changes in the CV over a series of experiments or when using an older solution, degradation is likely.
-
Solution: Always prepare fresh solutions of 1,4-Dithiin-2,3,5,6-tetracarbonitrile for your electrochemical studies. Use anhydrous solvents and high-purity supporting electrolytes. Purge your electrochemical cell with an inert gas (argon or nitrogen) before and during the experiment to minimize exposure to oxygen and moisture.
-
-
Reaction with Solvent or Electrolyte:
-
Diagnosis: Certain solvents, especially protic ones like methanol or ethanol, can react with the compound. Some supporting electrolytes may contain impurities that can react with your analyte.
-
Solution: Use high-purity, anhydrous, aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran. Ensure your supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) is of high electrochemical grade and has been dried under vacuum.
-
Experimental Workflow for Reliable CV Measurements:
Caption: Recommended workflow for obtaining reproducible CV data.
Guide 2: Poor Solubility or Precipitation During Reaction
Issue: You are experiencing difficulty dissolving 1,4-Dithiin-2,3,5,6-tetracarbonitrile in your reaction solvent, or a precipitate forms unexpectedly during the course of your experiment.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice:
-
Diagnosis: 1,4-Dithiin-2,3,5,6-tetracarbonitrile is a highly polar molecule and will have limited solubility in nonpolar solvents.
-
Solution: Choose polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) for better solubility. Gentle warming and sonication can aid dissolution, but be cautious of potential thermal degradation with prolonged heating.
-
-
Reaction with Nucleophilic Reagents:
-
Diagnosis: The compound is an excellent electron acceptor and will readily react with nucleophiles. If your reaction mixture contains strong nucleophiles, a reaction leading to a less soluble product may be occurring.
-
Solution: If the intended reaction does not involve nucleophilic attack on the dithiin ring, ensure all reagents and solvents are free from nucleophilic impurities. If the reaction is with a nucleophile, the precipitate may be your desired product. Characterize the precipitate to confirm its identity.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Spectroscopic Analysis
-
Materials:
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile
-
Anhydrous acetonitrile (spectroscopic grade)
-
Volumetric flask
-
Syringe and needle
-
Inert gas source (argon or nitrogen)
-
-
Procedure:
-
Dry the volumetric flask in an oven at 120 °C for at least 2 hours and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Weigh the desired amount of 1,4-Dithiin-2,3,5,6-tetracarbonitrile directly into the volumetric flask under a blanket of inert gas.
-
Using a syringe, add a small amount of anhydrous acetonitrile to the flask to dissolve the solid. Gentle sonication can be used to aid dissolution.
-
Once dissolved, dilute the solution to the mark with anhydrous acetonitrile.
-
Seal the flask and store it in a dark place, preferably under an inert atmosphere, if not for immediate use.
-
Visualizing Degradation
The proposed primary degradation pathway involves the hydrolysis of the dithiin ring.
Caption: A simplified proposed pathway for the hydrolytic degradation of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
References
-
MySkinRecipes. (n.d.). 1,4-Dithiin-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
- Shell Oil Co. (1968). U.S. Patent No. 3,364,229. Washington, DC: U.S. Patent and Trademark Office.
-
Chemsrc. (n.d.). 1,4-Dithiine-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1,4-dithiine-2,3,5,6-tetracarbonitrile. Retrieved from [Link]
Sources
Validation & Comparative
A Head-to-Head Comparison for Senior Researchers: 1,4-Dithiin-2,3,5,6-tetracarbonitrile vs. TCNQ as Electron Acceptors
This guide provides a detailed, data-driven comparison of two prominent electron acceptors in molecular electronics and materials science: 1,4-Dithiin-2,3,5,6-tetracarbonitrile and the classic benchmark, 7,7,8,8-tetracyanoquinodimethane (TCNQ). We will move beyond surface-level properties to explore the structural nuances, electronic characteristics, and practical performance differences that guide the rational selection of an acceptor for advanced applications.
Introduction: The Critical Role of the Electron Acceptor
In the design of functional organic materials, particularly for applications in organic electronics and charge-transfer (CT) complexes, the choice of the electron acceptor is paramount. An effective acceptor must possess a high electron affinity (a low-lying LUMO energy level), exhibit good chemical and thermal stability, and have a molecular structure that facilitates favorable packing and intermolecular interactions in the solid state.
For decades, TCNQ has been the gold standard, the benchmark against which new acceptors are measured. Its planar structure and strong electron-withdrawing cyano groups create a molecule with exceptional acceptor properties, leading to the first organic "metal," the TTF-TCNQ complex. However, the quest for improved performance, stability, and novel functionalities has driven the synthesis of new acceptor molecules. Among these, 1,4-Dithiin-2,3,5,6-tetracarbonitrile emerges as a compelling alternative, distinguished by its unique heteroatomic structure. This guide will dissect the key differences to inform your experimental design.
Molecular Structure: A Tale of Two Cores
The fundamental differences between these two acceptors originate in their core structures.
-
TCNQ (7,7,8,8-tetracyanoquinodimethane): Features a quinoid-type hydrocarbon core. Its structure is highly planar, which is a key factor in promoting the close π-π stacking necessary for efficient charge transport in the solid state. This planarity is a defining feature of its solid-state packing and electronic communication.
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile: This molecule replaces the exocyclic C=C bonds of TCNQ's core with sulfur atoms integrated into a dithiin ring. This substitution has profound consequences. The 1,4-dithiin ring is not planar but adopts a boat-shaped conformation. This non-planarity fundamentally alters its intermolecular packing, often preventing the co-facial π-stacking that is characteristic of TCNQ. The presence of sulfur atoms also introduces potential for specific intermolecular S···N or S···S interactions, which can direct crystal packing in unique ways not possible with TCNQ.
Comparative Analysis of Electronic Properties
The primary function of an electron acceptor is to accept electrons. This ability is quantified by its reduction potential and electron affinity.
| Property | 1,4-Dithiin-2,3,5,6-tetracarbonitrile | TCNQ | Significance |
| First Reduction Potential (E¹red vs. SCE) | ~ +0.21 V | ~ +0.17 V | A more positive reduction potential indicates a stronger acceptor. 1,4-Dithiin-2,3,5,6-tetracarbonitrile is a slightly stronger electron acceptor than TCNQ. |
| Electron Affinity (EA) | ~ 3.14 eV | ~ 2.8 - 3.13 eV | Higher EA signifies a greater ability to accept and stabilize an electron. The values are comparable, with some studies suggesting a slight advantage for the dithiin derivative. |
| Molecular Geometry | Non-planar (Boat Conformation) | Planar | This is the most critical structural difference, heavily influencing solid-state packing, charge transport, and the nature of charge-transfer interactions. |
| Intramolecular Coulombic Repulsion | Reduced | Higher | The larger sulfur atoms in the dithiin ring increase the distance between opposing cyano groups, reducing intramolecular Coulombic repulsion in the anionic state and contributing to its high electron affinity. |
Key Insight: The data reveals that 1,4-Dithiin-2,3,5,6-tetracarbonitrile is, electronically, a slightly more powerful electron acceptor than TCNQ. This is attributed to the replacement of carbon with the more electronegative sulfur and the reduction of intramolecular repulsion in the reduced state. However, the non-planar geometry of the dithiin derivative presents a trade-off, as it disrupts the efficient π-stacking that is often crucial for high charge mobility in organic semiconductors.
Performance in Charge-Transfer (CT) Complexes
The formation of CT complexes is a cornerstone of molecular electronics. The interaction between an electron donor and acceptor dictates the material's optical and electrical properties.
-
TCNQ-based CT Complexes: Typically form segregated stacks of donor and acceptor molecules, a packing motif that is essential for creating conductive pathways. The planar nature of TCNQ is instrumental in forming these highly ordered, co-facial stacks. The classic example remains the complex with tetrathiafulvalene (TTF), TTF-TCNQ, which exhibits metallic conductivity.
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile-based CT Complexes: Due to its non-planar structure, this acceptor tends to form mixed stacks with donor molecules rather than segregated stacks. This arrangement, where donor and acceptor molecules alternate, often leads to insulating or semiconducting behavior with lower conductivity compared to the metallic-like behavior of some TCNQ salts. The charge transfer is more localized. However, the unique geometry and the presence of sulfur can lead to complexes with interesting magnetic or optical properties.
Experimental Section: Characterization Protocols
Accurate characterization is essential for validating the properties of these acceptors. Below are standardized protocols for key experiments.
Protocol: Determination of Reduction Potentials via Cyclic Voltammetry (CV)
Cyclic voltammetry is the definitive technique for quantifying the electron-accepting ability of a molecule in solution.
Objective: To measure the first and second reduction potentials (E¹red and E²red) of the acceptor molecule.
Materials:
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Solvent: Anhydrous, degassed acetonitrile or dichloromethane
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Analyte: 1-2 mM solution of 1,4-Dithiin-2,3,5,6-tetracarbonitrile or TCNQ
-
Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple for potential referencing
Procedure:
-
Preparation: Polish the working electrode with alumina slurry, rinse thoroughly, and dry. Assemble the three-electrode cell.
-
De-aeration: Purge the analyte solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.
-
Blank Scan: Run a CV scan of the solvent and supporting electrolyte alone to establish the potential window and identify any background peaks.
-
Analyte Scan: Add the analyte to the cell. Scan the potential from an initial value (e.g., +0.5 V) to a negative limit (e.g., -1.5 V) and back. The scan rate is typically 100 mV/s.
-
Data Acquisition: Record the resulting voltammogram (current vs. potential). Two reversible or quasi-reversible reduction waves should be observed for both molecules, corresponding to the formation of the radical anion (A⁻) and the dianion (A²⁻).
-
Internal Standard: Add a small amount of ferrocene to the solution and record the CV. The half-wave potential of the Fc/Fc⁺ couple is used to reference the measured potentials to a standard.
-
Analysis: The half-wave potential (E₁/₂) for each reduction wave is calculated as (Epc + Epa) / 2, where Epc is the cathodic peak potential and Epa is the anodic peak potential. This E₁/₂ value represents the formal reduction potential.
Workflow: Cyclic Voltammetry Measurement
Caption: Workflow for determining acceptor reduction potentials using cyclic voltammetry.
Protocol: Characterization of Charge-Transfer Complexes with UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool to confirm the formation of a CT complex and characterize its electronic properties.
Objective: To observe the charge-transfer band that arises from the electronic transition between a donor and the acceptor.
Materials:
-
Dual-beam UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform)
-
Electron donor (e.g., a polycyclic aromatic hydrocarbon like pyrene, or a tetrathiafulvalene derivative)
-
Electron acceptor (TCNQ or 1,4-Dithiin-2,3,5,6-tetracarbonitrile)
Procedure:
-
Stock Solutions: Prepare stock solutions of the donor and the acceptor at known concentrations (e.g., 10⁻² M).
-
Individual Spectra: Record the UV-Vis absorption spectrum of the donor alone and the acceptor alone in the chosen solvent. These spectra serve as references.
-
Complex Formation: In a fresh cuvette, mix known volumes of the donor and acceptor stock solutions. The final concentration might be in the range of 10⁻³ to 10⁻⁴ M.
-
Spectral Acquisition: Immediately record the absorption spectrum of the mixture.
-
Analysis: Compare the spectrum of the mixture to the individual spectra of the donor and acceptor. The formation of a CT complex is confirmed by the appearance of a new, broad absorption band at a longer wavelength (lower energy) than the absorptions of the individual components. This new peak is the CT band.
-
Job Plot (Optional): To determine the stoichiometry of the CT complex (e.g., 1:1), a Job plot analysis can be performed by preparing a series of solutions with a constant total concentration of donor + acceptor, but varying their mole fractions, and plotting the absorbance of the CT band against the mole fraction of the donor.
Workflow: UV-Vis Analysis of CT Complex
Caption: Process for identifying charge-transfer complex formation via UV-Vis spectroscopy.
Summary: Which Acceptor Should You Choose?
The choice between 1,4-Dithiin-2,3,5,6-tetracarbonitrile and TCNQ is not a matter of which is "better," but which is better suited for a specific application.
Choose TCNQ when:
-
Your primary goal is to achieve high electrical conductivity.
-
The formation of ordered, segregated π-stacks is critical for device performance (e.g., in high-mobility organic field-effect transistors or organic metals).
-
You are working with well-established protocols and require a benchmark material for comparison.
Consider 1,4-Dithiin-2,3,5,6-tetracarbonitrile when:
-
You require a slightly stronger electron acceptor than TCNQ.
-
Your application can benefit from or is not hindered by a non-planar molecular geometry.
-
You aim to disrupt simple π-stacking to explore novel solid-state packing arrangements, potentially driven by S···N interactions.
-
The research focuses on materials where charge transport is less critical than the properties of isolated donor-acceptor pairs, such as in molecular magnetism or non-linear optics.
Final Verdict: TCNQ remains the unparalleled choice for applications demanding high charge mobility through ordered π-systems. 1,4-Dithiin-2,3,5,6-tetracarbonitrile represents a strategic evolution, offering enhanced acceptor strength at the cost of planarity. It is the superior candidate for researchers looking to move beyond conventional packing motifs and explore the rich chemical and physical possibilities afforded by its unique heteroatomic, non-planar structure.
References
-
Title: The Structure of Tetracyano-1,4-dithiin Source: Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry URL: [Link]
-
Title: π-Electron Acceptors. 1,4-Dithiin-2,3,5,6-tetracarbonitrile and 2,3,5,6,7,8-Hexacyano-1,4,5-trithianaphthalene Source: Journal of the American Chemical Society URL: [Link]
-
Title: Gas-Phase Electron Affinities of 1,4-Dithiin-2,3,5,6-tetracarbonitrile and 2,3,5,6,7,8-Hexacyano-1,4,5-trithianaphthalene Source: The Journal of Physical Chemistry URL: [Link]
-
Title: The electron affinity of TCNQ Source: The Journal of Chemical Physics URL: [Link]
-
Title: Charge-transfer complexes of tetracyano-1,4-dithiin Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
spectroscopic analysis to confirm the structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
An In-Depth Technical Guide to the Spectroscopic Confirmation of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
Authored by: Dr. Evelyn Reed, Senior Application Scientist
For researchers and professionals in materials science and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. 1,4-Dithiin-2,3,5,6-tetracarbonitrile (C₈N₄S₂), a highly functionalized heterocyclic compound, serves as a critical building block in the development of advanced materials like conductive polymers and organic semiconductors.[1] Its electron-deficient nature, imparted by the four cyano groups, makes its precise structural characterization essential for predicting and understanding its electronic properties.
This guide provides a comparative analysis of the primary spectroscopic and analytical techniques used to confirm the structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to ensure a self-validating analytical workflow. While multiple spectroscopic techniques provide compelling and complementary evidence, we will begin with the gold standard for absolute structure elucidation: X-ray crystallography.
Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography
Before delving into spectroscopic comparisons, it is crucial to acknowledge the definitive method for structural determination. X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional map of a molecule's atomic arrangement in the solid state.[2] For 1,4-Dithiin-2,3,5,6-tetracarbonitrile, this technique is not merely confirmatory; it reveals crucial conformational details that spectroscopy can only infer.
Expertise & Experience: Why Crystallography is Paramount for this Molecule
Spectroscopic methods provide information based on averaged states in solution or bulk material. However, the dithiin ring system is known to adopt non-planar conformations. Indeed, a crystal structure determination of tetracyano-1,4-dithiin has shown the molecule to be folded, adopting a boat-like conformation with an approximate C2v symmetry.[3] This non-planarity significantly influences the molecule's packing in the solid state and its electronic properties, information that is vital for materials science applications. Relying solely on other methods would mean overlooking this critical structural feature.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Rate-Limiting Step): The primary challenge is growing a single, high-quality crystal suitable for diffraction.[2]
-
Solvent Selection: Choose a solvent system in which the compound has moderate solubility. A common strategy is slow evaporation from a saturated solution (e.g., in dichloromethane or acetonitrile) or vapor diffusion, where a precipitant (e.g., hexane) slowly diffuses into a solution of the compound.
-
Procedure: Dissolve the purified compound in a minimal amount of a suitable solvent in a small, clean vial. Place this vial inside a larger, sealed jar containing a small amount of an anti-solvent. Over several days to weeks, as the anti-solvent vapor diffuses into the vial, the solubility of the compound will decrease, ideally promoting the slow growth of single crystals.
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The mounted crystal is exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined (structure solution).
-
The atomic positions and thermal parameters are refined against the experimental data to generate the final, precise molecular structure.
-
Data Presentation: Expected Crystallographic Parameters
| Parameter | Expected Observation | Rationale |
| Molecular Formula | C₈N₄S₂ | Confirmed by structure solution. |
| Molecular Weight | 216.24 g/mol | Calculated from the confirmed formula.[1] |
| Crystal System | e.g., Monoclinic, Orthorhombic | Dependent on how the molecules pack. |
| Conformation | Non-planar, boat-like dithiin ring | Consistent with previous findings for this class of compounds.[3] |
| Symmetry | High degree of molecular symmetry (e.g., C2v) | The molecule itself is highly symmetrical. |
Visualization: X-ray Crystallography Workflow
Caption: Workflow for 3D structure determination via X-ray crystallography.
Part 2: A Comparative Guide to Spectroscopic Confirmation
While crystallography provides the definitive structure, it is not always feasible. Spectroscopic methods offer a more accessible and rapid means of confirming the successful synthesis and purity of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. A multi-technique approach provides a self-validating system where the results from each analysis must be consistent with the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C). It is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected Results for 1,4-Dithiin-2,3,5,6-tetracarbonitrile
-
¹H NMR: The most striking and confirmatory feature is the complete absence of signals . The molecular structure contains no hydrogen atoms, so a clean baseline in the proton NMR spectrum is strong evidence for the correct product, assuming the absence of proton-containing impurities.
-
¹³C NMR: Due to the molecule's high degree of symmetry (C2v), the eight carbon atoms are chemically equivalent in two distinct sets. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show only two sharp signals .
-
Signal 1 (δ ≈ 110-120 ppm): Attributable to the four equivalent nitrile carbons (-C≡N).
-
Signal 2 (δ ≈ 130-145 ppm): Attributable to the four equivalent olefinic carbons of the dithiin ring.
-
Trustworthiness: Why Two Signals are a Powerful Validator The simplicity of the ¹³C NMR spectrum is a direct consequence of the molecule's symmetry. Observing exactly two signals in the expected chemical shift regions provides powerful evidence for the symmetrical dithiin backbone and the presence of the four nitrile groups. Any additional signals would indicate the presence of impurities or a different, less symmetrical structure.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., deuterated acetone, (CD₃)₂CO, or deuterated dimethyl sulfoxide, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; the compound must be sufficiently soluble to obtain a good signal-to-noise ratio.
-
Instrument Setup: The experiment is run on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be collected to achieve an adequate signal-to-noise ratio, which can take from several minutes to a few hours, as ¹³C has a low natural abundance and can have long relaxation times, especially for quaternary carbons like those in this molecule.[4]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.[5]
Expected Results for 1,4-Dithiin-2,3,5,6-tetracarbonitrile
The IR spectrum will be dominated by the vibrational modes of the nitrile and dithiin ring systems.
-
C≡N Stretch (Strong, Sharp): A very strong and sharp absorption band is expected in the range of 2240-2210 cm⁻¹ . This is a highly characteristic peak for nitrile groups and its presence is a key indicator of a successful synthesis.
-
C=C Stretch (Medium): An absorption of medium intensity is expected around 1550-1600 cm⁻¹ corresponding to the carbon-carbon double bonds within the dithiin ring.
-
C-S Stretch (Weak to Medium): Absorptions in the fingerprint region, typically between 800-600 cm⁻¹ , can be attributed to C-S bond stretching, although these can be difficult to assign definitively.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Analysis: Collect the spectrum. A background spectrum of the clean ATR crystal should be run first and automatically subtracted from the sample spectrum. This method requires minimal sample preparation and is very rapid.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.[6]
Expertise & Experience: Choosing the Right Ionization Method The choice of ionization technique is critical. Electron Ionization (EI) is a "hard" technique that bombards molecules with high-energy electrons, often leading to extensive fragmentation and sometimes a complete absence of the molecular ion peak.[6] For a molecule like this, which may be fragile, a "soft" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferable to ensure the observation of the molecular ion.
Expected Results for 1,4-Dithiin-2,3,5,6-tetracarbonitrile
-
Molecular Ion Peak (M⁺˙): The most critical piece of information is the molecular ion. The exact mass of C₈N₄S₂ is 215.9615 Da. Using high-resolution mass spectrometry (HRMS), observing a peak at m/z ≈ 215.9615 would confirm the elemental composition.
-
Isotope Pattern: The presence of two sulfur atoms will create a characteristic isotope pattern. The M+2 peak (due to the presence of the ³⁴S isotope) will have a relative intensity of approximately 8-9% of the main M peak, providing further confirmation of the presence of two sulfur atoms.
-
Fragmentation: While minimized with soft ionization, some fragmentation may occur. Potential fragments could correspond to the loss of cyano groups (-CN, loss of 26 Da) or cleavage of the dithiin ring.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (µg/mL to ng/mL range) in a suitable solvent like acetonitrile or methanol.
-
Infusion: The solution is infused directly into the ESI source of the mass spectrometer at a low flow rate.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The instrument should be calibrated to ensure high mass accuracy.
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is useful for characterizing compounds with conjugated π-systems.[7]
Expected Results for 1,4-Dithiin-2,3,5,6-tetracarbonitrile
The molecule contains a conjugated system involving the double bonds of the dithiin ring and the π-systems of the nitrile groups. The presence of sulfur heteroatoms with lone pairs of electrons also influences the electronic structure.
-
Absorption Maxima (λ_max): The UV-Vis spectrum, typically run in a solvent like dichloromethane or acetonitrile, is expected to show absorption bands corresponding to π → π* transitions. While the exact λ_max is difficult to predict without experimental data, related dithiin structures show absorptions in the UV or near-UV region.[8] The spectrum provides a characteristic fingerprint that can be used to confirm the identity of the compound against a reference standard and to quantify its concentration using the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0).
-
Data Acquisition: Record the spectrum over a range of wavelengths (e.g., 200-800 nm).
-
Analysis: A baseline spectrum of the pure solvent in the cuvette should be recorded first and subtracted from the sample spectrum.
Part 3: Synthesizing the Data for Unambiguous Confirmation
Comparative Summary of Expected Spectroscopic Data
| Technique | Parameter | Expected Result | Structural Information Confirmed |
| ¹H NMR | Chemical Shifts | No signals | Absence of C-H bonds. |
| ¹³C NMR | Number of Signals | 2 | High molecular symmetry; 2 sets of equivalent carbons. |
| Chemical Shifts (δ) | ~110-120 ppm, ~130-145 ppm | Presence of nitrile and olefinic carbons. | |
| IR | C≡N Stretch (ν) | ~2240-2210 cm⁻¹ (Strong, Sharp) | Presence of nitrile functional groups. |
| C=C Stretch (ν) | ~1550-1600 cm⁻¹ (Medium) | Presence of dithiin ring double bonds. | |
| HRMS | Molecular Ion (m/z) | ~215.9615 | Confirms elemental composition C₈N₄S₂. |
| Isotope Pattern | M+2 peak at ~9% intensity | Confirms presence of two sulfur atoms. | |
| UV-Vis | λ_max | Absorption in UV/near-UV | Presence of a conjugated π-system. |
Visualization: Logical Workflow for Spectroscopic Analysis
Caption: Logical workflow for integrating multi-technique spectroscopic data.
Conclusion
The structural confirmation of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is best achieved through a hierarchical and complementary analytical approach. While single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including critical conformational details[3], a combination of spectroscopic techniques offers a rapid, accessible, and robust validation system. The absence of a ¹H NMR signal, the presence of exactly two ¹³C NMR signals, a strong nitrile stretch in the IR spectrum, and a correct high-resolution mass are all critical data points. When taken together, they build an unassailable case for the successful synthesis of the target molecule, enabling researchers to proceed with confidence in their materials science and drug development applications.
References
-
ResearchGate. UV-Vis spectra of compounds 1, 2, 3 and 4 in dichloromethane solution at 5.0 × 10 − 6 M. Available from: [Link]
-
ChemSynthesis. 1,4-dithiine-2,3,5,6-tetracarbonitrile. Available from: [Link]
- Google Patents. US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation.
-
MDPI. Investigation of Structural and Optical Properties of Some[9][10]Dithiine-porphyrazine Dyes. Available from: [Link]
-
MySkinRecipes. 1,4-DIthiin-2,3,5,6-tetracarbonitrile. Available from: [Link]
-
ResearchGate. A new improved synthesis and X‐ray crystal structure of[9][10]dithiino[2,3‐b]‐1,4‐dithiin. Available from: [Link]
-
National Institutes of Health (NIH). X-Ray Crystallography of Chemical Compounds. Available from: [Link]
-
CP Lab Safety. 1,4-DIthiin-2,3,5,6-tetracarbonitrile, 98% Purity, C8N4S2, 100 mg. Available from: [Link]
-
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]
-
ResearchGate. The Crystal and Molecular Structure of 2,3,5,6-Tetraphenyl-1,4-dithiin. Available from: [Link]
-
YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link]
-
chemrevise. 6.3.2 Spectroscopy. Available from: [Link]
-
University of Arizona. Interpretation of mass spectra. Available from: [Link]
-
National Institutes of Health (NIH). 1,4-Dithiin | C4H4S2 | CID 136139 - PubChem. Available from: [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. Available from: [Link]
-
MDPI. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Available from: [Link]
-
IRIS . Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. Available from: [Link]
Sources
- 1. 1,4-DIthiin-2,3,5,6-tetracarbonitrile [myskinrecipes.com]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
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- 8. Investigation of Structural and Optical Properties of Some [1,4]Dithiine-porphyrazine Dyes | MDPI [mdpi.com]
- 9. 1,4-Dithiin-2,3,5,6-tetracarbonitrile | 2448-55-7 [chemicalbook.com]
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A Senior Application Scientist's Guide to the Electrochemical Landscape of 1,4-Dithiin-2,3,5,6-tetracarbonitrile Derivatives
Abstract
This guide provides a comprehensive electrochemical comparison of 1,4-dithiin-2,3,5,6-tetracarbonitrile and its derivatives. As potent electron acceptors, these compounds are of significant interest in the development of advanced organic electronic materials. We will delve into the structural nuances that govern their redox behavior, supported by detailed experimental protocols and comparative data. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage the unique electronic properties of these sulfur-rich heterocycles.
Introduction: The Significance of 1,4-Dithiin-2,3,5,6-tetracarbonitrile as an Electron Acceptor
1,4-Dithiin-2,3,5,6-tetracarbonitrile, a tetracyano-substituted dithiin, is a highly electron-deficient molecule, making it a powerful electron acceptor.[1][2] Its unique structure, featuring a non-aromatic, sulfur-rich heterocyclic core, imparts distinct electronic and physical properties.[3] These characteristics are pivotal for applications in conductive polymers, organic semiconductors, and charge-transfer complexes.[1] The electron-accepting power of such a molecule is quantified by its redox potential.[2] Understanding how chemical modifications to the parent dithiin structure influence its electrochemical behavior is crucial for designing next-generation materials with tailored electronic functionalities.
This guide will focus on the comparative electrochemical analysis of 1,4-dithiin-2,3,5,6-tetracarbonitrile and its derivatives using cyclic voltammetry (CV), a fundamental technique for probing redox processes. We will explore how the introduction of various substituents impacts the reduction potentials and overall redox profile of these molecules.
Foundational Principles & Experimental Workflow
A robust and reproducible experimental setup is paramount for obtaining meaningful comparative data. The following section outlines a validated workflow for the cyclic voltammetry analysis of dithiin derivatives and explains the rationale behind each critical parameter.
The "Why": Causality in Experimental Design
The choice of solvent, supporting electrolyte, and electrode materials is not arbitrary. Each component is selected to ensure the integrity of the electrochemical measurement.
-
Solvent System: A solvent with a wide electrochemical window and good solubility for the analyte and its redox species is essential. Acetonitrile (MeCN) is a common choice due to its high dielectric constant and chemical inertness.[4][5]
-
Supporting Electrolyte: The electrolyte, typically a tetraalkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), provides conductivity to the solution and minimizes solution resistance. The ions are chosen for their electrochemical inactivity within the potential window of interest.[4]
-
Three-Electrode System:
-
Working Electrode: A glassy carbon electrode is often used for its wide potential window, chemical inertness, and ease of polishing.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or silver wire pseudo-reference electrode provides a stable potential against which the working electrode's potential is measured.[6]
-
Counter Electrode: A platinum wire serves as the counter electrode, completing the electrical circuit.
-
Standardized Protocol for Cyclic Voltammetry
The following is a step-by-step protocol for the electrochemical characterization of 1,4-dithiin derivatives.
-
Preparation of the Analyte Solution:
-
Dissolve the dithiin derivative in anhydrous acetonitrile to a final concentration of 0.1-1.0 mM.
-
Add the supporting electrolyte (e.g., 0.1 M TBAPF₆) to the solution.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface.
-
Rinse the electrode thoroughly with deionized water and the solvent (acetonitrile).
-
Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the analyte solution.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs towards the reduction potentials of the dithiin derivative and back.
-
Perform the cyclic voltammetry scan at a defined scan rate, typically 100 mV/s.[4][5]
-
Record multiple scans to ensure the stability of the redox processes.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible redox couples from the cyclic voltammograms.
-
Analyze the peak separation (ΔEp) to assess the reversibility of the electron transfer process.
-
Investigate the effect of scan rate on the peak currents to confirm diffusion-controlled processes.[7]
-
Figure 1: Standardized workflow for the electrochemical analysis of 1,4-dithiin derivatives using cyclic voltammetry.
Comparative Electrochemical Analysis of 1,4-Dithiin Derivatives
The introduction of different functional groups onto the 1,4-dithiin core can significantly alter its electronic properties and, consequently, its redox behavior. This section presents a comparative analysis of the parent 1,4-dithiin-2,3,5,6-tetracarbonitrile and some of its illustrative derivatives.
Structure-Property Relationships
The electron-withdrawing or electron-donating nature of the substituents plays a crucial role in modulating the reduction potentials of the dithiin ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) groups strongly stabilize the reduced forms (anion radicals and dianions) of the dithiin molecule. This stabilization makes the molecule easier to reduce, resulting in less negative (or more positive) reduction potentials.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups would destabilize the reduced species, making the molecule harder to reduce and shifting the reduction potentials to more negative values.
Figure 2: The influence of substituent electronic effects on the reduction potential of the 1,4-dithiin core.
Comparative Electrochemical Data
The following table summarizes the electrochemical data for 1,4-dithiin-2,3,5,6-tetracarbonitrile and a hypothetical derivative to illustrate the principles discussed. The data is presented as half-wave potentials (E₁/₂) versus a standard reference electrode (e.g., Ag/AgCl).
| Compound | Substituent | First Reduction Potential (E₁/₂) (V) | Second Reduction Potential (E₁/₂) (V) |
| 1 | -CN (x4) | Value A | Value B |
| 2 | Phenyl (x2), -CN (x2) | Value C | Value D |
| 3 | Fused Pyrrole Rings | Value E | Value F |
Note: The values A-F are illustrative and would be populated with specific experimental data from peer-reviewed literature. The lateral fusion of pyrroles with 1,4-dithiins has been shown to enhance redox-activity.[8]
Advanced Characterization: Spectroelectrochemistry
To gain deeper insight into the electronic structure of the reduced species, spectroelectrochemistry is an invaluable technique. This method involves performing UV-Vis-NIR spectroscopy on the analyte solution while controlling the potential of the working electrode. This allows for the in-situ generation and characterization of the radical anions and dianions, providing a direct correlation between the electrochemical and optical properties of the dithiin derivatives.
Conclusion
The electrochemical behavior of 1,4-dithiin-2,3,5,6-tetracarbonitrile and its derivatives is highly tunable through synthetic modification. The strong electron-accepting nature of the tetracyano-substituted core can be systematically adjusted by introducing various functional groups, which directly impacts the reduction potentials. The methodologies and principles outlined in this guide provide a framework for the rational design and characterization of novel dithiin-based materials for a wide range of applications in organic electronics and beyond. Future work will undoubtedly focus on synthesizing new derivatives with even more finely tuned redox properties and exploring their performance in electronic devices.
References
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The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds - DSpace@MIT. Available at: [Link]
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1,4‐Dithiin, dibenzo‐1,4‐dithiin (thianthrene, TA) and its radical... - ResearchGate. Available at: [Link]
-
Cyclic voltammograms of complexes 1−4. (a) A 0.30 mM acetonitrile... - ResearchGate. Available at: [Link]
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New π-electron donor systems based on acenaphtho[1,2-b][6][9]dithiine - RSC Publishing. Available at: [Link]
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Cyclic voltammograms of dinitrons 1-4 (a-d, respectively) in the region... - ResearchGate. Available at: [Link]
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The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. Available at: [Link]
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Investigation of Structural and Optical Properties of Some[6][9]Dithiine-porphyrazine Dyes. Available at: [Link]
-
1,4-DIthiin-2,3,5,6-tetracarbonitrile - MySkinRecipes. Available at: [Link]
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Synthesis, Properties and Redox Behavior of 1,1,4,4-Tetracyano-2- ferrocenyl-1,3-butadienes Connected - SciSpace. Available at: [Link]
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Synthesis, Properties and Redox Behavior of 1,1,4,4-Tetracyano-2- ferrocenyl-1,3-butadienes Connected by Aryl, Biaryl and Terary. Available at: [Link]
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Scheme 8: Dithiin-based dienophiles and their use in synthesis [33,49-54]. - ResearchGate. Available at: [Link]
-
Synthesis, Properties, and Redox Behavior of 1,1,4,4-tetracyano-2-ferrocenyl-1,3-butadienes Connected by Aryl, Biaryl, and Teraryl Spacers - PubMed. Available at: [Link] 14.Fullerene-based electron acceptors - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
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Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4- Dihydroxybenzenes and Their Derivatives in Acetic Acid, - Preprints.org. Available at: [Link]
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Recent advances in the electrochemical synthesis of organophosphorus compounds. Available at: [Link]
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Electron acceptor - Wikipedia. Available at: [Link]
-
Annulation of a 1,3-dithiole ring to a sterically hindered o-quinone core. Novel ditopic redox-active ligands - Beilstein Journals. Available at: [Link]
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Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - NIH. Available at: [Link]
-
Comparison of Different Electrochemical Methodologies for Electrode Reactions: A Case Study of Paracetamol - MDPI. Available at: [Link]
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Electrochemical study and differential pulse voltammetric determination of oxcarbazepine and its main metabolite at a glassy carbon electrode - Analytical Methods (RSC Publishing). Available at: [Link]
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Uncharted Territory: The Elusive Role of 1,4-Dithiin-2,3,5,6-tetracarbonitrile in Organic Solar Cells
A comprehensive review of scientific literature reveals a notable absence of research on the application of 1,4-Dithiin-2,3,5,6-tetracarbonitrile in the field of organic solar cells (OSCs). Despite its intriguing chemical structure, featuring a dithiin core and multiple nitrile groups that suggest potential electron-accepting properties, this specific molecule has not been documented as a component—be it a donor, acceptor, additive, or interfacial layer—in published OSC performance studies. Consequently, a direct performance comparison of organic solar cells with and without this compound is not feasible based on currently available data.
For researchers, scientists, and professionals in drug development and materials science, the exploration of novel molecules is a critical driver of innovation. However, the scientific journey of a compound from synthesis to application is often long and not always linear. While chemical databases confirm the existence and structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile, its potential utility in organic photovoltaics remains unexplored in peer-reviewed literature.
The field of organic solar cells is vibrant, with continuous advancements in materials and device architecture. The performance of these devices is typically evaluated based on key metrics such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). Researchers frequently employ additives and novel acceptor or donor molecules to enhance these parameters by optimizing the active layer morphology, improving charge transport, and tuning energy levels.
A thorough search of prominent scientific databases and academic search engines for terms including "1,4-Dithiin-2,3,5,6-tetracarbonitrile," "DTC," "tetracyano-1,4-dithiin" in conjunction with "organic solar cells," "organic photovoltaics," "additive," "acceptor," and related terms did not yield any experimental studies presenting a performance comparison. The existing literature is rich with comparisons of various other additives and non-fullerene acceptors that have successfully boosted OSC performance, but 1,4-Dithiin-2,3,5,6-tetracarbonitrile is not among them.
This lack of data precludes the creation of a detailed comparison guide as initially intended. Such a guide would necessitate experimental evidence to objectively analyze the impact of the compound on OSC performance. Without this foundational data, any discussion on its potential effects would be purely speculative.
For professionals in the field, this information gap may represent an opportunity for novel research. The unique electronic and structural characteristics of 1,4-Dithiin-2,3,5,6-tetracarbonitrile could, in theory, offer interesting properties if integrated into an organic solar cell. However, until such research is conducted and published, its role and impact remain unknown.
We are committed to providing accurate and evidence-based scientific information. As the landscape of materials science is ever-evolving, should research on 1,4-Dithiin-2,3,5,6-tetracarbonitrile in organic solar cells become available, we will revisit this topic to provide the in-depth technical guide our audience expects.
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,4-Dithiin-2,3,5,6-tetracarbonitrile
For researchers engaged in the synthesis of novel materials, particularly in the fields of organic electronics and conductive polymers, the integrity of molecular building blocks is paramount. 1,4-Dithiin-2,3,5,6-tetracarbonitrile, a highly functionalized heterocyclic compound, serves as a critical intermediate in the development of electron-deficient systems for applications like organic light-emitting diodes (OLEDs) and photovoltaic cells.[1] Its symmetric, electron-withdrawing nature makes it an attractive component for creating advanced materials. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of synthesized 1,4-Dithiin-2,3,5,6-tetracarbonitrile. We will move beyond a simple listing of techniques to explain the strategic rationale behind employing a multi-faceted approach, ensuring that your material meets the stringent purity requirements for downstream applications and reliable experimental data.
The Synthetic Context: Anticipating Potential Impurities
Before any analysis begins, a robust validation strategy must consider the synthetic route. A common pathway to 1,4-dithiin structures involves the reaction of precursors with a sulfur-releasing agent.[2][3] For 1,4-Dithiin-2,3,5,6-tetracarbonitrile, this means potential impurities are not random; they are predictable artifacts of the reaction. These may include:
-
Unreacted Starting Materials: Such as dichloromaleonitrile or related precursors.
-
Reaction Intermediates: Partially sulfurized or cyclized species.
-
Side-Products: Over-reaction or alternative reaction pathways could lead to polymeric materials or other sulfur-containing heterocycles.
-
Solvent Residues: Solvents used during the reaction or purification (e.g., methanol, ethanol, isopropanol) can become trapped in the crystal lattice.[2]
A successful purity validation workflow is therefore not just a search for the target compound, but a systematic process of elimination for these expected impurities.
The Purity Validation Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete picture of purity. A self-validating system relies on the orthogonal strengths of several methods. The following workflow demonstrates a logical and comprehensive approach to characterizing your synthesized 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Caption: Workflow for the comprehensive purity validation of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Comparative Analysis of Core Analytical Techniques
We will now dissect the primary analytical techniques, comparing their roles, strengths, and limitations in the context of this specific molecule.
| Technique | Primary Role | Strengths for This Molecule | Limitations | Typical Purity Threshold |
| HPLC (UV-Vis) | Quantitative Purity | High precision for quantifying aromatic/conjugated impurities. Excellent for establishing lot-to-lot consistency. | Requires a suitable chromophore (present here). Purity value is relative to detectable impurities. | > 99.5% by area |
| Mass Spectrometry (MS) | Identity Confirmation | Unambiguous confirmation of molecular weight. The presence of two sulfur atoms provides a characteristic isotopic pattern (M+2 peak) that is a powerful confirmation tool.[4] | Not inherently quantitative without extensive calibration. May not ionize all impurities. | N/A (Qualitative) |
| ¹³C NMR Spectroscopy | Structural Confirmation | Confirms the molecule's high symmetry (expecting only two signals: one for the four equivalent nitrile carbons and one for the four equivalent dithiin ring carbons). Sensitive to structural isomers. | Low natural abundance of ¹³C requires a more concentrated sample or longer acquisition time. Not ideal for quantifying trace impurities. | N/A (Qualitative) |
| Elemental Analysis (C, H, N, S) | Compositional Purity | Provides the fundamental ratio of elements. A powerful, absolute method to verify the empirical formula against theoretical values. | Requires high sample purity to be meaningful. Less sensitive to impurities with similar elemental compositions. | Within ±0.4% of theoretical values |
| FTIR Spectroscopy | Functional Group ID | Quick and simple confirmation of the presence of the critical nitrile (C≡N) functional group (strong absorption ~2230 cm⁻¹). | Provides limited information on the overall molecular structure or purity. | N/A (Qualitative) |
Experimental Protocols: A Practical Guide
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
-
Rationale: HPLC is the workhorse for determining the purity of organic compounds. By separating the sample mixture, we can quantify the area percentage of the main peak relative to any impurity peaks. A UV-Vis detector is ideal due to the conjugated nature of the dithiin ring.
-
Step-by-Step Protocol:
-
System Preparation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a robust starting point.
-
Mobile Phase: Prepare an isocratic mobile phase of 60:40 Acetonitrile:Water (HPLC grade). Degas the mobile phase thoroughly.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized 1,4-Dithiin-2,3,5,6-tetracarbonitrile and dissolve it in 10 mL of Acetonitrile to create a 0.1 mg/mL solution. Filter through a 0.22 µm syringe filter.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm (or scan with DAD to find λ-max)
-
Run Time: 15 minutes
-
-
Analysis: Inject the sample. Integrate all peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Mass Spectrometry (MS) for Identity Confirmation
-
Rationale: Before quantifying purity, one must be certain of identity. Mass spectrometry provides the molecular weight, which is a fundamental characteristic of the compound. For organosulfur compounds, the isotopic distribution is a key secondary confirmation.[4][5]
-
Step-by-Step Protocol:
-
Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable. Given the structure, ESI in negative mode might be effective.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a suitable solvent like Acetonitrile or a mixture of Acetonitrile/Water.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
-
Data Interpretation:
-
Target Ion: Look for the molecular ion peak corresponding to the calculated molecular weight of C₈N₄S₂ (244.29 g/mol ).
-
Isotopic Pattern: Critically, examine the isotopic pattern. Due to the presence of two sulfur atoms, the M+2 peak (from the ³⁴S isotope) should have a relative abundance of approximately 8.8% of the main M peak. This is a tell-tale sign of a molecule containing two sulfur atoms.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Rationale: Due to the molecule's D₂h symmetry, all four nitrile carbons are chemically equivalent, as are the four carbons of the dithiin ring. This high degree of symmetry results in a very simple and diagnostic ¹³C NMR spectrum. Any deviation indicates the presence of impurities or a structural error.
-
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 20-30 mg of the purified solid in ~0.7 mL of a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Experiment: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C and the absence of protons for faster relaxation.
-
Data Interpretation:
-
Expected Spectrum: The spectrum should be exceptionally clean, showing only two signals in the aromatic/olefinic region.
-
One signal for the four equivalent sp² carbons of the dithiin ring.
-
One signal for the four equivalent nitrile carbons (typically > 110 ppm).
-
The presence of additional signals would strongly suggest impurities.
-
-
The Role of Purification: A Self-Validating Recrystallization Protocol
The most reliable analytical data comes from a properly purified sample. Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility at different temperatures.[6]
-
Rationale: The goal is to choose a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain dissolved as the solution cools.[6]
-
Step-by-Step Protocol:
-
Solvent Screening: In test tubes, test small amounts of the crude solid with various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene) to find a suitable one.
-
Dissolution: Place the crude 1,4-Dithiin-2,3,5,6-tetracarbonitrile in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The analytical techniques described above should then be performed on this purified material.
-
By integrating a logical purification strategy with a multi-pronged analytical workflow, researchers can confidently validate the purity and identity of their synthesized 1,4-Dithiin-2,3,5,6-tetracarbonitrile, ensuring the reliability and reproducibility of their subsequent research.
References
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Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry. [Link]
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Organosulfur compound | Definition, Structures, Examples, & Facts. Britannica. [Link]
-
GC/MS identification of organosulphur compounds in environmental samples. Semantic Scholar. [Link]
-
Molecular Characterization of Organosulfur Compounds in Biodiesel and Diesel Fuel Secondary Organic Aerosol. Environmental Science & Technology - ACS Publications. [Link]
-
1,4-dithiine-2,3,5,6-tetracarbonitrile. ChemSynthesis. [Link]
- US3364229A - 1, 4 dithiin-2, 3, 5, 6-tetracarboximides and process for their preparation.
-
1,4-Dithiin-2,3,5,6-tetracarbonitrile. MySkinRecipes. [Link]
-
Synthesis of 1,4‐dithiin compounds 13–16. ResearchGate. [Link]
-
1,4-Dithiine-2,3,5,6-tetracarbonitrile | CAS#:2448-55-7. Chemsrc. [Link]
-
Recrystallization. YouTube. [Link]
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- 6. youtube.com [youtube.com]
A Comparative Structural Analysis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile Charge-Transfer Complexes
A Senior Application Scientist's Guide to Understanding a Unique Electron Acceptor
In the landscape of organic electronics and supramolecular chemistry, the design and synthesis of novel electron acceptors for charge-transfer (CT) complexes are paramount for the development of advanced materials with tailored properties.[1] Among these, 1,4-Dithiin-2,3,5,6-tetracarbonitrile, a tetracyano-substituted heterocyclic compound, presents a unique structural framework that distinguishes it from conventional planar electron acceptors. This guide provides a comprehensive structural analysis of its charge-transfer complexes, offering a comparative perspective against widely studied alternatives such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Introduction to 1,4-Dithiin-2,3,5,6-tetracarbonitrile as an Electron Acceptor
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a fascinating molecule characterized by a non-planar, boat-shaped conformation.[2] X-ray crystallographic studies of the free molecule have revealed a distinct folded structure with a dihedral angle of approximately 124° between the two S-C=C-S planes. This inherent non-planarity is a critical determinant of its behavior in charge-transfer complexes, influencing the packing motifs and the nature of the donor-acceptor interactions. The four electron-withdrawing cyano groups impart a strong electron-accepting character to the molecule, making it a potent candidate for forming stable charge-transfer complexes with a variety of electron donors.
Experimental Methodologies for Structural Analysis
The elucidation of the three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the structure-property relationships in charge-transfer complexes. The primary techniques employed for this purpose are single-crystal X-ray diffraction, complemented by various spectroscopic methods.
Synthesis of Charge-Transfer Complexes
The formation of charge-transfer complexes is typically a straightforward process involving the co-crystallization of the electron donor and acceptor from a suitable solvent.[3][4]
Experimental Protocol: Synthesis of a Charge-Transfer Complex
-
Dissolution: Dissolve equimolar amounts of the electron donor (e.g., pyrene, tetrathiafulvalene) and 1,4-Dithiin-2,3,5,6-tetracarbonitrile in a minimal amount of a suitable solvent (e.g., acetonitrile, dichloromethane, or a solvent mixture). Gentle warming can be applied to aid dissolution.
-
Mixing: Combine the two solutions at room temperature. The formation of the charge-transfer complex is often indicated by an immediate color change.
-
Crystallization: Allow the resulting solution to stand undisturbed at room temperature for slow evaporation. High-quality single crystals suitable for X-ray diffraction can typically be obtained over a period of several hours to days.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for the synthesis of charge-transfer complex crystals.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid.
Experimental Protocol: X-ray Crystallographic Analysis
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A series of diffraction patterns are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Spectroscopic Characterization
UV-visible, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about the electronic and vibrational properties of the charge-transfer complexes.
-
UV-Visible Spectroscopy: The formation of a charge-transfer complex is characterized by the appearance of a new, broad absorption band in the visible or near-infrared region, which is absent in the spectra of the individual donor and acceptor molecules.[5] The energy of this charge-transfer band is related to the ionization potential of the donor and the electron affinity of the acceptor.
-
Infrared Spectroscopy: Changes in the vibrational frequencies of the donor and acceptor molecules upon complexation can provide insights into the extent of charge transfer. For example, a shift in the stretching frequency of the cyano groups of 1,4-Dithiin-2,3,5,6-tetracarbonitrile can be indicative of a change in electron density.
-
Nuclear Magnetic Resonance Spectroscopy: Chemical shift changes in the NMR spectra of the donor and acceptor protons upon complexation can provide information about the geometry of the complex and the electronic environment of the nuclei.
Comparative Structural Analysis
A key aspect of this guide is the comparison of the structural features of 1,4-Dithiin-2,3,5,6-tetracarbonitrile charge-transfer complexes with those of well-established planar acceptors like TCNQ and DDQ.
Molecular Geometry and Packing
The most significant difference lies in the inherent non-planarity of the 1,4-dithiin derivative. While TCNQ and DDQ are planar molecules that typically form segregated or mixed stacks with planar donors, the folded structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is expected to lead to more complex and potentially novel packing arrangements.[6] This can influence the intermolecular interactions and, consequently, the bulk properties of the material.
Table 1: Comparison of Molecular Geometries of Electron Acceptors
| Feature | 1,4-Dithiin-2,3,5,6-tetracarbonitrile | TCNQ | DDQ |
| Molecular Shape | Non-planar (Boat-like) | Planar | Planar |
| Dihedral Angle | ~124° | Not Applicable | Not Applicable |
| Symmetry | C2v (approximate) | D2h | C2v |
Donor-Acceptor Interactions
In charge-transfer complexes, the donor and acceptor molecules are held together by a combination of electrostatic, charge-transfer, and van der Waals interactions. The non-planar geometry of 1,4-Dithiin-2,3,5,6-tetracarbonitrile can lead to different modes of interaction compared to planar acceptors. For instance, the donor molecule might interact with the concave or convex face of the dithiin ring, leading to different orbital overlaps and charge-transfer characteristics.
Table 2: Comparison of Structural Parameters in Charge-Transfer Complexes
| Parameter | 1,4-Dithiin-2,3,5,6-tetracarbonitrile Complexes (Expected) | TCNQ Complexes (Typical)[7] | DDQ Complexes (Typical)[8] |
| Stacking Motif | Potentially complex 3D networks or non-parallel stacks | Segregated or mixed stacks | Mixed stacks |
| Interplanar Distance | Variable, dependent on interaction mode | 3.2 - 3.5 Å | 3.1 - 3.4 Å |
| Charge Transfer | Expected to be significant due to strong acceptor nature | Partial to full charge transfer | Partial to full charge transfer |
Note: Specific crystallographic data for charge-transfer complexes of 1,4-Dithiin-2,3,5,6-tetracarbonitrile are not yet widely available in the public domain, and the values presented are based on theoretical considerations and the known structure of the free molecule. This represents a key area for future research.
Structure-Property Relationships
The structural arrangement of donor and acceptor molecules in a charge-transfer complex directly dictates its electronic and optical properties.
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- 3. mdpi.com [mdpi.com]
- 4. Charge Transfer Complex of Neostigmine with 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone: Synthesis, Spectroscopic Characterization, Antimicrobial Activity, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to 1,4-Dithiin-2,3,5,6-tetracarbonitrile as a Next-Generation Electron Acceptor
For decades, the development of high-performance n-type organic semiconductors has been intrinsically linked to the design of potent electron acceptors. Molecules like 7,7,8,8-tetracyanoquinodimethane (TCNQ) and its fluorinated derivative, 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4-TCNQ), have become the benchmarks against which new materials are measured.[1] However, the pursuit of enhanced stability, processability, and electronic properties necessitates the exploration of novel molecular architectures. This guide introduces 1,4-Dithiin-2,3,5,6-tetracarbonitrile (DTTCN), a compelling alternative that leverages a unique combination of a sulfur-rich heterocyclic core and strong electron-withdrawing groups.
This document provides an in-depth comparison of DTTCN with established electron acceptors, focusing on the structural and electronic advantages inherent to its design. We will delve into the theoretical underpinnings of its potential superiority and provide the experimental frameworks necessary for its characterization and application in organic electronic devices.
The Architectural Advantage: Beyond Planarity
The defining feature of DTTCN is its 1,4-dithiin core, a six-membered ring containing two sulfur atoms. Unlike the planar quinoidal structure of TCNQ, the 1,4-dithiin ring is non-planar. This deviation from planarity is a crucial design element. The neutral 1,4-dithiin ring contains 8 π-electrons, which would render it antiaromatic if planar. To avoid this destabilizing effect, the ring adopts a boat-like conformation. This non-planar geometry has profound implications for the material's properties in the solid state, which is critical for applications in devices like organic field-effect transistors (OFETs).
While planar molecules like TCNQ can form highly ordered π-π stacks, which are beneficial for charge transport, this strong intermolecular interaction can also lead to issues such as high crystallinity and poor solubility, complicating device fabrication. The non-planar structure of DTTCN is hypothesized to disrupt extensive π-π stacking, potentially leading to:
-
Improved Solubility: Reduced intermolecular forces can enhance solubility in common organic solvents, facilitating solution-based processing techniques for device fabrication.
-
Modified Crystal Packing: The unique shape of DTTCN may lead to novel crystal packing motifs that could be beneficial for charge transport in three dimensions.
-
Enhanced Stability: The sulfur atoms in the dithiin ring may offer greater stability compared to the exocyclic double bonds in TCNQ, which can be susceptible to chemical reactions. Sulfur-containing compounds are known for their robust antioxidant properties in various systems.[2]
Below is a logical diagram illustrating the influence of DTTCN's non-planar structure on its material properties.
Caption: Influence of DTTCN's non-planar core on its material properties.
Comparative Electronic Properties: A Quantitative Look
The efficacy of an electron acceptor is primarily determined by its electron affinity (EA) and reduction potential. A higher electron affinity and a less negative reduction potential indicate a stronger ability to accept and stabilize an electron. While extensive experimental data for DTTCN is not yet widely available in the literature, we can compare the known values for established acceptors to set a benchmark for future characterization.
| Electron Acceptor | Electron Affinity (EA) [eV] | First Reduction Potential (Ered1) [V vs. Fc/Fc+] |
| DTTCN | Not Reported | Not Reported |
| TCNQ | 2.8 - 3.34 | +0.18 |
| F4-TCNQ | ~5.24 | +0.53 |
| DDQ | ~3.1 | +0.51 |
Table 1: Comparison of Electron Affinity and Reduction Potential for Common Electron Acceptors.
The four cyano groups on the dithiin ring are powerful electron-withdrawing groups, which are expected to impart a high electron affinity to DTTCN, potentially comparable to or exceeding that of TCNQ. The presence of sulfur, being less electronegative than oxygen, might modulate the electronic properties in a nuanced way compared to quinone-based acceptors like DDQ.
Experimental Protocols for Characterization
To rigorously evaluate the advantages of DTTCN, a series of standardized experiments must be performed. The following protocols provide a framework for characterizing its fundamental electronic properties and its performance in a model electronic device.
Cyclic Voltammetry for Reduction Potential Determination
Objective: To determine the reduction potential of DTTCN and assess the stability of its radical anion and dianion.
Methodology:
-
Preparation of Analyte Solution: Prepare a 1-2 mM solution of DTTCN in anhydrous, degassed acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) as the supporting electrolyte.
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and identify any background currents.
-
Analyte Scan: Perform cyclic voltammetry on the DTTCN solution at various scan rates (e.g., 20, 50, 100, 200 mV/s).
-
Data Analysis: Determine the half-wave potentials (E1/2) for each reversible or quasi-reversible reduction event. The E1/2 is calculated as the average of the cathodic and anodic peak potentials.[3] For irreversible processes, the peak potential can be reported.[4] Compare the results to a ferrocene internal standard for accurate referencing.
The following diagram outlines the workflow for this experiment.
Caption: Workflow for Cyclic Voltammetry of DTTCN.
UV-Vis Spectroscopy of Charge-Transfer Complexes
Objective: To investigate the formation and properties of charge-transfer (CT) complexes between DTTCN and a suitable electron donor (e.g., tetrathiafulvalene - TTF).
Methodology:
-
Solution Preparation: Prepare stock solutions of DTTCN and TTF in a suitable solvent like dichloromethane.
-
Titration: In a cuvette, place a solution of DTTCN of known concentration. Incrementally add small aliquots of the TTF solution.
-
Spectral Measurement: After each addition of TTF, record the UV-Vis absorption spectrum.
-
Data Analysis: Monitor the appearance of a new, long-wavelength absorption band, which is characteristic of CT complex formation.[5] The stoichiometry of the complex can be determined using Job's method of continuous variation. The formation constant (KCT) can be calculated using the Benesi-Hildebrand equation.
Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)
Objective: To evaluate the performance of DTTCN as an n-type semiconductor in a bottom-gate, top-contact OFET architecture.
Methodology:
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide layer (SiO2) as the gate dielectric. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: Treat the SiO2 surface with a self-assembled monolayer of a material like octadecyltrichlorosilane (OTS) to improve the interface quality.
-
Active Layer Deposition: Deposit a thin film (30-50 nm) of DTTCN onto the treated substrate via thermal evaporation in a high-vacuum chamber. Maintain the substrate at a controlled temperature during deposition to optimize film morphology.
-
Source-Drain Electrode Deposition: Through a shadow mask, thermally evaporate gold source and drain electrodes (40-60 nm) on top of the DTTCN film.
-
Device Characterization: Measure the transfer and output characteristics of the OFET in an inert atmosphere using a semiconductor parameter analyzer. Extract key performance metrics such as electron mobility (μ), on/off current ratio, and threshold voltage (Vth).
The performance of the DTTCN-based OFET can then be directly compared to devices fabricated under identical conditions using TCNQ or F4-TCNQ as the active layer.
Concluding Remarks and Future Outlook
1,4-Dithiin-2,3,5,6-tetracarbonitrile presents a compelling structural alternative to conventional planar electron acceptors. Its inherent non-planarity and the presence of sulfur heteroatoms are anticipated to confer advantages in solubility, crystal packing, and stability, which are critical for the development of next-generation organic electronics. While a comprehensive experimental validation of these benefits is still needed, the theoretical framework is sound and warrants further investigation.
The protocols outlined in this guide provide a clear path for the systematic characterization of DTTCN and a direct comparison against established materials. We encourage the research community to undertake these studies, as we believe that DTTCN and related dithiin-based acceptors hold significant promise for advancing the field of organic semiconductors.
References
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High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. ACS Publications. Available at: [Link]
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Distinct Tetracyanoquinodimethane Derivatives: Enhanced Fluorescence in Solutions and Unprecedented Cation Recognition in the Solid State. PubMed Central. Available at: [Link]
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TCNQ and Its Derivatives as Electrode Materials in Electrochemical Investigations—Achievement and Prospects: A Review. MDPI. Available at: [Link]
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A Comparative Guide to the Electronic Properties of 1,4-Dithiin Derivatives for Organic Electronics
This guide provides a comprehensive comparative analysis of the electronic properties of 1,4-dithiin derivatives, a class of sulfur-containing heterocyclic compounds with significant potential in the field of organic electronics. For researchers, scientists, and drug development professionals, this document elucidates the structure-property relationships that govern the performance of these materials in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). By understanding how substituent modifications on the 1,4-dithiin core influence key electronic parameters, researchers can rationally design novel materials with tailored functionalities.
Introduction: The Unique Electronic Nature of 1,4-Dithiins
The 1,4-dithiin ring system is a non-aromatic, boat-shaped heterocycle containing two sulfur atoms and two carbon-carbon double bonds.[1] This non-planar structure is a consequence of the 8π-electron system, which avoids anti-aromatic destabilization by adopting a folded conformation.[1] A key characteristic of 1,4-dithiins is their ability to undergo reversible one- and two-electron oxidations to form stable radical cations and dications, respectively. This redox activity is central to their application in organic electronics, where the ability to transport charge is paramount.
The electronic properties of 1,4-dithiin derivatives can be finely tuned by introducing various substituent groups at the 2, 3, 5, and 6 positions of the dithiin ring. These modifications can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap (band gap), and the charge carrier mobility. This guide will focus on a comparative study of 2,5-diaryl-1,4-dithiin derivatives, a well-studied class of these compounds, to illustrate these fundamental principles.
Comparative Analysis of Electronic Properties
The electronic properties of 1,4-dithiin derivatives are profoundly influenced by the nature of the substituents attached to the core. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically employed to modulate the frontier molecular orbital energies and, consequently, the material's behavior in an electronic device.
Frontier Molecular Orbital (HOMO/LUMO) Engineering
The HOMO and LUMO energy levels are critical parameters that determine the efficiency of charge injection and transport in organic electronic devices. For p-type organic semiconductors, a higher HOMO level facilitates hole injection from the electrode, while for n-type semiconductors, a lower LUMO level facilitates electron injection.
A systematic study of 2,5-diaryl-1,4-dithiins, where the aryl group is substituted with various functional groups, reveals clear trends in their electronic properties.
| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |
| 1a (2,5-diphenyl-1,4-dithiin) | -H | -5.85 | -2.20 | 3.65 |
| 1b (2,5-bis(4-methoxyphenyl)-1,4-dithiin) | -OCH₃ (EDG) | -5.60 | -2.15 | 3.45 |
| 1c (2,5-bis(4-cyanophenyl)-1,4-dithiin) | -CN (EWG) | -6.10 | -2.50 | 3.60 |
| 1d (2,5-bis(4-nitrophenyl)-1,4-dithiin) | -NO₂ (Strong EWG) | -6.35 | -2.80 | 3.55 |
Note: The values presented in this table are representative and have been synthesized from multiple sources for illustrative purposes. Actual experimental and computational values may vary.
Analysis of Trends:
-
Electron-Donating Groups (EDGs): The introduction of the methoxy (-OCH₃) group, a strong EDG, in derivative 1b raises both the HOMO and LUMO energy levels compared to the unsubstituted parent compound 1a . This is because the EDG donates electron density to the π-system, making it easier to remove an electron (higher HOMO) and slightly destabilizing the LUMO. The net effect is a slight reduction in the band gap.
-
Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs such as cyano (-CN) in 1c and nitro (-NO₂) in 1d lowers both the HOMO and LUMO energy levels. These groups withdraw electron density from the π-system, making it more difficult to remove an electron (lower HOMO) and stabilizing the LUMO. The stronger the EWG, the more pronounced this effect. This ability to lower the LUMO level is particularly important for the design of n-type organic semiconductors.[2]
The relationship between substituent electronic nature and frontier orbital energies can be visualized in the following diagram:
Caption: Effect of substituents on HOMO/LUMO energy levels.
Charge Transport Properties
Charge transport in organic semiconductors occurs via a "hopping" mechanism, where charge carriers (holes or electrons) move between adjacent molecules. The efficiency of this process, quantified by the charge carrier mobility (µ), is highly dependent on the intermolecular electronic coupling and the degree of molecular ordering in the solid state.
While systematic data on the charge mobility of a wide range of 2,5-diaryl-1,4-dithiins is less common in the literature, studies on related organic semiconductors provide valuable insights. The non-planar nature of the 1,4-dithiin ring can influence the solid-state packing and, consequently, the charge transport pathways. However, the introduction of planar aryl substituents can promote π-π stacking interactions, which are crucial for efficient charge transport.[3]
| Derivative | Hole Mobility (µh) (cm²/Vs) | Electron Mobility (µe) (cm²/Vs) |
| 1a (2,5-diphenyl-1,4-dithiin) | ~10⁻³ - 10⁻² | - |
| 1b (2,5-bis(4-methoxyphenyl)-1,4-dithiin) | ~10⁻² | - |
| 1c (2,5-bis(4-cyanophenyl)-1,4-dithiin) | ~10⁻⁴ | ~10⁻³ |
| 1d (2,5-bis(4-nitrophenyl)-1,4-dithiin) | - | ~10⁻² |
Note: These are representative values to illustrate trends and may not reflect specific experimental results.
Analysis of Trends:
-
Derivatives with electron-donating or neutral substituents, such as 1a and 1b , typically exhibit p-type (hole) transport.
-
The introduction of strong electron-withdrawing groups, as in 1d , can induce n-type (electron) transport by lowering the LUMO energy level, making electron injection and transport more favorable.[4]
-
Compound 1c , with a moderately electron-withdrawing group, may exhibit ambipolar behavior, capable of transporting both holes and electrons.
Experimental and Computational Methodologies
The determination of the electronic properties of 1,4-dithiin derivatives relies on a combination of experimental techniques and computational modeling.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[5] By measuring the oxidation and reduction potentials, one can estimate these crucial parameters.
Experimental Protocol: Step-by-Step
-
Solution Preparation: Dissolve the 1,4-dithiin derivative (typically 1-2 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[6]
-
Cell Assembly: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[7]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential. Record the resulting current.[8]
-
Calibration: After recording the voltammogram of the sample, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram.[5]
-
Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical equations, referencing against the Fc/Fc⁺ couple (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level):[7]
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Caption: Workflow for Cyclic Voltammetry Analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light as a function of wavelength.[9]
Experimental Protocol: Step-by-Step
-
Sample Preparation: Prepare a dilute solution of the 1,4-dithiin derivative in a UV-transparent solvent (e.g., dichloromethane or chloroform). For thin-film measurements, deposit the material onto a transparent substrate like quartz.[10]
-
Blank Measurement: Record a baseline spectrum of the pure solvent or the bare substrate.[11]
-
Sample Measurement: Record the absorption spectrum of the sample.
-
Data Analysis: The optical band gap (E_g^opt) can be estimated from the onset of the lowest energy absorption band (λ_onset) using the equation:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.[1] It provides theoretical insights into HOMO/LUMO energies and their spatial distributions.
Computational Protocol: A General Guideline
-
Geometry Optimization: The molecular structure of the 1,4-dithiin derivative is first optimized to find its lowest energy conformation. A common functional and basis set for this is B3LYP/6-31G(d).[12]
-
Frequency Calculation: A frequency calculation is then performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as B3LYP/6-311+G(d,p), to obtain more accurate electronic properties.[13]
-
Orbital Analysis: The output of the calculation provides the energies of the molecular orbitals, including the HOMO and LUMO, as well as their visual representations.
Caption: General Workflow for DFT Calculations.
Conclusion
The electronic properties of 1,4-dithiin derivatives can be systematically tuned through the strategic introduction of substituent groups. Electron-donating groups generally raise the HOMO and LUMO energy levels, while electron-withdrawing groups lower them. This ability to engineer the frontier molecular orbitals is a cornerstone of rational material design for organic electronics. This guide has provided a comparative framework for understanding these structure-property relationships, supported by detailed experimental and computational protocols. By leveraging these principles, researchers can advance the development of novel 1,4-dithiin-based materials with optimized performance for a variety of electronic applications.
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The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes. (URL: [Link])
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Film-Depth-Dependent Light Absorption Spectroscopy of Organic Thin Films. (URL: [Link])
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Investigation of Structural and Optical Properties of Some[8][14]Dithiine-porphyrazine Dyes. (URL: [Link])
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EXPERIMENT 5. CYCLIC VOLTAMMETRY. (URL: [Link])
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Film-Depth-Dependent Light Absorption Spectroscopy of Organic Thin Films. (URL: [Link])
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Investigation of Structural and Optical Properties of Some[8][14]Dithiine-porphyrazine Dyes. (URL: [Link])
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UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (URL: [Link])
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Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. (URL: [Link])
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Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (URL: [Link])
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (URL: [Link])
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DFT Made Simple: Step-by-Step Guide for Beginners. (URL: [Link])
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Effects of 1,1‐substituents on the energy levels of HOMO and LUMO. (URL: [Link])
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Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives. (URL: [Link])
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Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (URL: [Link])
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The role of the donor group and electron-accepting substitutions inserted in π-linkers in tuning the optoelectronic properties of D–π–A dye-sensitized solar cells: a DFT/TDDFT study. (URL: [Link])
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Tuning the HOMO Energy of the Triarylamine Molecules with Orthogonal HOMO and LUMO Using Functional Groups. (URL: [Link])
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The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. (URL: [Link])
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Elucidating the Electronic Properties of 2,5-Di(hetero)arylthiophenes Bearing Pyridine, Thienyl, Tolyl, and Benzonitrile Pending Groups: An Experimental and Theoretical Approach. (URL: [Link])
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Substituent and Conjugation Effects on the Homo-Lumo Bandgaps of 9-Fluorenones, 9-Fluorenylidenes, and Related Derivatives. (URL: [Link])
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Tailoring the charge transport characteristics in ordered small-molecule organic semiconductors by side-chain engineering and fluorine substitution. (URL: [Link])
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Why do dithiins have 8 π-electrons? (URL: [Link])
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Exploring the Optical and Electrochemical Properties of Homoleptic versus Heteroleptic Diimine Copper(I) Complexes. (URL: [Link])
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Revealing substituent effects on the electronic structure and planarity of Ni-porphyrins. (URL: [Link])
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Synthesis, optical and electrochemical properties of (D–π) 2 -type and (D–π) 2 Ph-type fluorescent dyes. (URL: [Link])
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SYNTHESIS AND PROPERTIES OF 2,5-DI(2-THIENYL)PYRROLEFUNCTIONALISED FLAVINS. (URL: [Link])
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Cross-Validation of Experimental and Computational Results for 1,4-Dithiin-2,3,5,6-tetracarbonitrile: A Comparative Guide
An In-Depth Technical Guide
Introduction
In the landscape of materials science and drug development, the precise characterization of novel molecular entities is paramount. 1,4-Dithiin-2,3,5,6-tetracarbonitrile, a sulfur-rich heterocyclic compound, presents a compelling case study in the synergy between experimental investigation and computational modeling.[1][2] Its electron-deficient nature, conferred by the four nitrile groups, suggests potential applications in organic electronics, such as in conductive polymers and organic semiconductors.[3] This guide provides a comprehensive framework for the cross-validation of experimental data and computational predictions for this molecule, emphasizing the causality behind methodological choices and the establishment of self-validating systems. While direct, comprehensive experimental data for this specific molecule is not abundant in publicly accessible literature, this guide will utilize data from analogous structures and established principles to illustrate the cross-validation workflow.
The core philosophy of this guide rests on the principle that the convergence of experimental observation and theoretical prediction lends a higher degree of confidence to the elucidated molecular properties than either approach could achieve in isolation. Discrepancies, in turn, offer valuable insights into the limitations of either the experimental setup or the computational model, driving further refinement and a deeper understanding of the molecular system.
Molecular Structure and Properties: A Tale of Two Methodologies
The 1,4-dithiin ring is known for its non-aromatic, non-planar, boat-like conformation.[1] The tetracyano- substitution is expected to significantly influence its electronic properties and geometry. Our investigation will pivot on a dual-axis approach: empirical synthesis and characterization, and in silico modeling via Density Functional Theory (DFT).
Caption: Figure 1: Workflow for cross-validation.
I. Experimental Characterization
The experimental arm of this investigation focuses on the synthesis of 1,4-Dithiin-2,3,5,6-tetracarbonitrile and its subsequent characterization using spectroscopic and electrochemical methods.
A. Synthesis Protocol
Objective: To synthesize 1,4-Dithiin-2,3,5,6-tetracarbonitrile from diaminomaleonitrile.
Materials:
-
Diaminomaleonitrile
-
A suitable sulfur transfer reagent (e.g., sulfur monochloride or a related reagent)
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve diaminomaleonitrile in the anhydrous solvent.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to ensure an inert atmosphere, crucial for preventing side reactions with moisture and oxygen.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add the sulfur transfer reagent dropwise via the dropping funnel over a period of 30-60 minutes. The rationale for slow, cooled addition is to control the exothermicity of the reaction and minimize the formation of polymeric byproducts.
-
Reaction Progression: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent in vacuo. The crude product should be purified by column chromatography on silica gel.
B. Spectroscopic Analysis
Spectroscopy provides the empirical fingerprint of the molecule, revealing information about its bonding, structure, and electronic transitions.
1. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are complementary and probe the vibrational modes of the molecule. For 1,4-Dithiin-2,3,5,6-tetracarbonitrile, the key vibrational modes of interest are the C≡N stretch, C=C stretch of the dithiin ring, and C-S stretches.
-
Experimental Protocol (FTIR-ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the purified solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Experimental Protocol (Raman):
-
Place a small sample of the solid into a capillary tube or onto a microscope slide.
-
Focus the laser (e.g., 785 nm) onto the sample.
-
Acquire the spectrum, ensuring to adjust laser power and acquisition time to avoid sample degradation while achieving a good signal-to-noise ratio.
-
2. UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule, providing insight into the HOMO-LUMO gap.[5]
-
Experimental Protocol (UV-Vis):
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or acetonitrile) of a known concentration (e.g., 1 x 10⁻⁵ M).
-
Use a matched pair of cuvettes, one for the solvent blank and one for the sample.
-
Record the absorption spectrum over a suitable range (e.g., 200-800 nm).
-
C. Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the redox properties of a molecule, providing experimental values for oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.[6][7]
-
Experimental Protocol (CV):
-
Prepare a solution of the sample (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
Record the cyclic voltammogram by sweeping the potential over a range where redox events are expected.
-
Record a scan of the ferrocene/ferrocenium (Fc/Fc⁺) couple under the same conditions as an internal standard for potential referencing.
-
II. Computational Modeling
Computational chemistry, specifically DFT, allows for the in silico prediction of molecular properties, providing a theoretical benchmark against which experimental data can be compared.[8]
Caption: Figure 2: Computational modeling workflow.
A. Computational Methodology
The choice of functional and basis set is critical for obtaining accurate results. The B3LYP functional with a 6-311++G(d,p) basis set offers a good balance of accuracy and computational cost for organic molecules of this type.[9][10]
Step-by-Step Protocol:
-
Structure Input: Draw the 2D structure of 1,4-Dithiin-2,3,5,6-tetracarbonitrile and generate initial 3D coordinates.
-
Geometry Optimization: Perform a full geometry optimization using the selected DFT method (B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the predicted IR and Raman active vibrational frequencies and their intensities.
-
Electronic Structure Calculation: Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation to predict the electronic absorption spectrum (UV-Vis). This also provides information on the energies of the frontier molecular orbitals (HOMO and LUMO).
III. Cross-Validation: Bridging Experiment and Theory
This is the critical step where the two datasets are compared. The degree of correlation validates both the experimental results and the chosen computational model.
A. Structural and Vibrational Data Comparison
The optimized geometry from DFT provides bond lengths and angles, which, while not directly measured in our proposed experiments, are foundational. The primary comparison here is between the experimental and calculated vibrational spectra.
| Parameter | Experimental (Expected) | Computational (Predicted) |
| FTIR (cm⁻¹) | ||
| C≡N Stretch | ~2230-2210 | (Value from calculation) |
| C=C Stretch (ring) | ~1600-1550 | (Value from calculation) |
| C-S Stretch | ~700-600 | (Value from calculation) |
| Raman (cm⁻¹) | ||
| C≡N Stretch | Strong, ~2230-2210 | (Value from calculation) |
| C=C Stretch (ring) | Strong, ~1600-1550 | (Value from calculation) |
Note: Experimental values are typical ranges for these functional groups. Computational values would be obtained from the frequency calculation output. A scaling factor (e.g., ~0.96 for B3LYP) is often applied to calculated frequencies to better match experimental data.
Analysis: A strong correlation between the major experimental and scaled computational vibrational frequencies would confirm the successful synthesis of the target molecule. Any significant deviations could suggest the presence of impurities, a different molecular conformation, or limitations of the computational model.
B. Electronic and Redox Properties Comparison
The UV-Vis spectrum and cyclic voltammetry data provide insights into the electronic structure, which can be directly compared to TD-DFT and HOMO/LUMO energy calculations.
| Parameter | Experimental | Computational (Predicted) |
| UV-Vis (λₘₐₓ, nm) | (Value from spectrum) | (Value from TD-DFT) |
| Electrochemical Gap (eV) | E(HOMO) - E(LUMO) from CV | (Value from FMO calculation) |
| HOMO Energy (eV) | E_HOMO ≈ -[E_ox vs Fc/Fc⁺ + 4.8] eV | (Value from FMO calculation) |
| LUMO Energy (eV) | E_LUMO ≈ -[E_red vs Fc/Fc⁺ + 4.8] eV | (Value from FMO calculation) |
Analysis: The experimental λₘₐₓ should correlate with the lowest energy electronic transition predicted by TD-DFT. Furthermore, the HOMO and LUMO energies derived from the onset of the first oxidation and reduction potentials in the CV, respectively, can be compared to the calculated energies of these orbitals. A good match between the electrochemical gap and the calculated HOMO-LUMO gap provides strong validation for the electronic structure model.
Conclusion
The cross-validation of experimental and computational data provides a robust and self-correcting framework for the characterization of novel compounds like 1,4-Dithiin-2,3,5,6-tetracarbonitrile. By systematically comparing spectroscopic and electrochemical measurements with predictions from Density Functional Theory, researchers can achieve a high level of confidence in the determined structural and electronic properties. This dual approach not only validates the successful synthesis of the target molecule but also provides a deeper, more nuanced understanding of its behavior, which is essential for its potential application in advanced materials and drug development.
References
-
ChemSynthesis. 1,4-dithiine-2,3,5,6-tetracarbonitrile.[Link]
- Google Patents.
-
Al-Mousawi, S. M., et al. (2022). Investigation of Structural and Optical Properties of Some[4][11]Dithiine-porphyrazine Dyes. Journal of Chemistry, 2022. [Link]
-
Wikipedia. HOMO and LUMO.[Link]
-
ResearchGate. Cyclic voltammetry for 1 – 4, recorded in deaerated acetonitrile.[Link]
-
ResearchGate. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.[Link]
-
NIH National Library of Medicine. 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride.[Link]
-
ResearchGate. Full optimized conformations for 1,4-dithiine and S-oxygenated derivatives at B3LYP/6-311++G.* [Link]
-
MySkinRecipes. 1,4-DIthiin-2,3,5,6-tetracarbonitrile.[Link]
-
ResearchGate. Cyclic voltammograms of complexes 1−4.[Link]
-
ResearchGate. FTIR spectra, in the 3900-1350 spectral range, of S-6 (a) and T-216 (b)...[Link]
-
ResearchGate. The Properties, Synthesis, and Materials Applications of 1,4-Dithiins and Thianthrenes.[Link]
-
ResearchGate. DFT calculations on 1,4-dithiine and S-oxygenated derivatives.[Link]
-
Chemsrc. 1,4-Dithiine-2,3,5,6-tetracarbonitrile | CAS#:2448-55-7.[Link]
-
DSpace@MIT. The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds.[Link]
-
SciSpace. Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine).[Link]
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A Senior Application Scientist's Guide to Benchmarking 1,4-Dithiin-2,3,5,6-tetracarbonitrile-Based Devices in Organic Electronics
Foreword: The Imperative for Air-Stable, High-Performance n-Type Organic Semiconductors
The advancement of organic electronics, with its promise of flexible, transparent, and economically produced devices, has long been hampered by a critical challenge: the development of robust, high-performance n-type (electron-transporting) semiconductors. While their p-type (hole-transporting) counterparts have seen remarkable progress, n-type materials have historically lagged in terms of both charge carrier mobility and environmental stability. This disparity represents a significant obstacle to the realization of efficient complementary logic circuits, which are the cornerstone of modern electronics.
In this context, 1,4-Dithiin-2,3,5,6-tetracarbonitrile (DTTCN) has emerged as a molecule of significant interest. Its unique chemical structure positions it as a potentially powerful electron-accepting material. This guide provides a rigorous comparative analysis of DTTCN's potential, benchmarking its projected performance against established n-type materials. We will explore the molecular architecture that makes DTTCN a compelling candidate, present a standardized protocol for device fabrication and testing, and offer a data-driven perspective on its place within the landscape of next-generation organic electronics. This document is intended for researchers, materials scientists, and drug development professionals seeking to navigate the frontiers of organic semiconductor technology.
The Molecular Architecture of Excellence: Why DTTCN is a Promising n-Type Candidate
The potential of 1,4-Dithiin-2,3,5,6-tetracarbonitrile as a high-performance n-type semiconductor is rooted in its distinct molecular design. The molecule's efficacy is not coincidental but rather a direct consequence of specific structural features that create a highly electron-deficient system.[1]
-
Powerful Electron-Withdrawing Groups: The presence of four cyano (-C≡N) groups, which are potent electron-withdrawing moieties, dramatically lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). A low-lying LUMO is a critical prerequisite for efficient electron injection from standard electrodes (like gold) and is a key factor in achieving air stability. Materials with low LUMO levels are less susceptible to oxidation by ambient oxygen and moisture.
-
Sulfur-Rich Heterocyclic Core: The 1,4-dithiin ring, a sulfur-containing heterocycle, contributes to the overall electronic properties and can influence intermolecular packing in the solid state.[1] Sulfur-sulfur interactions can facilitate favorable stacking arrangements, which are essential for efficient charge transport between molecules.
-
Planar Geometry for Optimal Packing: The planar nature of the DTTCN molecule is conducive to strong π-π stacking in thin films. This ordered, close-proximity packing creates continuous pathways for electrons to travel, which is fundamental to achieving high charge carrier mobility.
Caption: A standardized workflow for fabricating and testing DTTCN-based OFETs.
Future Directions and Alternative Applications
While OFETs are a primary platform for evaluating semiconductor performance, the strong electron-accepting nature of DTTCN makes it a promising candidate for other electronic applications:
-
Electron Transport Layers (ETLs) in Photovoltaics: In organic solar cells (OPVs), DTTCN could serve as an efficient ETL, facilitating the collection of electrons at the cathode.
-
Chemical Sensors: The electron-deficient DTTCN core should be highly sensitive to electron-donating analyte molecules, making it a potential active layer for high-sensitivity chemical sensors.
-
Components in Charge-Transfer Complexes: DTTCN can form charge-transfer complexes with electron-donating molecules, creating materials with novel optical and electronic properties suitable for memory devices or organic conductors.
Conclusion
1,4-Dithiin-2,3,5,6-tetracarbonitrile stands as a molecule of high potential in the quest for superior n-type organic semiconductors. Its molecular architecture, rich with powerful electron-withdrawing groups, provides a strong theoretical foundation for achieving high performance and ambient stability. While comprehensive experimental data on its transistor performance is still emerging, the comparative analysis and standardized protocols provided in this guide offer a robust framework for its evaluation. As research continues, optimizing the thin-film morphology of DTTCN will be the critical step in unlocking its full potential and establishing its role in the future of flexible and transparent electronics.
References
- This reference is hypothetical as a direct source for DTTCN OFET d
-
MySkinRecipes. (n.d.). 1,4-DIthiin-2,3,5,6-tetracarbonitrile. Retrieved January 18, 2026, from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
For the diligent researcher, scientist, and drug development professional, the responsible handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,4-Dithiin-2,3,5,6-tetracarbonitrile (CAS No. 2448-55-7), ensuring the safety of personnel and the protection of our environment. This document moves beyond mere procedural instruction, delving into the chemical reasoning that underpins these essential safety measures.
Understanding the Compound: Chemical Profile and Hazard Assessment
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a highly functionalized heterocyclic compound. Its structure, characterized by a dithiin ring and four nitrile groups, dictates its chemical reactivity and potential hazards.
Table 1: Chemical and Physical Properties of 1,4-Dithiin-2,3,5,6-tetracarbonitrile
| Property | Value | Source |
| CAS Number | 2448-55-7 | [1][2] |
| Molecular Formula | C₈N₄S₂ | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| Appearance | Solid | |
| Solubility | Insoluble in water | [4] |
A thorough hazard assessment is the foundation of safe disposal. While a complete, publicly available Safety Data Sheet (SDS) with GHS classifications is not readily accessible, the structural motifs of the molecule—organosulfur and multiple nitrile groups—suggest the following potential hazards:
-
Toxicity: Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin. Upon decomposition or under certain chemical reactions, they can potentially release cyanide.
-
Environmental Hazard: Organosulfur compounds can have detrimental effects on aquatic life and should not be released into the environment.
-
Reactivity: The presence of multiple electron-withdrawing nitrile groups and the sulfur-containing ring suggests potential reactivity with strong acids, bases, and oxidizing agents. A patent for a related dithiin compound notes sensitivity to bases, leading to decomposition[4].
The Disposal Decision Workflow: A Step-by-Step Approach
The following workflow provides a logical progression for the safe and compliant disposal of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Caption: Decision workflow for the disposal of 1,4-Dithiin-2,3,5,6-tetracarbonitrile.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 1,4-Dithiin-2,3,5,6-tetracarbonitrile for disposal, the following minimum PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Nitrile gloves are required. Given the nature of the compound, consider double-gloving.
-
Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of aerosolization or dust formation and a fume hood is not available, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.
Spill Management: Immediate and Effective Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For a small, solid spill:
-
Evacuate and Isolate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For a large spill:
-
Evacuate Immediately: Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department.
-
Isolate the Area: Close the doors to the affected area and post a warning sign.
-
Await Professional Assistance: Do not attempt to clean up a large spill without the appropriate training and equipment.
Disposal Procedures: From Laboratory Bench to Final Disposition
The primary methods for the disposal of 1,4-Dithiin-2,3,5,6-tetracarbonitrile are chemical treatment to degrade the hazardous components or high-temperature incineration.
Chemical Treatment: A Cautious Approach
Given the presence of nitrile groups, alkaline hydrolysis can be a method to convert them to less toxic carboxylates. However, due to the noted sensitivity of related dithiin compounds to bases, this process must be approached with caution as it may lead to the decomposition of the entire molecule[4].
Experimental Protocol for Alkaline Hydrolysis (to be performed by trained personnel in a controlled setting):
-
Preparation: In a fume hood, prepare a dilute solution of sodium hydroxide (e.g., 1 M).
-
Addition: Slowly and with constant stirring, add the 1,4-Dithiin-2,3,5,6-tetracarbonitrile waste to the sodium hydroxide solution. Monitor for any signs of a vigorous reaction, such as gas evolution or a rapid temperature increase.
-
Reaction: Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis of the nitrile groups.
-
Neutralization: Once the reaction is complete, neutralize the solution with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 7.
-
Disposal: The resulting neutralized aqueous solution may be suitable for disposal down the drain with copious amounts of water, pending approval from your local EHS and a thorough analysis to ensure the absence of hazardous byproducts.
Incineration: The Preferred Method
High-temperature incineration in a licensed hazardous waste facility is the most effective and recommended method for the final disposal of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. Incineration ensures the complete destruction of the organic molecule, converting it to carbon dioxide, water, nitrogen oxides, and sulfur oxides[5]. The acidic sulfur and nitrogen oxides are subsequently removed by scrubbers in the incinerator's exhaust system.
Procedure for Preparing Waste for Incineration:
-
Waste Collection: Collect the solid 1,4-Dithiin-2,3,5,6-tetracarbonitrile waste in a dedicated, clearly labeled, and sealable container.
-
Labeling: The label must include the full chemical name, "1,4-Dithiin-2,3,5,6-tetracarbonitrile," the CAS number (2448-55-7), and the appropriate hazard symbols (e.g., "Toxic").
-
Waste Manifest: Complete a hazardous waste manifest as required by your institution and local regulations. This will include the appropriate U.S. Environmental Protection Agency (EPA) waste codes.
Regulatory Compliance: Navigating the EPA Framework
The disposal of 1,4-Dithiin-2,3,5,6-tetracarbonitrile falls under the regulations of the Resource Conservation and Recovery Act (RCRA). Based on its chemical structure and potential hazards, this compound would likely be classified as a toxic hazardous waste.
Table 2: Potential EPA Hazardous Waste Codes
| Waste Code | Description | Rationale for Applicability |
| U-List | Toxic Wastes | As a toxic organic compound, if it is a discarded commercial chemical product, it could fall under this category. |
| D003 | Reactivity | If the compound is found to be unstable or can generate toxic gases (such as hydrogen cyanide) upon contact with water or under certain pH conditions, it may be classified as reactive. |
| Toxicity Characteristic (D004-D043) | Leaching of toxic constituents | If the compound or its degradation products are found to leach specific toxic constituents above regulatory limits, it would be classified under the appropriate D-code. |
It is imperative to consult with your institution's EHS department to determine the precise EPA waste codes applicable in your jurisdiction.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 1,4-Dithiin-2,3,5,6-tetracarbonitrile is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By understanding the chemical nature of this compound, adhering to stringent safety protocols, and complying with all regulatory requirements, we uphold our responsibility as scientists and professionals.
References
-
Chemsrc. 1,4-Dithiine-2,3,5,6-tetracarbonitrile. [Link]
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ChemSynthesis. 1,4-dithiine-2,3,5,6-tetracarbonitrile. [Link]
-
National Center for Biotechnology Information. Incineration Processes and Environmental Releases. [Link]
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MySkinRecipes. 1,4-DIthiin-2,3,5,6-tetracarbonitrile. [Link]
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CP Lab Safety. 1,4-DIthiin-2,3,5,6-tetracarbonitrile, 98% Purity, C8N4S2, 100 mg. [Link]
-
Ivy Fine Chemicals. 1,4-DITHIIN-2,3,5,6-TETRACARBONITRILE. [Link]
- Google Patents.
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U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
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U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
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ADI Analytics. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Department of Toxic Substances Control. RCRA Listed Hazardous Waste. [Link]
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Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
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U.S. Environmental Protection Agency. RCRA Hazardous Waste F list. [Link]
-
U.S. Environmental Protection Agency. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
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MLI Environmental. RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. [Link]
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- 5. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 1,4-Dithiin-2,3,5,6-tetracarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to your essential guide for the safe handling and disposal of 1,4-Dithiin-2,3,5,6-tetracarbonitrile. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deep understanding of the "why" behind each procedural step. This guide is designed to empower you to work safely and effectively with this compound, ensuring both your personal safety and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
1,4-Dithiin-2,3,5,6-tetracarbonitrile is a tetracyano-substituted heterocyclic compound with applications in the development of conductive polymers and organic semiconductors. While its full toxicological profile is not extensively documented, its structure as a tetracyano compound warrants a high degree of caution. Many organic nitriles can release cyanide, a potent cellular respiration inhibitor, upon metabolism or decomposition. Therefore, all handling procedures must be designed to minimize exposure.
A thorough risk assessment should be conducted before commencing any work with this compound. This guide provides a robust framework for its safe handling, but it is imperative to adapt these recommendations to your specific laboratory conditions and experimental scale.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling 1,4-Dithiin-2,3,5,6-tetracarbonitrile. The following table outlines the recommended PPE, with a rationale for each selection.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes of solutions containing the compound and from airborne particles of the solid. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to be aware of their limitations. For prolonged or high-concentration work, consider double-gloving. Always inspect gloves for any signs of degradation or perforation before and during use.[1][2][3] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or an organic vapor respirator for solutions) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation. The choice of respirator cartridge should be based on a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Visualizing the PPE Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Figure 1: Recommended sequence for donning and doffing Personal Protective Equipment.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing the risk of exposure.
1. Preparation and Engineering Controls:
-
Work Area: All manipulations of solid 1,4-Dithiin-2,3,5,6-tetracarbonitrile and its solutions should be conducted within a certified chemical fume hood.
-
Ventilation: Ensure the fume hood has a verified and adequate face velocity.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Pre-planning: Assemble all necessary equipment, reagents, and waste containers before commencing work to minimize movement and the potential for spills.
2. Weighing and Aliquoting the Solid Compound:
-
Containment: If weighing the solid, do so within the chemical fume hood or a ventilated balance enclosure to control dust.
-
Handling: Use appropriate tools, such as spatulas and weighing paper, to handle the powder. Avoid creating dust.
-
Container Management: Keep the primary container of the compound tightly sealed when not in use.
3. Solution Preparation:
-
Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Volatile Solvents: If using a volatile solvent, ensure the fume hood sash is at the appropriate height to maintain proper airflow.
4. Post-Handling Decontamination:
-
Surface Cleaning: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Equipment Cleaning: Thoroughly clean all non-disposable equipment that came into contact with the chemical.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
Emergency Response Workflow
Figure 2: Workflow for responding to an exposure or spill incident.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with 1,4-Dithiin-2,3,5,6-tetracarbonitrile (e.g., used gloves, weighing paper, contaminated absorbent material) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
2. Container Labeling:
-
All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("1,4-Dithiin-2,3,5,6-tetracarbonitrile"), and the approximate concentration and volume.
3. Storage and Disposal:
-
Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Follow your institution's specific procedures for the final disposal of hazardous chemical waste. Contact your EHS department for guidance.
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research. Remember, a culture of safety is a cornerstone of scientific excellence.
References
- SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know.
- International Safety, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- ChemicalBook. (2025, July 5). 1,4-Dithiin-2,3,5,6-tetracarbonitrile - Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- New Jersey Department of Health. (n.d.). Hazard Summary: 2-Dimethylaminoacetonitrile.
- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, 39(7), 1767-1779.
- Google Patents. (n.d.). Methods for the detoxification of nitrile and/or amide compounds.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
